Technical Documentation Center

4-Phenylthiazol-2-amine monohydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenylthiazol-2-amine monohydrobromide
  • CAS: 34161-31-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Phenylthiazol-2-amine Monohydrobromide (CAS 52253-69-7)

This guide provides a comprehensive technical overview of 4-Phenylthiazol-2-amine and its monohydrobromide salt, a versatile heterocyclic building block pivotal in contemporary drug discovery and materials science. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Phenylthiazol-2-amine and its monohydrobromide salt, a versatile heterocyclic building block pivotal in contemporary drug discovery and materials science. We will delve into its chemical characteristics, synthesis methodologies, analytical techniques, and its significant role as a scaffold for a diverse range of biologically active compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights.

Core Chemical and Physical Properties

4-Phenylthiazol-2-amine, and its more commonly handled salt form, the monohydrobromide, is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms. The presence of the phenyl group at the 4-position and the primary amine at the 2-position provides a unique electronic and structural framework, making it a valuable synthon for further chemical modifications.

PropertyValueReference(s)
CAS Number 52253-69-7 (for monohydrobromide)[1]
Molecular Formula C₉H₈N₂S · HBr · H₂O[2]
Molecular Weight 275.17 g/mol [2]
Appearance White to light yellow or orange crystalline powder[3]
Melting Point 180-183 °C[2]
IUPAC Name 4-phenyl-1,3-thiazol-2-amine;hydrobromide;hydrate[1]

Synthesis of the 4-Phenylthiazol-2-amine Scaffold

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of the 2-aminothiazole core. This classical method involves the condensation of an α-haloketone with a thiourea derivative. Numerous modern adaptations have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

General Reaction Scheme

The fundamental transformation involves the reaction of a phenacyl bromide with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Hantzsch_Thiazole_Synthesis reagents Phenacyl Bromide + Thiourea intermediate S-Alkylated Intermediate reagents->intermediate Nucleophilic Attack product 4-Phenylthiazol-2-amine intermediate->product Intramolecular Cyclization & Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: A Green Chemistry Approach

This protocol is adapted from a microwave-assisted synthesis, which significantly reduces reaction time and often improves yields.[4]

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Thiourea

  • Ethanol/Water (1:1 v/v)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromo-1-phenylethanone (1 mmol) and thiourea (1.2 mmol).

  • Add 5 mL of a 1:1 (v/v) ethanol/water mixture as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 50°C with a power of 30W for 5 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization from hot ethanol.

This method exemplifies a move towards more sustainable chemical synthesis, offering high yields (often in the range of 84-98%) in a fraction of the time required for conventional refluxing methods.[4]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 4-phenylthiazol-2-amine and its derivatives.

Spectroscopic Analysis
  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include N-H stretching (around 3474 cm⁻¹), aromatic C-H stretching (around 3084 cm⁻¹), and C=N stretching (around 1622 cm⁻¹).[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum of 4-phenylthiazol-2-amine in CDCl₃ typically shows a broad singlet for the -NH₂ protons (around 5.97 ppm), a singlet for the thiazole proton (around 6.89 ppm), and multiplets for the phenyl protons (around 7.51-7.78 ppm).[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic signals for the thiazole ring carbons and the phenyl carbons can be readily identified.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is useful for confirming the molecular weight and identifying impurities. The mass spectrum of 4-phenylthiazol-2-amine shows a molecular ion peak (M+) at m/z 176.[5]

Chromatographic Purity and Quantification: A Representative HPLC-UV Protocol

High-Performance Liquid Chromatography is a robust method for determining the purity and quantifying 4-phenylthiazol-2-amine in various matrices. The following is a general isocratic HPLC-UV method.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Waters Alliance 2695 or equivalent
Detector UV-Vis Detector (e.g., Waters 2487)
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)
Mobile Phase 55% of 0.1% v/v Orthophosphoric Acid in Water and 45% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of 4-phenylthiazol-2-amine monohydrobromide in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Determine the retention time and peak area of the analyte. Purity can be assessed by the area percentage of the main peak. Quantification is achieved by comparing the sample peak area to the calibration curve.

Biological Activities and Therapeutic Potential

The 4-phenylthiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a vast number of derivatives with a wide spectrum of biological activities.

Biological_Activities core 4-Phenylthiazol-2-amine Scaffold anticancer Anticancer core->anticancer antimicrobial Antimicrobial core->antimicrobial antifungal Antifungal core->antifungal anti_inflammatory Anti-inflammatory core->anti_inflammatory antiprotozoal Antiprotozoal core->antiprotozoal

Caption: Diverse biological activities of 4-phenylthiazol-2-amine derivatives.

Anticancer Activity

Derivatives of 4-phenylthiazol-2-amine have shown significant potential as anticancer agents, with activities against a range of cancer cell lines.

Quantitative Data on Anticancer Activity:

Derivative ClassCell LineIC₅₀ (µM)Reference
2-(4-phenylthiazol-2yl)isoindoline-1,3-dionesLNCaP (Prostate)9.56[4]
2,4-disubstituted thiazole amidesHT29 (Colon)0.63[6]
2-amino-4-phenylthiazole derivativesHT29 (Colon)2.01[6]
4-(4-bromophenyl)-thiazol-2-amine derivativesMCF7 (Breast)Comparable to 5-fluorouracil[7]

Mechanism of Action: The anticancer effects of these derivatives are often multifaceted. Some have been designed to target specific proteins involved in cancer progression. For example, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization , both of which are critical for cancer cell proliferation and survival.

Antimicrobial and Antifungal Activity

The thiazole nucleus is a common feature in many antimicrobial and antifungal agents.

Quantitative Data on Antimicrobial/Antifungal Activity:

DerivativeOrganismMIC (µg/mL)Reference
Nitrofuran conjugatesMycobacterium tuberculosis0.27[4]
Nitrofuran conjugatesStaphylococcus aureus1.36[4]
Schiff base derivativesMycobacterium tuberculosis6.25[4]
4-(4-bromophenyl)-thiazol-2-amine derivativesCandida albicans15.3[7]
4-(4-bromophenyl)-thiazol-2-amine derivativesAspergillus niger16.2[7]

Mechanism of Action: The antifungal activity of some thiazole derivatives has been linked to the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. This mechanism is analogous to that of the widely used azole antifungal drugs. Thiazole antifungals inhibit the enzyme cytochrome P450 demethylase , which is crucial for the conversion of lanosterol to ergosterol.[8]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Derivatives of 4-phenylthiazol-2-amine have been investigated for their anti-inflammatory properties.

Mechanism of Action: A significant finding has been the identification of a 2-amino-4-phenylthiazole analogue as an inhibitor of the Myeloid differentiation primary response 88 (MyD88) signaling pathway. MyD88 is a critical adapter protein for most Toll-like receptors (TLRs) , which play a central role in the innate immune response and inflammation. By inhibiting the dimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, these compounds can block downstream inflammatory signaling, making them promising candidates for treating inflammatory diseases such as acute lung injury.

MyD88_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TLR Toll-like Receptor (TLR) MyD88 MyD88 Dimerization TLR->MyD88 Signal Transduction IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Inhibitor 4-Phenylthiazol-2-amine Derivative Inhibitor->MyD88 Inhibition

Caption: Inhibition of the MyD88 signaling pathway by a 4-phenylthiazol-2-amine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-phenylthiazol-2-amine monohydrobromide.

  • General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.[9]

    • Eye contact: Flush eyes with water as a precaution.[9]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Rinse mouth with water.[9]

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

4-Phenylthiazol-2-amine monohydrobromide is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the vast array of biological activities exhibited by its derivatives, ensures its continued relevance as a key building block for the development of novel therapeutics. The ongoing research into its mechanisms of action, particularly in the realms of oncology and immunology, promises to uncover new avenues for the treatment of a wide range of human diseases. This guide has provided a technical foundation for understanding and utilizing this versatile compound, and it is hoped that it will serve as a valuable resource for researchers and developers in their scientific endeavors.

References

  • Kocabas, E., & S, A. B. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 81(12), 2849-2861. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Molbank, 2022(4), M1494. [Link]

  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (n.d.). SSRN. [Link]

  • Minimum Inhibitory Concentration -MIC (in lg/mL) of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 26. [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal, 13(1), 57. [Link]

  • Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. (2020). ResearchGate. [Link]

  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023). ResearchGate. [Link]

  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). Molecules, 28(20), 7088. [Link]

  • Thiazole antifungals. (2024). EBSCO. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry, 18(1), 220. [Link]

  • Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS ASMS 2016 ThP 158. (2016). Shimadzu. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). Metabolites, 13(9), 986. [Link]

Sources

Exploratory

The Structural and Synthetic Paradigm of 2-Amino-4-phenylthiazole Hydrobromide: A Comprehensive Technical Guide

Executive Summary 2-Amino-4-phenylthiazole hydrobromide (2-APT·HBr), predominantly isolated as a monohydrate, is a privileged heterocyclic scaffold that bridges the gap between materials science and pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-phenylthiazole hydrobromide (2-APT·HBr), predominantly isolated as a monohydrate, is a privileged heterocyclic scaffold that bridges the gap between materials science and pharmaceutical development. Characterized by its highly delocalized π-electron system and robust hydrogen-bonding network, this compound serves as a critical intermediate in the synthesis of Schiff bases, transition metal ligands, and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its crystallographic properties, details a self-validating green synthesis protocol, and explores its diverse industrial applications.

Physicochemical Profiling and Crystallographic Elucidation

To leverage 2-APT·HBr in complex synthetic workflows, researchers must first understand its foundational physicochemical properties and solid-state behavior.

Quantitative Data Summary

The following table consolidates the core molecular and crystallographic properties of the 2-APT·HBr monohydrate 1.

PropertyValue / Description
IUPAC Name 4-phenyl-1,3-thiazol-2-amine hydrate hydrobromide
Molecular Formula C₉H₈N₂S · HBr · H₂O
Molecular Weight 275.17 g/mol
CAS Number 52253-69-7
Crystal System Monoclinic
Space Group Parameters a = 12.425 Å, b = 9.477 Å, c = 10.339 Å, β = 110.55°, Z = 4
Interplanar Angle 19.1° (Between phenyl and thiazole rings)
Structural Logic and Resonance

In the solid state, the 2-APT molecule is protonated. Crystallographic data reveals that the molecule does not exist strictly as an aminothiazole; rather, it is a resonance hybrid. The bond lengths indicate a dominant contribution from the protonated iminothiazoline form over the aminothiazole form 1.

This structural preference is causally linked to the crystal's extensive hydrogen-bonding network. The bromide ion acts as a highly coordinated hub, participating in eight distinct contacts. These include N-H···Br⁻ and C-H···Br⁻ interactions, as well as weak S···Br⁻ non-covalent interactions (measured at 3.547 Å and 3.722 Å, which are notably shorter than the sum of their van der Waals radii) 1.

Resonance Form1 Protonated Aminothiazole (Minor Contributor) Form2 Protonated Iminothiazoline (Major Contributor) Form1->Form2 π-Electron Delocalization Hbond Stabilization via Br⁻ and H₂O Hydrogen Bonding Network Form2->Hbond Solid-State Packing

Resonance stabilization of 2-APT in the solid state.

Mechanistic Synthesis: The Green Hantzsch Pathway

Historically, the synthesis of 2-aminothiazole derivatives relied on the direct condensation of thiourea with α-haloketones (e.g., α-bromoacetophenone) 2. However, isolated α-haloketones are potent lachrymators and pose severe handling hazards. To circumvent this, modern protocols utilize a one-pot, eco-friendly approach using water as a solvent .

Causality in Experimental Choices
  • Why Water? Water acts as an exceptional heat sink for the exothermic bromination step. Furthermore, because the final hydrobromide salt has low solubility in cold water, the solvent naturally drives the reaction equilibrium forward via precipitation, eliminating the need for complex chromatographic purification .

  • Why H₂O₂ and HBr? Hydrogen peroxide oxidizes the hydrobromic acid to generate electrophilic bromine species in situ. This immediately brominates the acetophenone, and the resulting intermediate is instantly consumed by thiourea, preventing the buildup of toxic fumes .

Self-Validating Experimental Protocol
  • Reagent Suspension: In a round-bottom flask, suspend acetophenone (1.0 equiv) and thiourea (2.0 equiv) in distilled water.

  • In-Situ Bromination: Slowly add aqueous hydrobromic acid (HBr), followed by the dropwise addition of hydrogen peroxide (H₂O₂). Maintain the reaction temperature strictly below 50°C using a water bath to prevent over-oxidation.

  • Cyclocondensation: Stir the mixture continuously. The reaction is self-indicating; the suspension will transition as the intermediate forms and rapidly undergoes nucleophilic attack by the sulfur atom of thiourea, followed by ring closure.

  • Precipitation: Monitor via TLC. Upon completion, cool the mixture to room temperature, then transfer to an ice bath. The sudden drop in temperature forces the 2-APT·HBr monohydrate to crash out of the aqueous solution 2.

  • Isolation & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold ethanol to strip away any unreacted acetophenone or non-polar impurities 2.

  • Drying: Dry the purified salt in a vacuum oven to yield the final 2-amino-4-phenylthiazole hydrobromide monohydrate.

Workflow Step1 1. Reagent Mixing Acetophenone + Thiourea in H₂O Step2 2. In-situ Bromination Add HBr / H₂O₂ (T < 50°C) Step1->Step2 Green Solvent Matrix Step3 3. Cyclocondensation Nucleophilic Attack & Ring Closure Step2->Step3 Generates α-bromo intermediate Step4 4. Precipitation Cooling to Room Temp / Ice Bath Step3->Step4 Reaction Completion Step5 5. Isolation Vacuum Filtration & Ethanol Wash Step4->Step5 Drives Equilibrium

Eco-friendly one-pot Hantzsch synthesis workflow for 2-APT·HBr.

Therapeutic & Industrial Applications

The utility of 2-APT·HBr extends far beyond basic organic synthesis, acting as a foundational node for both advanced therapeutics and materials engineering.

Pharmacological Scaffolding

The exocyclic amine group of 2-APT is highly reactive toward active carbonyls, enabling the facile synthesis of Schiff bases [[3]](). These Schiff base derivatives are highly prized in drug discovery, demonstrating potent antimicrobial activity against strains such as Mycobacterium tuberculosis and Pseudomonas aeruginosa4. Furthermore, 2-APT derivatives serve as multidentate ligands for transition metal complexes (e.g., Co(II) and Pt(IV)), which are actively investigated for their catalytic hydrolytic cleavage capabilities and targeted anticancer pathways 34.

Industrial Corrosion Inhibition

In industrial metallurgy, 2-APT·HBr functions as a highly effective corrosion inhibitor for mild steel exposed to 0.1 M hydrochloric acid. At its solubility limit (1.1 x 10⁻³ M), it reduces the corrosion rate by up to 87% 1. Mechanistically, the planar geometry of the phenyl and thiazole rings allows the molecule to adsorb efficiently onto the metal surface, creating a steric and hydrophobic barrier that blocks active oxidative sites 1.

References

  • [1] Form, G. R., Raper, E. S., & Downie, T. C. (1974). The crystal and molecular structure of 2-amino-4-phenylthiazole hydrobromide monohydrate. Acta Crystallographica Section B. 1

  • Sigma-Aldrich. 2-Amino-4-phenylthiazole 99 52253-69-7 Product Specifications.

  • Journal of Chemical and Pharmaceutical Research. (2016). Eco-friendly water as a solvent for the one-pot synthesis of 2-aminothiazole derivatives.

  • [2] BenchChem. The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis. 2

  • [3] Scientific Research Publishing (Scirp.org). Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template. 3

  • [4] SSRN. Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. 4

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-4-phenylthiazole Hydrobromide Monohydrate: Physical Properties and Crystallographic Architecture

Executive Summary 2-Amino-4-phenylthiazole hydrobromide monohydrate (2-APT HBr·H2O) is a structurally complex heterocyclic salt widely utilized as a pharmacophore building block in medicinal chemistry and as a potent cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-phenylthiazole hydrobromide monohydrate (2-APT HBr·H2O) is a structurally complex heterocyclic salt widely utilized as a pharmacophore building block in medicinal chemistry and as a potent corrosion inhibitor in materials science[1]. Understanding its physical properties requires moving beyond basic bulk measurements to analyze the intricate intermolecular forces governing its solid-state behavior. This whitepaper provides a comprehensive analysis of its physicochemical profile, crystallographic architecture, and the self-validating analytical workflows required for its characterization.

Physicochemical Profiling & Thermodynamic Causality

The macroscopic physical properties of 2-APT HBr·H2O are direct manifestations of its highly ordered crystal lattice and hydration state[1][2]. Table 1 summarizes the core quantitative data.

Table 1: Key Physicochemical Properties of 2-APT HBr·H2O

PropertyValueCausality / Structural Significance
CAS Number 52253-69-7Unique identifier for the monohydrate hydrobromide salt[3].
Molecular Formula C₉H₈N₂S · HBr · H₂OHydration is critical for lattice stability and H-bonding[3].
Molecular Weight 275.17 g/mol Includes the exact mass contributions of HBr and water.
Melting Point 180–185 °CHigh thermal threshold driven by strong ionic and hydrogen bonds.
Flash Point 173.6 °CIndicates the onset of thermal breakdown prior to melting[4].
Water Solubility < 1 mg/mL at 22 °CHydrophobic phenyl ring dominates over the ionic salt character[5].
Crystal System Monoclinic (Z=4)Dense packing facilitated by amino-imino tautomerism[1].
Causality of Solubility and Thermal Stability

Counterintuitively for a hydrobromide salt, 2-APT HBr·H2O exhibits poor aqueous solubility (< 1 mg/mL)[5]. This is caused by the high lattice energy of the monoclinic crystal system. The energetic penalty required to break the extensive 3D hydrogen-bonding network (involving the bromide anion, the water of hydration, and the protonated thiazole core) exceeds the solvation energy provided by water. Furthermore, the bulky, planar phenyl ring introduces a significant hydrophobic surface area, making cavity formation in the aqueous solvent thermodynamically unfavorable[1][5].

Crystallographic Architecture and Tautomerism

The solid-state geometry of 2-APT HBr·H2O is defined by a monoclinic crystal system (Space Group:


, 

,

,

Å,

)[1]. The molecule exhibits near-perfect planarity between the phenyl and thiazole rings, with an interplanar angle of only 19.1° and an inter-ring distance of 1.51 Å, allowing for efficient π-π stacking[1].
Amino-Imino Tautomerism

A defining feature of this compound is its tautomeric resonance. Crystallographic data reveals that the exocyclic C(2)-N(2) bond and the heterocyclic C(2)-N(3) bond possess 60% and 40% double-bond character, respectively[1]. This indicates that the molecule exists as a resonance hybrid between a protonated aminothiazole and a protonated iminothiazoline, with the imino form being the major contributor[1].

The Hydrogen-Bonding Network

The bromide anion (Br⁻) acts as the central hub for lattice stabilization, modified by eight distinct contacts[1]. The water molecule is essential to this architecture, forming an asymmetrically bifurcated hydrogen bond network.

Lattice Core 2-APT Cation Core->Core π-π Stacking (Inter-ring 1.51 Å) Br Bromide Anion (Br⁻) Core->Br N-H···Br (3.34 Å) C-H···Br (3.64 Å) Water Water of Hydration Water->Br O-H···Br (2.7-3.1 Å) Bifurcated Bonds

Logical relationship of the hydrogen-bonding network in the 2-APT HBr·H2O crystal lattice.

Self-Validating Experimental Protocols

To accurately characterize 2-APT HBr·H2O, researchers must employ self-validating workflows that account for its hygroscopic nature and hydration state[2].

Workflow Start Raw 2-APT HBr·H2O TGA Thermal Analysis (TGA/DSC) Validate Monohydrate State Start->TGA Spectro FT-IR & NMR Spectroscopy Confirm Tautomeric State Start->Spectro XRD Single Crystal XRD Determine Lattice & H-Bonds TGA->XRD If stable < 100°C Data Integrated Property Profile XRD->Data Spectro->Data

Experimental workflow for the physicochemical characterization of 2-APT HBr·H2O.

Protocol 1: Hydration Validation via TGA/DSC

Because the compound is hygroscopic and its lattice depends on the monohydrate state, Thermal Gravimetric Analysis (TGA) must precede structural assays[2].

  • Sample Preparation: Weigh 5–10 mg of 2-APT HBr·H2O into an alumina crucible.

  • Atmosphere Control: Purge the furnace with dry nitrogen at 50 mL/min to prevent atmospheric moisture interference.

  • Heating Ramp: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Validation Check (Causality): Monitor the mass loss between 80 °C and 120 °C. A mass loss of exactly ~6.55% validates the presence of one molar equivalent of water (18.015 g/mol out of 275.17 g/mol ). If the mass loss is lower, the sample has effloresced, and subsequent XRD data will be compromised.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Crystal Selection: Select a clear, block-like monoclinic crystal under a polarized light microscope.

  • Mounting: Coat the crystal in paratone oil and mount it on a glass fiber. Cool immediately to 100 K using an N₂ cryostream to freeze thermal motion and prevent dehydration.

  • Data Collection: Use Mo Kα radiation (

    
     Å) on a four-circle diffractometer[1].
    
  • Refinement & Validation: Solve the structure using Patterson and Fourier methods. Refine via full-matrix least-squares calculations. The protocol is self-validating if the final R-factor is

    
    , confirming the precise locations of the bifurcated water hydrogen atoms and the C(5)-H(5)···Br⁻ weak non-linear hydrogen bond (3.64 Å)[1].
    

Mechanistic Applications: Corrosion Inhibition

Beyond its role as a synthetic intermediate, the physical properties of 2-APT HBr·H2O make it a highly effective corrosion inhibitor for mild steel in acidic environments (e.g., 0.1 M HCl)[1].

  • Mechanism: The planarity of the phenyl and thiazole rings (19.1° interplanar angle) allows the molecule to adsorb parallel to the metal surface[1].

  • Efficacy: The inhibition efficiency scales with concentration, ranging from 30% at 0.03 mM to 87% at its solubility limit (1.1 mM)[1]. The protonated iminothiazoline tautomer interacts directly with the negatively charged steel surface, while the hydrophobic phenyl rings create a physical barrier against hydronium ion penetration.

References

  • Source: Acta Crystallographica Section B (doi.org)
  • 2-Amino-4-phenylthiazole hydrobromide monohydrate 99% (52253-69-7)
  • Source: Fisher Scientific (fishersci.com)
  • Source: US Environmental Protection Agency (epa.gov)
  • Source: Echemi (echemi.com)
  • Source: Chemsrc (chemsrc.com)

Sources

Foundational

Strategic Selection of 2-Amino-4-phenylthiazole Forms: A Technical Whitepaper on Free Base vs. Hydrobromide Monohydrate

Executive Summary In medicinal chemistry and materials science, the physical form of a building block dictates its utility, stability, and reactivity. 2-Amino-4-phenylthiazole is a privileged scaffold widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the physical form of a building block dictates its utility, stability, and reactivity. 2-Amino-4-phenylthiazole is a privileged scaffold widely utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. However, a critical divergence in experimental outcomes arises from the selection of its chemical state: the neutral free base versus the hydrobromide (HBr) monohydrate salt. This whitepaper provides a mechanistic analysis of these two forms, offering self-validating protocols to guide researchers and drug development professionals in their application.

Physicochemical Profiling and Structural Causality

The decision to utilize the free base or the HBr salt is fundamentally driven by their distinct physicochemical profiles.

Property2-Amino-4-phenylthiazole (Free Base)2-Amino-4-phenylthiazole HBr Monohydrate
CAS Number 2010-06-252253-69-7
Molecular Formula C9H8N2SC9H8N2S · HBr · H2O
Molecular Weight 176.24 g/mol 275.17 g/mol
Computed LogP 2.3< 1.0 (Apparent, highly hydrophilic)
Aqueous Solubility Poor (~0.1 mg/mL in 10% EtOH/PBS)High (Freely soluble in water/buffers)
Physical State White to light yellow crystalline powderWhite to yellow powder/crystals

Data synthesized from 2[2], 3[3], and .

Mechanistic Rationale for Salt Hydration: Why does the HBr salt preferentially form a monohydrate? X-ray crystallographic studies reveal that the protonated heterocyclic molecule exists as a resonance hybrid between the protonated aminothiazole and protonated iminothiazoline forms, with the iminothiazoline form dominating[4]. The bromide ion's negative charge is stabilized by a complex network of eight contacts. Crucially, the incorporated water molecule acts as a structural bridge, forming three hydrogen bonds to two adjacent bromide ions[4]. This intricate hydrogen-bonding network makes the monohydrate the thermodynamically stable form, preventing hygroscopic variability during storage.

G FB Free Base (CAS 2010-06-2) HBr HBr Monohydrate (CAS 52253-69-7) FB->HBr + Aqueous HBr PropFB High LogP (2.3) Organic Soluble FB->PropFB HBr->FB + K2CO3 (Base) PropHBr Hydrophilic Aqueous Soluble HBr->PropHBr AppFB Organic Synthesis (Schiff Base Formation) PropFB->AppFB AppHBr In Vitro Assays & Formulation PropHBr->AppHBr

State transition and application logic for 2-amino-4-phenylthiazole forms.

Application Divergence: Synthesis vs. Pharmacology
  • The Free Base: Because the exocyclic amine remains unprotonated, the free base acts as a highly competent nucleophile. It is the mandatory starting material for condensation reactions, such as the synthesis of Schiff bases with substituted benzaldehydes[5]. Attempting these reactions with the HBr salt without prior neutralization will result in reaction failure due to the lack of a free lone pair on the nitrogen.

  • The HBr Monohydrate: The salt form is strictly selected for biological evaluations and formulation. Its high aqueous solubility prevents compound precipitation in physiological buffers (e.g., PBS at pH 7.4), ensuring accurate dose-response curves in cellular assays[6].

Self-Validating Experimental Protocols

Protocol A: Controlled Salt Formation (Free Base to HBr Monohydrate) Objective: Convert the lipophilic free base into the water-soluble HBr monohydrate while ensuring precise stoichiometric hydration.

  • Dissolution: Dissolve 10 mmol of 2-amino-4-phenylthiazole free base in 20 mL of absolute ethanol.

    • Causality: Ethanol fully solubilizes the free base but acts as an anti-solvent for the highly polar salt once water is introduced.

  • Acidification: Cool the solution to 0-5°C. Dropwise, add 1.05 equivalents of 48% aqueous HBr.

    • Causality: The protonation is exothermic; cooling prevents thermal degradation. The aqueous nature of the HBr reagent provides the exact water molecules required for the monohydrate crystal lattice[4].

  • Crystallization: Stir for 2 hours at 0°C. Filter the resulting precipitate and wash with cold diethyl ether.

  • Self-Validation (Crucial): Perform Karl Fischer (KF) titration on the dried powder. The water content must be exactly ~6.5% w/w. If the value is lower, the lattice is dehydrated and unstable; if higher, unbound surface water is present.

Protocol B: Kinetic Solubility Profiling Objective: Accurately determine the aqueous solubility limit of the chosen form without confounding light-scattering artifacts.

G S1 Equilibration (pH 7.4 Buffer) S2 Incubation (37°C, 24h) S1->S2 S3 Filtration (0.22 µm PTFE) S2->S3 S4 HPLC-UV Quantification S3->S4 S5 Mass Balance Validation S4->S5

Self-validating kinetic solubility workflow for thiazole derivatives.

  • Spiking: Add compound (via 10 mM DMSO stock for free base, or direct powder for HBr salt) into 1 mL of PBS (pH 7.4).

  • Incubation: Agitate at 300 rpm at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Micro-crystals suspended in the supernatant will artificially inflate UV absorbance readings. Filtration ensures only truly dissolved molecules are quantified.

  • Quantification: Analyze the filtrate via HPLC-UV at 283 nm (the characteristic π→π* transition for the imine group)[5].

  • Self-Validation (Mass Balance): Dissolve the remaining solid pellet in pure DMSO and quantify. The sum of the mass in the supernatant and the mass in the pellet must equal the initial input mass (±5%). A discrepancy indicates chemical degradation during the 24-hour incubation rather than mere precipitation.

Conclusion

The selection between 2-amino-4-phenylthiazole free base and its hydrobromide monohydrate salt is not arbitrary. Synthetic chemists must leverage the unprotonated nucleophilicity of the free base for derivatization, while pharmacologists must exploit the resonance-stabilized, water-bridged lattice of the HBr monohydrate for reliable aqueous assays.

References
  • National Center for Biotechnology Information. "2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem".[Link]

  • Form, G. R., Raper, E. S., & Downie, T. C. "The crystal and molecular structure of 2-amino-4-phenylthiazole hydrobromide monohydrate". Acta Crystallographica Section B. (1974). [Link]

  • Biomedical and Pharmacology Journal. "Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base".[Link]

  • US EPA. "2-Thiazolamine, 4-phenyl-, monohydrobromide, monohydrate - Substance Details". [Link]

Sources

Exploratory

The Therapeutic Potential of the 2-Amino-4-phenylthiazole Scaffold: A Comprehensive Technical Guide

Executive Summary The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry. Characterized by a unique electron-rich heterocyclic system, it facilitates diverse non-covalent interactions—incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry. Characterized by a unique electron-rich heterocyclic system, it facilitates diverse non-covalent interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—with a wide array of biological targets (1[1]). This technical guide explores the mechanistic causality behind its therapeutic potential, focusing on oncology and infectious diseases, and establishes a self-validating experimental protocol for its synthesis.

Mechanistic Paradigms in Oncology

The anticancer efficacy of 2-amino-4-phenylthiazole derivatives is primarily driven by their ability to act as competitive inhibitors at the ATP-binding sites of critical oncogenic kinases.

Kinase Inhibition: c-Met and Raf/MEK/ERK Pathways

Aberrant activation of the c-Met receptor tyrosine kinase and the downstream Raf/MEK/ERK signaling cascade is a hallmark of malignancies such as non-small cell lung cancer (NSCLC) and colorectal carcinoma. Derivatives of 2-amino-4-phenylthiazole, specifically those functionalized with amide moieties, are rationally designed to mimic the binding modes of established inhibitors like crizotinib and sorafenib (2[2],3[3]).

Causality of Interaction: The 2-amino group acts as a crucial hydrogen bond donor/acceptor, anchoring the scaffold to the kinase hinge region. Simultaneously, the 4-phenyl ring occupies the adjacent hydrophobic pocket, preventing ATP from binding and thereby halting the phosphorylation cascade required for tumor proliferation (3[3]).

Pathway Scaffold 2-Amino-4-phenylthiazole Derivatives cMet c-Met Kinase Scaffold->cMet ATP-competitive inhibition Raf Raf Kinase Scaffold->Raf Direct inhibition (Amide derivatives) cMet->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcriptional Activation

Caption: Inhibition of c-Met and Raf/MEK/ERK signaling pathways by 2-amino-4-phenylthiazole derivatives.

Quantitative Efficacy Data

Structural optimization of the scaffold yields potent antiproliferative agents. Table 1 summarizes the in vitro inhibitory concentrations (IC50) of key derivatives against human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 2-Amino-4-phenylthiazole Derivatives

Compound DesignationStructural ModificationTarget Cell LineIC50 (µM)Primary Mechanism
Compound 5b / 10 Amide functionalizationHT29 (Colon)2.01c-Met Kinase Inhibition[1][3]
Compound 4n 3-fluorobenzamide moietyHT29 (Colon)6.31Raf/MEK/ERK Pathway[2]
Compound 4n 3-fluorobenzamide moietyA549 (Lung)7.98Raf/MEK/ERK Pathway[2]
Compound 20 Lipophilic substituentsH1299 (Lung)4.89Apoptosis Induction[1]
Compound 20 Lipophilic substituentsSHG-44 (Glioma)4.03Apoptosis Induction[1]

Antimicrobial and Antifungal Activity

Beyond oncology, the scaffold exhibits significant antimicrobial properties. The inherent lipophilicity of the phenylthiazole core allows it to readily diffuse through bacterial cell walls, where it disrupts essential enzymatic processes or interpolates with microbial DNA (4[4]). Derivatives incorporating amino acids, peptides, or specific halogenated benzamides have shown moderate to high efficacy against Escherichia coli and various fungal strains, outperforming or matching standard therapeutics like fluconazole in specific in vitro assays (5[5]).

Experimental Protocol: Synthesis of the Core Scaffold

To ensure reproducibility and scientific integrity, the following methodology details the Hantzsch-type one-pot synthesis of the 2-amino-4-phenylthiazole core. This protocol operates as a self-validating system: distinct phase separations and precipitation events serve as built-in quality control checkpoints.

Causality of Reagents
  • Acetophenone: Serves as the electrophilic α-carbon source.

  • Thiourea: Acts as the binucleophile, providing both the sulfur and nitrogen atoms necessary for the thiazole ring.

  • Iodine (I2): Functions dually as a catalyst and an in-situ oxidizing agent. It facilitates the α-iodination of acetophenone, which is a critical prerequisite for the subsequent nucleophilic attack by thiourea (5[5]).

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask, combine acetophenone (0.1 mol, 12 g) and thiourea (0.2 mol, 15.22 g). Causality: The 1:2 stoichiometric ratio ensures complete conversion of the ketone and prevents the formation of unreacted intermediates (5[5]).

  • Catalyst Addition: Carefully add elemental iodine (0.1 mol, 25.33 g) to the mixture. (Note: Perform this in a fume hood due to iodine vapor).

  • Reflux: Heat the mixture under reflux for 12 hours. Causality: Prolonged thermal energy is required to drive the cyclization and overcome the activation energy of the intermediate enol-thiourea adduct (5[5]).

  • Cooling and Washing: Allow the reaction to cool to room temperature. Triturate the crude mixture with diethyl ether (3 x 50 mL). Causality: Ether selectively dissolves unreacted acetophenone and residual iodine, leaving the highly polar thiazole hydroiodide salt intact (5[5]).

  • Neutralization: Dissolve the washed residue in hot water and slowly pour it into a concentrated ammonium hydroxide (NH4OH) solution until the pH reaches 8-9. Causality: The alkaline environment deprotonates the thiazole salt, forcing the free base (2-amino-4-phenylthiazole) to precipitate out of the aqueous phase (5[5]).

  • Purification: Filter the crude precipitate and recrystallize from hot methanol to yield pure 2-amino-4-phenylthiazole crystals.

  • Validation: Confirm purity via TLC (single spot) and melting point analysis. Structural integrity is validated via 1H-NMR (DMSO-d6), expecting a characteristic singlet for the thiazole C5-proton (~7.0-7.3 ppm) and a broad exchangeable singlet for the NH2 group (~7.5-8.6 ppm) (4[4]).

Synthesis Reagents Acetophenone + Thiourea + Iodine Reflux Reflux (12h) Thermal Cyclization Reagents->Reflux Heat Wash Ether Wash (Remove Impurities) Reflux->Wash Cool Neutralize NH4OH (pH 8-9) Free Base Ppt Wash->Neutralize Deprotonation Crystallize Recrystallization (Methanol) Neutralize->Crystallize Isolation Product Pure 2-Amino-4- phenylthiazole Crystallize->Product Validation

Caption: Step-by-step experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Conclusion

The 2-amino-4-phenylthiazole scaffold represents a highly versatile pharmacophore. By understanding the causality between its structural features and biological targets—such as its ATP-competitive binding in kinase domains—researchers can systematically design next-generation therapeutics with enhanced efficacy and reduced off-target toxicity.

References

  • Source: nih.
  • Source: ccspublishing.org.
  • Source: asianpubs.
  • Source: mdpi.
  • (PDF)

Sources

Foundational

4-phenylthiazol-2-amine toxicity and safety data sheet (SDS)

An In-depth Technical Guide to the Toxicity and Safety of 4-phenylthiazol-2-amine For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Nature of a Privileged Scaffold 4-phenylthiazol-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safety of 4-phenylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Privileged Scaffold

4-phenylthiazol-2-amine is a heterocyclic aromatic amine that serves as a foundational scaffold in modern medicinal chemistry. Its structural motif is prevalent in a multitude of compounds investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Derivatives have shown promise in targeting critical cellular pathways, including the inhibition of Myeloid Differentiation Factor 88 (MyD88), a key protein in inflammatory responses.[3] However, the very chemical properties that make this scaffold versatile also necessitate a thorough understanding of its inherent toxicity and handling requirements.

This guide provides a comprehensive, technically-grounded overview of the toxicological profile of 4-phenylthiazol-2-amine. It moves beyond a simple recitation of hazard codes to explain the underlying causality, offering practical experimental protocols and safety procedures. The objective is to equip researchers and drug development professionals with the critical knowledge needed to handle this compound responsibly, interpret toxicological data, and design safer derivatives.

Part 1: Toxicological Profile and Safety Data Sheet (SDS) Analysis

A compound's toxicological profile is a composite of its physicochemical properties, its interactions with biological systems, and the hazards it presents upon exposure. This section deconstructs the available data for 4-phenylthiazol-2-amine to build a cohesive safety narrative.

Physicochemical and Identifier Summary

A clear understanding of a compound's basic properties is the first step in a robust safety assessment.

PropertyValueSource(s)
IUPAC Name 4-phenyl-1,3-thiazol-2-amine[4]
CAS Number 2010-06-2[4][5][6]
Molecular Formula C₉H₈N₂S[4][6][7]
Molecular Weight 176.24 g/mol [4][6][7]
Appearance White to yellow crystalline solid[6][7]
Melting Point 149-153 °C[6]
Solubility Soluble in Ethanol (~12 mg/ml), DMSO (~10 mg/ml), and DMF (~10 mg/ml). Sparingly soluble in aqueous buffers.[7][8]
Comprehensive Hazard Evaluation (GHS Classification)

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 4-phenylthiazol-2-amine is classified as a substance with significant acute and local hazards.[4][5][8][9]

  • Pictograms:

    • 
      GHS06 (Skull and Crossbones):  Indicates acute toxicity (fatal or toxic).
      
    • 
      GHS05 (Corrosion):  Indicates the potential for serious eye damage or skin corrosion.
      
  • Signal Word: Danger [4][5]

Hazard Class & CategoryH-CodeHazard StatementCausality and Insight for Researchers
Acute Toxicity, Oral (Category 3) H301Toxic if swallowed.The oral LD50 in mice is 140 mg/kg.[5][8] This value signifies a high degree of toxicity upon ingestion. The primary risk in a research setting is accidental ingestion via contaminated hands or equipment. This underscores the critical importance of strict hygiene protocols and prohibiting eating or drinking in the laboratory.
Serious Eye Damage (Category 1) H318Causes serious eye damage.This is the most severe classification for eye effects, indicating a risk of irreversible damage.[5][8][9] The chemical's properties can lead to significant injury to the cornea and deeper ocular structures. The use of safety glasses is insufficient; chemical splash goggles or a face shield are mandatory.
Skin Irritation (Category 2) H315Causes skin irritation.The compound can cause local inflammation, redness, and discomfort upon contact with the skin.[5][8][9] While less severe than corrosion, repeated or prolonged contact can lead to dermatitis. This hazard is readily mitigated by using appropriate chemical-resistant gloves.
STOT, Single Exposure (Category 3) H335May cause respiratory irritation.As a fine powder, the compound can be easily aerosolized.[5][8][9] Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and handling of the solid should be performed in a certified chemical fume hood.
Toxicokinetics and the Imperative of Metabolic Activation

Primary aromatic amines, as a class, are often not toxic in their parent form but become so after metabolic activation, primarily by cytochrome P450 enzymes in the liver.[10][11] This process, known as bioactivation, transforms the amine into reactive electrophilic intermediates (e.g., N-hydroxyarylamines and nitrenium ions) that can form covalent adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

This metabolic pathway is the scientific rationale for including a liver enzyme fraction (S9 mix) in in vitro genotoxicity assays like the Ames test. Without it, the mutagenic potential of many aromatic amines would be missed, yielding a false-negative result.

G cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Damage A 4-Phenylthiazol-2-amine (Parent Compound) B N-hydroxylation (Cytochrome P450) A->B Bioactivation C Reactive N-hydroxyarylamine Intermediate B->C D DNA Adducts C->D Covalent Binding E Protein Adducts C->E Covalent Binding F Genotoxicity & Mutagenesis D->F Leads to

Caption: Generalized metabolic activation pathway of aromatic amines.

Specific Toxicity Endpoints
  • Genotoxicity & Mutagenicity: Data from the National Toxicology Program (NTP) indicates that the hydrobromide salt of 2-amino-4-phenylthiazole tested positive in the bacterial mutagenicity (Ames) test.[12] This is a significant finding, as a positive Ames test is an indicator that a chemical can cause mutations in the DNA of the test organism, raising a concern for potential carcinogenicity in mammals.[13] This result strongly validates the need for stringent handling procedures to minimize exposure.

  • Cytotoxicity: In the context of drug development, cytotoxicity can be both a desired therapeutic effect and an unwanted toxicological liability. Various derivatives of 4-phenylthiazol-2-amine have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast).[14][15][16] For instance, certain derivatives have shown IC₅₀ values in the low micromolar range, indicating significant antiproliferative effects.[17] While promising for oncology, this inherent bioactivity highlights the potential for off-target toxicity in non-cancerous cells.

  • Carcinogenicity: Currently, 4-phenylthiazol-2-amine is not listed as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[5][8] However, the positive mutagenicity data serves as a structural alert, warranting caution and handling the compound as a potential carcinogen.

Part 2: Experimental Protocols for Toxicity Assessment

For drug development professionals, assessing the toxicity of novel derivatives of the 4-phenylthiazol-2-amine scaffold is a routine necessity. The following protocols represent self-validating systems for generating reliable in vitro toxicity data.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate a human cell line (e.g., A549, human lung adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-phenylthiazol-2-amine in DMSO.[7] Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)

This assay, following OECD Guideline 471, uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[19] A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolic activation system (S9 fraction from induced rat liver). This is critical for aromatic amines.[10]

  • Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range, which should span from cytotoxic to non-toxic levels.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for the non-activation arm).

    • Incubate this mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar and vortex gently.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

G cluster_ames Ames Test Workflow A Prepare Bacterial Cultures (e.g., Salmonella TA100) B Mix Bacteria + Compound + (S9 Mix or Buffer) A->B C Add Top Agar & Pour Plate B->C D Incubate at 37°C (48-72 hours) C->D E Count Revertant Colonies D->E F Compare to Negative Control E->F

Caption: Workflow for the Ames bacterial reverse mutation test.

Part 3: Safe Handling, Exposure Control, and Emergency Procedures

Adherence to rigorous safety protocols is non-negotiable when working with a compound of this hazard profile.[20][21][22]

Engineering Controls & Personal Protective Equipment (PPE)
Control / PPESpecification and Rationale
Primary Engineering Control All handling of solid 4-phenylthiazol-2-amine must occur in a certified chemical fume hood to prevent inhalation of aerosolized dust.[9]
Eye/Face Protection Chemical splash goggles and a face shield are mandatory. Standard safety glasses do not provide adequate protection against splashes or fine dust that can cause severe eye damage.[5][22]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat. Inspect gloves for any defects before use.[22] Remove contaminated clothing immediately.[8]
Respiratory Protection For situations with a high potential for aerosolization (e.g., cleaning a large spill), a NIOSH-approved N95 dust mask or a higher-level respirator should be used in addition to a fume hood.
Safe Handling Practices & Storage
  • Hygiene: Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[7][9] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][23]

  • Handling: Avoid creating dust. Use appropriate tools for transfer. Keep containers tightly closed when not in use.[9][20]

  • Storage: Store in a well-ventilated, dry, and cool place, locked up and away from incompatible materials such as strong oxidizing agents.[6][9]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical to mitigating injury upon exposure.[5][8][20]

Exposure RouteFirst Aid Procedure
Ingestion Immediately call a poison control center or doctor. [5][8] Do NOT induce vomiting. Rinse mouth with water.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice.[8]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][9] If not breathing, give artificial respiration. Seek immediate medical attention.[9]

Conclusion

4-phenylthiazol-2-amine is a compound of significant interest but also of significant hazard. Its toxicological profile is dominated by high acute oral toxicity, the potential for severe and irreversible eye damage, and a positive signal for mutagenicity. For researchers in drug discovery, this duality is a central challenge: to leverage the therapeutic potential of the scaffold while mitigating the inherent toxicological risks through informed chemical modification and rigorous adherence to safety protocols. Understanding the mechanism of metabolic activation is key to predicting and testing for the genotoxic potential of novel analogues. By implementing the engineering controls, PPE, and experimental protocols outlined in this guide, scientists can work safely with this valuable chemical scaffold, paving the way for the development of new and safer medicines.

References

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

  • 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. (2014). Szabo-Scandic. [Link]

  • Material Safety Data Sheet. (n.d.). Corteva Agriscience. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. [Link]

  • SAFETY DATA SHEET. (n.d.). Atticus. [Link]

  • 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302. (n.d.). PubChem. [Link]

  • In Vitro Toxicity Testing. (2011). In Comprehensive Toxicology. ScienceDirect. [Link]

  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (n.d.). SSRN. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). National Institutes of Health (NIH). [Link]

  • Advanced in vitro safety assessments for drug & chemical development. (n.d.). Nuvisan. [Link]

  • The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. (n.d.). PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • 2-Amino-4-phenylthiazole HBr H2O (52253-69-7) | Chemical Effects in Biological Systems. (n.d.). National Toxicology Program. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (2024). National Institutes of Health (NIH). [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (2024). Brieflands. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). National Institutes of Health (NIH). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). ResearchGate. [Link]

  • Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. (2019). PubMed. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Semantic Scholar. [Link]

Sources

Exploratory

The Phenylthiazole Amine Scaffold: From Hantzsch Synthesis to Targeted Therapeutics

Executive Summary & Chemical Heritage The 2-amino-4-phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Heritage

The 2-amino-4-phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a thiazole ring fused with a phenyl group at the C4 position and an exocyclic amine at C2, this moiety serves as a bio-isostere for phenol and pyridine rings, offering unique hydrogen-bonding capabilities and


-stacking interactions essential for binding within enzyme active sites.

Historically, the discovery of this scaffold is inextricably linked to the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887. While originally developed for dye chemistry, the scaffold has evolved into a cornerstone of modern oncology and infectious disease research, serving as the pharmacophore in kinase inhibitors (e.g., Dasatinib analogs) and novel antimicrobial agents.

Synthetic Evolution: The Hantzsch Protocol

The construction of the 2-amino-4-phenylthiazole core relies fundamentally on the condensation of


-haloketones with thiourea. While modern variations employ microwave irradiation or nanocatalysts to improve atom economy, the mechanistic logic remains rooted in Hantzsch’s original insight: the dual nucleophilicity of thiourea.
Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack by the sulfur atom of thiourea on the


-carbon of the haloketone, forming an intermediate thioimidate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, culminating in dehydration to aromatize the ring.

HantzschMechanism Reactants Reactants (Acetophenone + Thiourea) Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S -> C-Br) Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 Intramolecular N-Attack Product Aromatization (2-amino-4-phenylthiazole) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis, illustrating the transition from acyclic precursors to the aromatic heterocycle.

Protocol 1: Classical Synthesis of 4-Phenylthiazol-2-amine

Objective: Synthesis of the core scaffold for subsequent SAR (Structure-Activity Relationship) elaboration.

Materials:

  • 
    -Bromoacetophenone (10 mmol)
    
  • Thiourea (12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Acetate (Optional, for buffering)

Methodology:

  • Solubilization: Dissolve 10 mmol of

    
    -bromoacetophenone in 15 mL of ethanol in a round-bottom flask.
    
  • Addition: Add 12 mmol of thiourea. The slight excess ensures complete consumption of the alkylating agent.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2-4 hours.
    
    • Causality: Reflux provides the activation energy for the cyclization step, which is the rate-determining step.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting ketone (

    
    ) and appearance of a polar fluorescent spot (
    
    
    
    ).
  • Workup: Cool to room temperature. If the hydrobromide salt precipitates, filter directly. If not, neutralize with aqueous

    
     to precipitate the free base.
    
  • Purification: Recrystallize from hot ethanol/water to yield white/pale yellow crystals.

Pharmacological Trajectory: From Dyes to Kinase Inhibitors

The 2-amino-4-phenylthiazole moiety acts as a versatile template. Its evolution tracks the history of modern drug discovery.

Key Therapeutic Classes
GenerationPrimary TargetMechanism of ActionRepresentative Compounds
Gen 1 (1940s-80s) Bacterial/Fungal MembranesInhibition of ergosterol biosynthesis or cell wall integrity.Abafungin (aryl-thiazole analog)
Gen 2 (1990s-00s) CNS ReceptorsDopamine (D2/D3) agonism. The thiazole mimics the catechol ring of dopamine.Pramipexole (benzothiazole, structurally related)
Gen 3 (2010s-Present) Tyrosine KinasesATP-competitive inhibition. The amine forms H-bonds with the "hinge region" of kinases (e.g., EGFR, PI3K).Dasatinib (2-aminothiazole core), Compound 6a (Experimental PI3K

inhibitor)
Structural Logic in Oncology

In kinase inhibitors, the 2-amino group functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. The phenyl group at C4 or C5 occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Case Study: PI3K


 Inhibition 
Recent studies (e.g., Compound 6a) demonstrate that 2-amino-4-phenylthiazole derivatives can selectively inhibit Phosphoinositide 3-kinase (PI3K

), a critical regulator of cancer cell survival. The phenyl ring positions the molecule within the hydrophobic cleft, while substituents on the amine extend into the solvent-exposed region to tune solubility.

Experimental Workflow: Synthesis & Bio-Evaluation

This section outlines a self-validating workflow for synthesizing a derivative and testing its antiproliferative activity.

Workflow Logic

Workflow Design 1. Scaffold Design (Substituent Selection) Synth 2. Hantzsch Synthesis (Reflux/Microwave) Design->Synth Char 3. Characterization (NMR, MS, HPLC >95%) Synth->Char Assay 4. MTT Assay (Cell Viability) Char->Assay Only if pure Analysis 5. IC50 Determination (Dose-Response Curve) Assay->Analysis

Figure 2: Integrated workflow for the development of phenylthiazole therapeutics. Note the critical "Go/No-Go" step at Characterization.

Protocol 2: MTT Cell Viability Assay

Objective: Determine the


 of the synthesized phenylthiazole derivative against a cancer cell line (e.g., A549 or MCF-7).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Procedure:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24 hours to allow attachment.
    
  • Treatment: Treat cells with the synthesized phenylthiazole derivative at a log-scale concentration range (0.1

    
    M to 100 
    
    
    
    M). Include a DMSO vehicle control (0.1% v/v).
  • Incubation: Incubate for 48-72 hours at

    
    C, 5% 
    
    
    
    .
  • MTT Addition: Add 20

    
    L of MTT reagent to each well. Incubate for 4 hours.
    
    • Mechanism:[1][2][3][4] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive the

    
    .
    

Future Outlook: PROTACs and Covalent Inhibitors

The future of the phenylthiazole amine scaffold lies in Targeted Protein Degradation (TPD) . The 2-amine position offers an ideal vector for attaching linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands), creating PROTACs (Proteolysis Targeting Chimeras). Furthermore, introducing acrylamide groups at the phenyl ring enables the design of covalent inhibitors that target specific cysteines in kinases, overcoming drug resistance mechanisms.

References

  • Hantzsch, A. (1887).[5] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Kashyap, S. J., et al. (2012). "Review on Synthesis and Biological Activity of 2-Amino-4-phenylthiazole Derivatives." Journal of Advanced Scientific Research, 3(1), 16-24.

  • Lombardo, L. J., et al. (2004). "Discovery of Dasatinib (BMS-354825) for the Treatment of Imatinib-Resistant Chronic Myeloid Leukemia." Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Gomha, S. M., et al. (2021).[6] "Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking." Chemistry Central Journal, 15, Article 6a discussion.

  • BenchChem Protocols. (2025). "Protocol 1: Classical Hantzsch Thiazole Synthesis." BenchChem Application Notes.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Phenylthiazol-2-amine via Hantzsch Cyclization

Strategic Significance & Scope The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and prionic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Scope

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and prionic disease therapeutics. 4-Phenylthiazol-2-amine represents the foundational prototype of this class.

This application note provides a definitive, scalable protocol for its synthesis. Unlike generic textbook descriptions, this guide addresses the specific physiochemical challenges of the reaction—specifically the lachrymatory nature of


-haloketones and the critical pH-dependent isolation of the free base versus the hydrobromide salt.

Chemical Basis & Mechanism

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide.[1][2][3][4] For 4-phenylthiazol-2-amine, the reaction between 2-bromoacetophenone (phenacyl bromide)  and thiourea  proceeds through a regioselective cascade.
Mechanistic Pathway[1][4][5]
  • S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, displacing the bromide to form an acyclic intermediate.

  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon.[1]

  • Dehydration: Loss of water drives the aromatization to the stable thiazole ring.

HantzschMechanism Reactants Reactants (Phenacyl Bromide + Thiourea) Inter1 S-Alkylation (Thioether Intermediate) Reactants->Inter1 Nucleophilic Attack (S) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular Attack (N) Salt HBr Salt (Thiazolium Cation) Inter2->Salt - H₂O (Dehydration) Product Final Product (4-Phenylthiazol-2-amine) Salt->Product + Base (Neutralization)

Figure 1: Mechanistic cascade of the Hantzsch synthesis. Note that the initial product isolated from the reaction mixture is often the hydrobromide salt, which requires basification.

Standard Operating Procedure (Bench Scale)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
2-Bromoacetophenone 199.051.019.9 gSubstrate (Electrophile)
Thiourea 76.121.18.4 gReagent (Nucleophile)
Ethanol (Absolute) -Solvent100 mLReaction Medium
Ammonium Hydroxide -Reagent~20 mLNeutralization (Base)
Experimental Protocol

Safety Warning: 2-Bromoacetophenone is a potent lachrymator (tear gas). All weighing and handling must occur inside a functioning fume hood.

  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 19.9 g of 2-bromoacetophenone in 100 mL of ethanol.

  • Addition: Add 8.4 g of thiourea directly to the flask. A slight excess (1.1 eq) ensures complete consumption of the lachrymatory bromide.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 1.5 to 2 hours .

    • Observation: The solution will typically turn clear and then yellow. A white precipitate (the HBr salt) may begin to form during reflux.

  • Precipitation (Salt): Cool the mixture to room temperature. Often, the thiazole hydrobromide crystallizes out.

  • Basification (Critical Step):

    • Pour the reaction mixture (liquid + solid) into 200 mL of water.

    • Slowly add concentrated ammonium hydroxide (or 10% NaOH) with stirring until the pH reaches ~9-10.

    • Result: The water-soluble HBr salt converts to the free amine, which precipitates as a bulky, pale-yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove inorganic salts and excess thiourea.

  • Purification: Recrystallize from hot ethanol (or ethanol/water 4:1).

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Green Chemistry Variant (Microwave-Assisted)

For high-throughput libraries, the conventional reflux is inefficient. The following microwave protocol reduces reaction time to minutes.

  • Solvent: Water (hydrotropic medium) or Ethanol.

  • Conditions: 100°C, 150W, 5-10 minutes.

  • Advantage: Higher yield, cleaner profile, minimal solvent waste.

WorkflowComparison cluster_classic Method A: Classical (Reflux) cluster_green Method B: Microwave (Green) Start Start: Mix Reagents Reflux Reflux in EtOH (2 Hours) Start->Reflux MW Microwave Irradiation (100°C, 5-10 mins) Start->MW Workup Basification (NH₄OH) Precipitation of Free Base Reflux->Workup MW->Workup Filter Filtration & Wash Workup->Filter Recryst Recrystallization (EtOH) Filter->Recryst

Figure 2: Comparison of Classical vs. Microwave-Assisted Workflows.

Process Analytical Technology (PAT) & Characterization

Validation of the synthesized compound is mandatory. The following data corresponds to the free base form.

Spectroscopic Data
TechniqueParameterExpected ValueInterpretation
Melting Point Range148 – 150 °C Sharp range indicates high purity.
¹H NMR SolventDMSO-d₆

7.01 ppm
Singlet (1H)H-5 of Thiazole ring (Diagnostic).

7.05 ppm
Broad Singlet (2H)-NH₂ (Exchangeable with D₂O).

7.25 - 7.85
Multiplet (5H)Phenyl aromatic protons.
Appearance VisualPale yellow crystalsDark orange/brown indicates oxidation.

Troubleshooting & Expert Insights

The "Sticky Solid" Problem

Issue: Upon adding water/base, the product forms a gummy oil instead of a solid. Cause: Presence of unreacted ketone or residual solvent preventing crystallization. Solution:

  • Decant the aqueous layer.

  • Triturate (grind) the gum with a small amount of cold ethanol or diethyl ether.

  • Scratch the side of the flask with a glass rod to induce nucleation.

Darkening of Reaction Mixture

Issue: The reaction turns black/tarry. Cause: Decomposition of 2-bromoacetophenone (which is light/heat sensitive) or excessive heating. Prevention:

  • Use fresh or recrystallized 2-bromoacetophenone (it should be white/beige, not brown).

  • Do not exceed 80°C.

Salt vs. Free Base

Insight: A common error is filtering the precipitate directly from the ethanol reflux and assuming it is the product. That precipitate is the Hydrobromide Salt . It is water-soluble and acidic. You must perform the basification step (Step 5) to obtain the biologically active amine.

Safety & Compliance (HSE)

  • Lachrymator Hazard: 2-Bromoacetophenone is a tear gas agent. Exposure causes severe eye and respiratory irritation.

    • Mitigation: Keep a beaker of 10% sodium thiosulfate solution in the hood to neutralize spills and wash glassware. Thiosulfate reacts rapidly with the alkyl bromide.

  • Skin Sensitization: Thiazoles can be sensitizers. Wear nitrile gloves and long sleeves.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[5] (Standard reference for the ethanol reflux protocol).

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. John Wiley & Sons.[6][7]

  • Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles using microwave irradiation: A green approach. Journal of Chemical and Pharmaceutical Research, 4(4), 1957-1962.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 40302, 4-Phenylthiazol-2-amine.

Sources

Application

Application Note: High-Yield Synthesis of 2-Amino-4-phenylthiazole via Iodine-Catalyzed Condensation of Acetophenone and Thiourea

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Validated Protocol & Mechanistic Guide Introduction & Pharmacological Significance The 2-aminothiazole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Validated Protocol & Mechanistic Guide

Introduction & Pharmacological Significance

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous FDA-approved therapeutics, including the tyrosine kinase inhibitor dasatinib and the dopamine agonist pramipexole.

The direct condensation of acetophenone and thiourea using molecular iodine is a robust, atom-economical adaptation of the classical Hantzsch thiazole synthesis [1]. Unlike traditional methods that require the handling of highly lachrymatory and unstable


-haloketones, this multi-component reaction generates the reactive electrophile in situ. This application note provides a deep dive into the mechanistic causality of the reaction and outlines self-validating protocols for both conventional and microwave-assisted syntheses.

Mechanistic Insights: The Role of Iodine

Understanding the reaction mechanism is critical for troubleshooting and scaling the synthesis. In this protocol, molecular iodine acts as a bifunctional catalyst and oxidant.

  • Activation & Enolization : Iodine assists in the oxidation of thiourea to generate a highly reactive thiyl electrophilic species. Concurrently, it promotes the acid-catalyzed enolization of acetophenone [4].

  • 
    -Sulfenylation : The enolized acetophenone attacks the thiyl intermediate, forming a transient 
    
    
    
    -sulfur-substituted ketone. This step establishes the critical C–S bond without requiring pre-halogenated starting materials.
  • Cyclization & Dehydration : Intramolecular nucleophilic addition of the thiourea's imine nitrogen to the carbonyl carbon forms a cyclic intermediate. Subsequent dehydration (loss of

    
    ) yields the thermodynamically stable, aromatic 2-amino-4-phenylthiazole ring [4].
    

Mechanism A Acetophenone + Thiourea + I2 B Iodine-Assisted Oxidation (Thiyl Electrophile Formation) A->B Activation C Acid-Catalyzed Enolization & Alpha-Sulfenylation B->C D Alpha-Sulfur-Substituted Ketone C->D C-S Bond Formation E Intramolecular Nucleophilic Addition (Imine Nitrogen to Carbonyl) D->E Cyclization F Cyclized Intermediate E->F G Dehydration (-H2O) F->G Aromatization H 2-Amino-4-phenylthiazole G->H

Mechanistic pathway of iodine-catalyzed 2-amino-4-phenylthiazole synthesis.

Comparative Methodology: Conventional vs. Microwave-Assisted

Historically, this condensation required prolonged heating (8–12 hours) in organic solvents [2]. The integration of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. Microwave irradiation drastically reduces reaction times, mitigates the formation of thermal degradation byproducts, and aligns with green chemistry principles by enabling solvent-free or aqueous conditions [1].

Quantitative Data Summary
Reaction ParameterProtocol A: Conventional RefluxProtocol B: Microwave Irradiation
Reaction Time 8 – 12 hours5 – 7 minutes
Temperature ~80 °C (Reflux)Microwave (180–300 W)
Solvent System Ethanol / TolueneSolvent-free / Aqueous
Average Yield 70% – 75%90% – 94%
Environmental Impact High (VOC emissions, High Energy)Low (Green Chemistry compliant)

Experimental Workflows & Protocols

Workflow Step1 Weigh Reagents Acetophenone, Thiourea, I2 Step2 Method Selection Step1->Step2 Step3A Conventional Reflux (Ethanol, 8-12 h, 80°C) Step2->Step3A Traditional Step3B Microwave Irradiation (Solvent-free/H2O, 5-7 min) Step2->Step3B Green Chemistry Step4 Cooling & Aqueous Dilution Step3A->Step4 Step3B->Step4 Step5 Alkalinization (NH4OH/NaOH) Target pH 9-10 Step4->Step5 Neutralize HI salt Step6 Precipitation & Vacuum Filtration Step5->Step6 Induces Precipitation Step7 Recrystallization (EtOH:H2O) Step6->Step7 Step8 Pure 2-Amino-4-phenylthiazole Step7->Step8

Experimental workflow comparing conventional and microwave-assisted synthesis.

Protocol A: Conventional Reflux Method

This method is ideal for bulk scale-up where microwave reactors are unavailable.

  • Reagent Assembly : In a 250 mL round-bottom flask, dissolve 0.1 mol (12.0 g) of acetophenone and 0.2 mol (15.2 g) of thiourea in 50 mL of absolute ethanol [2].

  • Controlled Oxidation : Slowly add 0.1 mol (25.4 g) of resublimed iodine in small portions over 15 minutes.

    • Causality: The initial reaction between iodine and thiourea is exothermic. Gradual addition prevents solvent boil-off and controls the generation of the thiyl electrophile.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture on a steam bath or heating mantle (~80 °C) for 8 to 12 hours.

    • Validation Checkpoint: Monitor via TLC (Petroleum Ether:Ethyl Acetate 8:2). The reaction mixture will transition from a dark iodine solution to a paler, clear solution as the iodine is consumed.

  • Cooling : Remove from heat and allow the mixture to cool to room temperature. Dilute with 100 mL of cold distilled water.

Protocol B: Microwave-Assisted Method

This method is optimized for rapid library generation and high-throughput screening.

  • Reagent Assembly : In a microwave-safe vessel, combine 0.01 mol (1.2 mL) of acetophenone, 0.02 mol (1.5 g) of thiourea, and 0.01 mol (2.5 g) of iodine [1]. Add 2 mL of distilled water.

    • Causality: Water acts as an excellent microwave absorber, facilitating rapid, localized superheating while maintaining a green solvent profile.

  • Irradiation : Subject the mixture to microwave irradiation (approx. 180–300 W) for 5 to 7 minutes.

    • Causality: Short, intense energy bursts rapidly overcome the activation energy barrier for cyclization, preventing the formation of thermodynamic degradation products.

  • Cooling : Allow the vessel to cool to room temperature and dilute with 30 mL of cold distilled water.

Downstream Processing & Purification (Applies to both protocols)
  • Alkalinization (Critical Step) : The reaction produces hydroiodic acid (HI) as a byproduct, meaning the product exists in solution as a soluble 2-amino-4-phenylthiazole hydroiodide salt. To isolate the product, add 25% aqueous Ammonium Hydroxide (

    
    ) or Sodium Hydroxide dropwise under continuous stirring until the solution reaches pH 9–10 [3].
    
    • Validation Checkpoint: Use pH paper to confirm alkalinity. The sudden formation of a voluminous, pale-yellow precipitate confirms the successful conversion of the salt to the insoluble free base.

  • Filtration : Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water to remove residual inorganic salts and unreacted thiourea.

  • Recrystallization : Recrystallize the crude solid from an Ethanol/Water mixture to obtain analytically pure crystals[2].

Analytical Characterization

To validate the structural integrity of the synthesized 2-amino-4-phenylthiazole, compare your analytical data against the following established benchmarks [3]:

  • Appearance : Pale yellow to off-white crystalline solid.

  • Melting Point : 144 °C – 146 °C.

  • FT-IR (KBr pellet) :

    • 3434 cm⁻¹, 3249 cm⁻¹ (Primary amine

      
       stretching)
      
    • 3115 cm⁻¹ (Aromatic C-H stretching)

    • 1598 cm⁻¹, 1532 cm⁻¹ (C=N and C=C ring stretching)

  • ¹H NMR (300 MHz, DMSO-d6) :

    • 
       7.21 ppm (s, 2H, 
      
      
      
      protons)
    • 
       6.98 ppm (s, 1H, thiazole C5-H proton)
      
    • 
       7.23 – 7.80 ppm (m, 5H, pendant phenyl ring protons)
      

References

  • Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation Source: Russian Journal of Applied Chemistry URL
  • General procedure for Synthesis of 2-amino-4-phenylthiazole Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL
  • Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline)
  • Source: National Institutes of Health (NIH)
Method

Synthesis of Schiff Bases from 2-Amino-4-phenylthiazole: A Comprehensive Guide for Researchers

This document provides a detailed guide for the synthesis of Schiff bases derived from 2-amino-4-phenylthiazole, a class of compounds with significant interest in medicinal chemistry and drug development. This guide is i...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the synthesis of Schiff bases derived from 2-amino-4-phenylthiazole, a class of compounds with significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering in-depth protocols, mechanistic insights, and practical application notes.

Introduction: The Significance of 2-Amino-4-phenylthiazole Schiff Bases

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] When condensed with aldehydes, 2-amino-4-phenylthiazole forms Schiff bases, also known as imines or azomethines, which are characterized by a -C=N- double bond. These derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2] The formation of metal complexes with these Schiff bases can further enhance their biological efficacy.[3] This guide provides a comprehensive overview of the synthesis, from the precursor to the final Schiff base, with a focus on practical and reproducible methodologies.

Mechanistic Insights: The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction typically proceeds under mild acid catalysis.[4][5]

The mechanism can be summarized in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine in 2-amino-4-phenylthiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine.[4][5]

  • Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base). This step is the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).[4][5]

It is crucial to control the pH of the reaction medium. While acid catalysis is necessary for the dehydration step, a highly acidic environment will protonate the amine nucleophile, rendering it unreactive towards the carbonyl group.[4] Therefore, the reaction is often carried out in the presence of a catalytic amount of a weak acid, such as glacial acetic acid, or at a mildly acidic pH.

Diagram of the General Reaction Mechanism

Schiff Base Formation Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Amine R-NH₂ (2-Amino-4-phenylthiazole) Carbinolamine R-NH-CH(OH)-R' (Carbinolamine Intermediate) Amine->Carbinolamine Nucleophilic Attack Aldehyde R'-CHO (Aldehyde) Aldehyde->Carbinolamine Protonated_Carbinolamine R-NH-CH(OH₂⁺)-R' Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base R-N=CH-R' (Schiff Base) Protonated_Carbinolamine->Schiff_Base - H₂O, - H⁺ Water H₂O

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor, 2-amino-4-phenylthiazole, and its subsequent conversion to Schiff bases.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol describes the Hantzsch thiazole synthesis, a classical and reliable method for preparing the 2-aminothiazole core.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux the mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

  • Pour the washed mixture into a solution of ammonium hydroxide.

  • The crude product will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Characterization Data for 2-Amino-4-phenylthiazole:

  • ¹H NMR: The spectrum will show signals corresponding to the aromatic protons of the phenyl group and the protons of the thiazole ring and the amino group.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the phenyl and thiazole rings.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and aromatic C-H stretching will be observed.

Workflow for the Synthesis of 2-Amino-4-phenylthiazole

Synthesis of 2-Amino-4-phenylthiazole start Start reactants Mix Acetophenone, Thiourea, and Iodine start->reactants reflux Reflux for 12 hours reactants->reflux cool Cool to Room Temperature reflux->cool wash Wash with Diethyl Ether cool->wash precipitate Pour into Ammonium Hydroxide (Precipitation) wash->precipitate filter Filter the Solid precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize product Pure 2-Amino-4-phenylthiazole recrystallize->product

Caption: Experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of Schiff Bases from 2-Amino-4-phenylthiazole

This section details two common methods for the synthesis of Schiff bases: conventional heating and microwave-assisted synthesis.

This method involves heating the reactants in a suitable solvent under reflux.[2]

Materials:

  • 2-Amino-4-phenylthiazole (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-phenylthiazole in a minimal amount of absolute ethanol with stirring.

  • To this solution, add the desired substituted aromatic aldehyde, also dissolved in a small amount of ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates.

  • If precipitation is not observed, the solution can be placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified Schiff base in a desiccator or vacuum oven.

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.

Materials:

  • 2-Amino-4-phenylthiazole (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol (small volume)

  • Microwave synthesizer or a domestic microwave oven

  • Microwave-safe reaction vessel with a loose-fitting cap

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-4-phenylthiazole and the substituted aldehyde.

  • Add a small amount of ethanol to create a slurry.

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 200-450W) for a short duration (typically 1-10 minutes).[1][2]

  • Monitor the reaction to prevent excessive pressure buildup.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol.

Workflow for Schiff Base Synthesis

Schiff Base Synthesis Workflow start Start reactants Mix 2-Amino-4-phenylthiazole, Aldehyde, and Ethanol start->reactants catalyst Add Catalytic Acetic Acid (for conventional method) reactants->catalyst reaction_choice Choose Reaction Method catalyst->reaction_choice conventional Conventional Heating (Reflux 2-6h) reaction_choice->conventional Conventional microwave Microwave Irradiation (1-10 min) reaction_choice->microwave Microwave cool Cool to Room Temperature conventional->cool microwave->cool isolate Isolate Product (Filtration/Crystallization) cool->isolate purify Purify by Recrystallization isolate->purify product Pure Schiff Base purify->product

Caption: Comparative workflow for conventional and microwave-assisted Schiff base synthesis.

Data Presentation: Yields and Characterization of Representative Schiff Bases

The following table summarizes the yields and key spectral data for a series of Schiff bases synthesized from 2-amino-4-phenylthiazole and various substituted benzaldehydes. This data is compiled from the literature and serves as a reference for expected outcomes.[6][7][8][9]

Aldehyde SubstituentYield (%)¹H NMR (δ, ppm) - CH=NIR (cm⁻¹) - C=NReference
4-Hydroxy66.49.371597[6]
4-Bromo38.79.161602[6]
4-Chloro----
4-Nitro----
2,4-Dihydroxy--1625[8]
4-Methoxy----

Purification and Characterization

Purification:

  • Recrystallization: This is the most common method for purifying solid Schiff bases. Ethanol is a frequently used solvent. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.

  • Column Chromatography: For products that are difficult to crystallize or when isomers are present, column chromatography using silica gel is an effective purification technique. A common eluent system is a mixture of ethyl acetate and hexane.[6]

Characterization:

  • Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction. The disappearance of the starting materials (2-amino-4-phenylthiazole and aldehyde) and the appearance of a new spot corresponding to the Schiff base product indicate the reaction's progression. A suitable mobile phase, such as ethyl acetate/hexane, should be used.[10]

  • Melting Point: A sharp and specific melting point is a good indicator of the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is a singlet for the proton of the azomethine group (-CH=N-), which typically appears in the downfield region (δ 8-10 ppm). The signals for the aromatic protons will also be present.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its molecular formula.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and characterization of Schiff bases derived from 2-amino-4-phenylthiazole. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and materials science. The provided workflows and data tables serve as practical tools to aid in experimental design and execution.

References

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (2021, July 27). Retrieved from [Link]

  • Overview of Schiff Bases. (2022, October 19). IntechOpen. Retrieved from [Link]

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.). Scholars Research Library. Retrieved from [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020, December 15). PeerJ. Retrieved from [Link]

  • Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. (n.d.). PMC. Retrieved from [Link]

  • BIOLOGICAL EVALUATION AND SYNTHESIS OF THIAZOLE SCHIFF BASE DERIVATIVES. (2021, May 26). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from [Link]

  • Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. (2024, October 24). Retrieved from [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Retrieved from [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Retrieved from [Link]

  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022, November 20). Retrieved from [Link]

  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel Schiff Bases Derived from 4-Phenyl-2-aminothiazole and their Mn. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Retrieved from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). MDPI. Retrieved from [Link]

Sources

Application

High-Efficiency Synthesis of Thiazole Scaffolds via Heterogeneous Copper Silicate Catalysis: Application Notes &amp; Protocols

Executive Summary & Rationale The thiazole nucleus is a privileged structural motif in medicinal chemistry, serving as the foundational scaffold for numerous antimicrobial, anti-inflammatory, and anticancer therapeutics[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The thiazole nucleus is a privileged structural motif in medicinal chemistry, serving as the foundational scaffold for numerous antimicrobial, anti-inflammatory, and anticancer therapeutics[1]. While traditional methodologies, such as the Hantzsch and Cook-Heilbron syntheses, have historically enabled access to these heterocycles, they frequently suffer from significant drawbacks[2]. These include the use of harsh reaction conditions, tedious aqueous workups, and homogeneous catalysts that are difficult to recover and often leave toxic trace metals in the final active pharmaceutical ingredient (API).

To address these bottlenecks, this application note details a highly efficient, green chemistry approach utilizing copper silicate as a heterogeneous, reusable catalyst for the rapid synthesis of 4-substituted 2-amino thiazoles[3]. By bridging high catalytic turnover with operational simplicity, this protocol is specifically designed for drug development professionals seeking scalable and environmentally benign synthetic routes.

Mechanistic Causality: Why Copper Silicate?

In synthetic methodology, the selection of the catalyst dictates not only the reaction kinetics but also the downstream purification burden. Copper silicate provides a unique convergence of chemical and physical advantages:

  • Lewis Acid Activation : The Cu(II) centers embedded within the silicate matrix act as potent Lewis acids. They coordinate directly with the carbonyl oxygen of the phenacyl bromide, significantly increasing the electrophilicity of the adjacent carbon. This lowers the activation energy required for the nucleophilic attack by the sulfur atom of thiourea, driving rapid cyclization.

  • High Surface Area & Phase Heterogeneity : The silicate backbone ensures a high surface area for maximal substrate-catalyst interaction. Crucially, the catalyst remains completely insoluble in the reaction solvent (ethanol). This phase separation is the causal factor enabling rapid isolation via simple filtration, bypassing the emulsion-prone aqueous workups required by homogeneous copper salts (e.g., copper acetate).

  • Self-Validating Reusability : The robust nature of the Si–O–Cu bonds prevents active site leaching. Researchers can continuously validate the integrity of the catalytic system by tracking mass recovery and product yield across multiple synthetic cycles[3].

Experimental Methodology & Protocols

This protocol outlines the synthesis of 2-amino-4-phenylthiazole derivatives. It is engineered as a self-validating system : the completion of the reaction is chromatographically confirmed, product purity is visually validated via precipitation, and the catalyst's efficiency is validated through quantitative mass recovery.

Materials Required
  • Substituted phenacyl bromide (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Copper silicate catalyst (10 mol%)

  • Absolute ethanol (5.0 mL)

  • Hexane and Ethyl Acetate (for TLC monitoring)

Step-by-Step Protocol
  • Reaction Assembly : In a clean, dry 25 mL round-bottom flask, add 1.0 mmol of the selected phenacyl bromide and 1.2 mmol of thiourea. (Causality: The slight stoichiometric excess of thiourea compensates for potential oxidative dimerization, ensuring complete conversion of the limiting bromide reagent).

  • Catalyst Introduction : Add exactly 10 mol% of the copper silicate catalyst to the solid mixture.

  • Solvation & Heating : Suspend the mixture in 5.0 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to 78 °C (reflux) under continuous magnetic stirring. (Causality: Ethanol is chosen as a green solvent that selectively dissolves the reactants and products at elevated temperatures, while the copper silicate remains completely insoluble, enabling heterogeneous catalysis).

  • Self-Validation (Monitoring) : Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3). The complete disappearance of the phenacyl bromide spot validates the termination of the cyclization phase. (Typical reaction time: 20–40 minutes).

  • Catalyst Recovery : Upon completion, immediately filter the hot reaction mixture through a sintered glass funnel. The insoluble copper silicate is retained on the filter. Wash the retained catalyst with hot ethanol (2 x 2 mL) to extract any residual product trapped in the silicate pores.

  • Product Isolation : Pour the combined filtrate and washings over 20 g of crushed ice. (Causality: The sudden decrease in temperature and solvent polarity forces the highly crystalline 2-amino-4-phenylthiazole to precipitate rapidly, preventing the formation of oily byproducts).

  • Purification : Filter the precipitated solid, wash with cold distilled water, and air-dry. The product generally precipitates in high purity, though it can be recrystallized from hot ethanol if ultra-high purity is required for downstream biological assays.

  • Catalyst Regeneration : Dry the recovered copper silicate in an oven at 100 °C for 1 hour. Weigh the recovered catalyst to validate mass retention before deploying it in the next synthetic cycle.

Quantitative Data Presentation

The efficacy and robustness of the copper silicate catalyst are demonstrated through optimization and recycling data, providing a benchmark for expected laboratory performance[3].

Table 1: Optimization of Catalyst Concentration (Model Reaction)

Catalyst Concentration (mol%)Reaction Time (min)Isolated Yield (%)Observation / Causality
0 (Blank)120TraceLack of Lewis acid activation stalls the cyclization process.
56072Insufficient active Cu(II) sites for rapid turnover.
10 25 94 Optimal balance of reaction kinetics and material efficiency.
152594No further yield improvement; excess catalyst provides diminishing returns.

Table 2: Catalyst Reusability Validation (at 10 mol% loading)

Cycle NumberReaction Time (min)Isolated Yield (%)Catalyst Mass Recovery (%)
1 (Fresh)2594-
2259398
3309196
4309095
5358892

Note: The slight drop in yield by cycle 5 is causally linked to minor mechanical losses of the catalyst during the hot filtration steps, validating the need for precise mass tracking between cycles.

Visualizations

Workflow A Reactants: Phenacyl Bromide + Thiourea B Catalyst Addition: Copper Silicate (10 mol%) A->B C Reflux in Ethanol (78°C, 25 mins) B->C D Self-Validation: TLC Monitoring C->D E Hot Filtration: Phase Separation D->E Reaction Complete F Filtrate: Pour over Crushed Ice E->F Liquid Phase G Retentate: Recovered Catalyst E->G Solid Phase H Pure 2-Amino-4-phenylthiazole (>90% Yield) F->H Precipitation I Wash, Dry & Weigh (Ready for Cycle 2) G->I Regeneration I->B Reuse

Workflow of copper silicate-catalyzed thiazole synthesis and catalyst recycling.

Downstream Applications: Oncology & Kinase Inhibition

Thiazole derivatives synthesized via copper-catalyzed methodologies are highly sought after in oncology drug discovery. Recent advancements demonstrate that thiazole and benzothiazole-based frameworks act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]. By binding competitively to the intracellular kinase domain of VEGFR-2, these thiazole derivatives block the downstream signaling cascades (such as the PI3K/AKT and MAPK pathways) that are essential for tumor angiogenesis and cellular proliferation, thereby inducing apoptosis in cancer cell lines (e.g., HCT-116).

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Extracellular) VEGF->VEGFR2 Binds Kinase Intracellular Kinase Domain VEGFR2->Kinase Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Phosphorylation Kinase->Downstream Inhibited Thiazole Thiazole Derivative (Inhibitor) Thiazole->Kinase Competitive Binding (Blocks ATP) Angio Tumor Angiogenesis & Proliferation Downstream->Angio Promotes Apoptosis Apoptosis Induction (Cell Death) Downstream->Apoptosis Shift in Cell Fate

Inhibition of the VEGFR-2 signaling pathway by thiazole-based derivatives.

References

  • Title : Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst Source : Nanobioletters (2022) URL : [Link]

  • Title : Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles Source : RSC Books (2024) URL : [Link]

  • Title : Copper(II)-catalysed one-pot synthesis of thiazole/benzothiazole-based isoquinolin-1(2H)-ones as potential cytotoxic and VEGFR-2 inhibitors Source : Bioorganic Chemistry / PubMed (2026) URL : [Link]

Sources

Method

synthesis of azo dyes from 2-amino-4-phenylthiazole

Application Note: High-Fidelity Synthesis and Characterization of Azo Dyes Derived from 2-Amino-4-Phenylthiazole Executive Summary This application note details the robust synthesis of azo dyes derived from 2-amino-4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Characterization of Azo Dyes Derived from 2-Amino-4-Phenylthiazole

Executive Summary

This application note details the robust synthesis of azo dyes derived from 2-amino-4-phenylthiazole . Unlike benzenoid azo dyes, thiazole-based dyes possess superior tinctorial strength, brightness, and significant biological activity (antimicrobial/antifungal).

However, the synthesis presents a specific challenge: the weak basicity of the thiazole amine makes standard aqueous diazotization (HCl/


) inefficient, often leading to hydrolysis or incomplete reaction. This guide provides a validated protocol using Nitrosyl Sulfuric Acid  (

) to ensure high-yield diazotization, followed by controlled coupling.

Chemical Workflow & Mechanism

The synthesis proceeds in three distinct phases:

  • Hantzsch Thiazole Synthesis: Construction of the heteroaromatic ring.

  • Diazotization: Formation of the electrophilic diazonium species using anhydrous conditions.

  • Diazo Coupling: Electrophilic aromatic substitution onto a coupling component (e.g., phenols or anilines).

Visualizing the Pathway

The following diagram outlines the critical reaction flow and decision points.

G Start Start: Acetophenone Inter1 2-Amino-4-phenylthiazole (Precursor) Start->Inter1 Reflux/Ethanol (Hantzsch Synthesis) Reagent1 Thiourea + I2 Reagent1->Inter1 DiazoStep Diazotization (Nitrosyl Sulfuric Acid) Inter1->DiazoStep 0-5°C H2SO4/NaNO2 DiazoSalt Thiazole Diazonium Salt DiazoStep->DiazoSalt Electrophilic Activation Final Final Azo Dye (Precipitate) DiazoSalt->Final Coupling (pH Controlled) Coupler Coupling Agent (Phenol/Amine) Coupler->Final

Figure 1: Strategic workflow for the synthesis of thiazole-based azo dyes. Note the critical temperature control at the diazotization stage.

Protocol 1: Synthesis of 2-Amino-4-Phenylthiazole

Rationale: We utilize the Hantzsch Thiazole Synthesis in a one-pot iodine-catalyzed condensation. This avoids the handling of lachrymatory


-haloketones (like phenacyl bromide) by generating the halogenated intermediate in situ.

Materials:

  • Acetophenone (

    
    , 
    
    
    
    )
  • Thiourea (

    
    , 
    
    
    
    )
  • Iodine (

    
    , 
    
    
    
    )
  • Ethanol (

    
    )
    
  • Ammonium Hydroxide (conc.)

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, mix acetophenone and thiourea.

  • Catalyst Addition: Add iodine crystals. Add ethanol as solvent.[1][2][3][4]

  • Reaction: Reflux the mixture on a water bath for 12 hours .

    • Observation: The mixture will darken as the reaction proceeds.

  • Work-up: Cool the mixture to room temperature. Add cold water (

    
    ) and wash with diethyl ether (
    
    
    
    ) to remove unreacted acetophenone/iodine.
  • Precipitation: Basify the aqueous layer with ammonium hydroxide until pH 9-10. A yellow solid will precipitate.[5]

  • Purification: Filter the solid and recrystallize from hot ethanol.

    • Target Yield: 75-85%[6]

    • QC Check: Melting Point should be 147–149°C .

Protocol 2: Diazotization (The Critical Step)

Rationale: Thiazoles are weak bases. In aqueous HCl, the equilibrium favors the free amine over the ammonium salt needed for reaction with nitrous acid. We use Nitrosyl Sulfuric Acid to maintain high acidity and prevent hydrolysis of the unstable diazonium salt.

Materials:

  • Sodium Nitrite (

    
    , 
    
    
    
    ,
    
    
    )
  • Conc. Sulfuric Acid (

    
    , 
    
    
    
    )
  • Propionic acid/Acetic acid mixture (1:5) - Optional, improves solubility

  • 2-Amino-4-phenylthiazole (

    
    , 
    
    
    
    )

Step-by-Step Methodology:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Chill

      
       of conc. 
      
      
      
      to
      
      
      in an ice-salt bath.
    • Add

      
       in small portions with vigorous stirring. Ensure temperature does not exceed 
      
      
      
      .
    • Caution:

      
       fumes may evolve; work in a fume hood.
      
    • Heat gently to

      
       until fully dissolved, then cool back to 
      
      
      
      to
      
      
      .
  • Diazotization:

    • Dissolve the 2-amino-4-phenylthiazole in a mixture of acetic/propionic acid (

      
      ) and cool to 
      
      
      
      .
    • Add this amine solution dropwise to the nitrosyl sulfuric acid over 30 minutes.

    • CRITICAL: Maintain temperature below

      
      .
      
    • Stir for 2 hours at

      
      . The solution now contains the Thiazole Diazonium Sulfate .
      

Protocol 3: Coupling Reaction

Rationale: The diazonium species is an electrophile.[4] It attacks electron-rich aromatic rings. The pH must be tuned to the coupler: Alkaline for phenols (to form the reactive phenoxide ion) and Acidic for amines (to prevent deactivation of the amine).

Example Coupler: 2-Naphthol (Phenolic Coupling)

Materials:

  • 2-Naphthol (

    
    , 
    
    
    
    )
  • Sodium Hydroxide (

    
     solution)
    
  • Sodium Acetate (buffer)

Step-by-Step Methodology:

  • Coupler Preparation: Dissolve 2-naphthol in

    
     of 
    
    
    
    . Cool to
    
    
    .
  • Coupling:

    • Add the cold diazonium salt solution (from Protocol 2) dropwise to the naphthol solution with vigorous stirring.

    • pH Control: The addition of acid will lower the pH. Simultaneously add sodium acetate or dilute NaOH to maintain pH 8–9 .

  • Completion: Stir for 1 hour at

    
    . A deeply colored (often red/orange) precipitate will form immediately.
    
  • Isolation:

    • Acidify slightly with dilute HCl (to pH 6) to ensure the dye is fully protonated/precipitated.

    • Filter the solid and wash with cold water until washings are neutral.

    • Air dry.

Characterization & Data Analysis

To validate the synthesis, compare spectral data against the following benchmarks.

Table 1: Expected Spectral Characteristics

TechniqueParameterExpected ValueStructural Assignment
FT-IR


Azo linkage (Diagnostic)


Thiazole ring vibration


Broad, if phenolic coupler used

-NMR

(Thiazole-H)

Singlet (C5 proton of thiazole)

(Aromatic)

Multiplets (Phenyl/Naphthyl rings)

(

)

Singlet (Exchangeable with

)
UV-Vis



transition (Solvent dependent)
Mechanistic Validation (Graphviz)

The following diagram illustrates the electrophilic substitution mechanism during the coupling phase, confirming the regioselectivity (usually para to the activating group).

Mechanism Diazo Thiazole-N2+ Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack (at C1 position) Naphthol 2-Naphthol (Phenoxide Form) Naphthol->Complex Product Azo Dye (Restored Aromaticity) Complex->Product -H+ (Base assisted)

Figure 2: Mechanism of diazo coupling with 2-naphthol. The reaction occurs at the 1-position (ortho to -OH) due to activation by the phenoxide ion.

Troubleshooting & Optimization

  • Issue: Low Yield in Diazotization.

    • Cause: Temperature rose above

      
      , causing the diazonium salt to decompose into a phenol (evolution of 
      
      
      
      gas).
    • Fix: Use an ice-salt bath (

      
      ) and add reagents slower.
      
  • Issue: Gummy/Tar-like Product.

    • Cause: Coupling pH was incorrect. If pH is too high, diazonium salts form unreactive diazotates.

    • Fix: Strictly monitor pH. For phenols, keep pH 8-9. Do not exceed pH 10.

  • Issue: Dye Fades Quickly.

    • Cause: Impurities (unreacted amine).

    • Fix: Recrystallize from DMF or Ethanol/Water mixture.

References

  • Asian Journal of Chemistry. (2023). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives.[7] Retrieved from [Link]

  • ResearchGate. (2026). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies. Retrieved from [Link]

  • MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

  • RSC Advances. (2023). A synergistic investigation of azo-thiazole derivatives: synthesis and characterization. Retrieved from [Link]

Sources

Application

Application Note: Strategic Synthesis of Amide Derivatives of 4-Phenylthiazol-2-amine

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from adenosine receptor antagonists to antimicrobial and anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from adenosine receptor antagonists to antimicrobial and anticancer agents (e.g., Dasatinib analogues).[1] However, the derivatization of 4-phenylthiazol-2-amine presents specific synthetic challenges due to the electronic deactivation of the exocyclic amine.

This guide provides two validated protocols for generating amide derivatives:

  • Method A: High-throughput acylation using acid chlorides.

  • Method B: Precision coupling using carboxylic acids with EDCI/HOBt or HATU.

Chemical Strategy & Mechanistic Insight

The Nucleophilicity Paradox

Unlike aliphatic amines, the exocyclic nitrogen of 4-phenylthiazol-2-amine is part of a heteroaromatic amidine system. The lone pair on the amine nitrogen is delocalized into the thiazole ring (resonance effect), significantly reducing its nucleophilicity. Furthermore, the phenyl ring at position 4 can exert electron-withdrawing effects depending on its substituents, further deactivating the amine.

Key Consequence: Standard acylation conditions used for anilines often result in low yields or incomplete conversion. Successful protocols requires either highly electrophilic acylating agents (Acid Chlorides) or potent nucleophilic catalysts (DMAP) to drive the reaction.

Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the appropriate synthetic route based on the available starting materials and substrate sensitivity.

G Start Target: Amide Derivative CheckAcid Is the Acyl Source an Acid Chloride? Start->CheckAcid MethodA METHOD A: Acid Chloride Route (High Reactivity) CheckAcid->MethodA Yes MethodB METHOD B: Coupling Agent Route (Sensitive Substrates) CheckAcid->MethodB No (Carboxylic Acid) ConditionA Reagents: R-COCl, Pyridine Solvent: DCM or THF Temp: 0°C to RT MethodA->ConditionA ConditionB Reagents: R-COOH, EDCI, DMAP Solvent: DMF or DCM Temp: RT to 40°C MethodB->ConditionB

Figure 1: Decision matrix for selecting the optimal acylation pathway.

Experimental Protocols

Method A: Acylation via Acid Chlorides

Best for: Simple aliphatic or aromatic substituents; robust substrates; high-throughput library generation.

Reagents:

  • 4-phenylthiazol-2-amine (1.0 equiv)

  • Acid Chloride (1.2 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (TEA)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-phenylthiazol-2-amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Pyridine (2.0 mmol) and cool the solution to 0°C using an ice bath. Note: Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.

  • Acylation: Dropwise add the Acid Chloride (1.2 mmol) dissolved in a minimal amount of DCM.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Quench: Once complete (typically 2-4 hours), quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Method B: Carbodiimide-Mediated Coupling

Best for: Chiral carboxylic acids; complex substrates prone to decomposition; avoiding harsh acidic byproducts.

Reagents:

  • 4-phenylthiazol-2-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)[2]

  • DMAP (4-Dimethylaminopyridine) (0.5 equiv) Critical for catalysis

  • DMF or DCM (Anhydrous)[2]

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol), EDCI (1.5 mmol), and DMAP (0.5 mmol) in anhydrous DMF (5 mL). Stir at RT for 15 minutes to form the active ester.

  • Coupling: Add 4-phenylthiazol-2-amine (1.0 mmol) to the mixture.

  • Reaction: Stir at RT for 12–24 hours. Note: Due to low nucleophilicity, heating to 40°C may be required for sterically hindered acids.

  • Workup: Dilute with EtOAc (20 mL). Wash efficiently with water (3x) to remove DMF, followed by brine.

  • Purification: Flash column chromatography is usually required to separate the product from urea byproducts.

Purification & Characterization Standards

The purity of the final amide is critical for biological testing. The following workflow ensures the removal of unreacted amine and coupling byproducts.

Workflow Raw Crude Reaction Mixture Wash Aqueous Workup (Remove DMF/Salts) Raw->Wash TLC TLC Analysis (Hexane:EtOAc) Wash->TLC Decision Purity > 90%? TLC->Decision Recryst Recrystallization (EtOH or EtOH/H2O) Decision->Recryst Yes (Solid) Column Flash Chromatography (Silica Gel) Decision->Column No (Oil/Impure) Final Final Characterization (NMR, LCMS, MP) Recryst->Final Column->Final

Figure 2: Standard purification workflow for thiazole amides.

Comparative Data: Method Efficiency

The following table summarizes expected outcomes based on literature precedents for this scaffold.

ParameterMethod A (Acid Chloride)Method B (EDCI/DMAP)
Typical Yield 80 - 95%50 - 75%
Reaction Time 2 - 4 Hours12 - 24 Hours
Atom Economy HighLow (Urea byproduct)
Tolerance Low (Acid sensitive groups)High (Chiral/Sensitive groups)
Purification Often RecrystallizationColumn Chromatography

Troubleshooting & Expert Tips

  • Low Conversion: If the reaction stalls, the amine is likely too electron-deficient.

    • Solution: Switch solvent to Pyridine (used as solvent and base) and heat to 60°C.

  • Bis-acylation: While rare for thiazoles, excess acid chloride can acylate the ring nitrogen.

    • Solution: Use strictly 1.0–1.1 equivalents of the acylating agent and add it slowly at 0°C.

  • Solubility: 4-phenylthiazol-2-amine can be poorly soluble in non-polar solvents.

    • Solution: Use THF or a DCM/DMF mixture if the starting material precipitates out of DCM.

References

  • General Synthesis of 2-Aminothiazoles: Kocabas, E., & Burak, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Journal of Heterocyclic Chemistry.

  • Amide Coupling Protocols (EDCI/DMAP): BenchChem Application Notes. (2025).[2][3] Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.

  • Biological Relevance (Antimicrobial/Anticancer): Molecules Journal. (2021).[3][4] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5).

  • Kinetic Studies & Reactivity: ResearchGate. (2022). Assessing the nucleophilic character of 2-amino-4-arylthiazoles.

Sources

Technical Notes & Optimization

Troubleshooting

Hantzsch Thiazole Synthesis: Yield Optimization &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the Hantzsch thiazole synthesis mechanistically, addressing the root causes of low yields, side reactions, and stalled intermediates. Every protocol provided is a self-validating system designed to ensure reproducibility and high fidelity in your drug development and synthetic workflows.

Mechanistic Causality: Understanding the Pathway

To troubleshoot effectively, we must first understand the reaction's trajectory. The Hantzsch synthesis is not a single concerted step but a cascade: an initial


 nucleophilic attack by the thioamide sulfur on the 

-haloketone, followed by intramolecular cyclization to a hydroxythiazoline intermediate, and finally, dehydration to yield the aromatic thiazole BenchChem Application Notes[1]. Yield drops occur when any of these discrete steps stall or divert into side reactions.

G SM α-Haloketone + Thioamide S_Alk S-Alkylation Intermediate SM->S_Alk SN2 Attack (S on C-X) Cyclic Hydroxythiazoline (Cyclized Intermediate) S_Alk->Cyclic Intramolecular Cyclization Product Thiazole Derivative (Aromatic) Cyclic->Product Dehydration (-H2O)

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis from reactants to aromatic product.

Troubleshooting FAQs: Diagnostics & Solutions

Q1: My reaction stalls, and I observe a significant amount of unreacted starting material. How can I drive the conversion? A1: Incomplete conversion often stems from an inability to overcome the activation energy barrier for the initial


 attack BenchChem Troubleshooting[2].
  • Causality: Running the reaction at room temperature is rarely sufficient for non-activated substrates.

  • Solution: Increase thermal energy. Refluxing in ethanol or methanol is standard. If conventional heating fails, utilizing microwave irradiation (e.g., 100°C for 15-30 mins) drastically improves reaction rates and yields by providing uniform dielectric heating BenchChem Optimization[3].

Q2: I am seeing multiple spots on my TLC. What side products are forming, and how do I suppress them? A2: Multiple spots indicate side reactions such as dimerization, oxazole formation (from amide impurities), or regioisomerization.

  • Causality: When using N-monosubstituted thioureas under acidic conditions, the reaction shifts regioselectivity, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles J. Chem. Soc., Perkin Trans. 1[4].

  • Solution: Maintain neutral or slightly basic conditions (e.g., adding a mild base like

    
    ) to favor the desired 2-aminothiazole product BenchChem Guides[5].
    

Q3: My LC-MS shows a dominant mass corresponding to [M+18]. What is this, and how do I fix it? A3: An [M+18] mass indicates the accumulation of the hydroxythiazoline intermediate. The final dehydration step has stalled.

  • Causality: Dehydration to form the aromatic thiazole ring requires a thermodynamic driving force. Highly substituted or sterically hindered intermediates may resist spontaneous dehydration.

  • Solution: Employ the modified Holzapfel-Meyers-Nicolaou protocol. Treat the stalled hydroxythiazoline with trifluoroacetic anhydride (TFAA) and pyridine to force the elimination of water J. Med. Chem.[6].

Quantitative Yield Optimization Data

The following table summarizes the causal impact of different reaction conditions on the typical yield of sterically hindered Hantzsch thiazole syntheses.

Reaction ConditionSolventAdditive / CatalystTimeTypical Yield (%)Mechanistic Impact
Standard Reflux EthanolNone2 - 12 h60 - 75%Provides baseline thermal activation for

attack.
Microwave-Assisted MethanolNone15 - 30 min85 - 95%Rapid, uniform dielectric heating overcomes activation energy quickly.
Acidic Medium EtOH / HClHCl20 min< 30% (Desired)Shifts regioselectivity to 2-imino-2,3-dihydrothiazole byproducts.
Nicolaou Modification DMETFAA / Pyridine1 - 2 h85 - 99%Chemically forces dehydration of stalled hydroxythiazoline intermediates.

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed with built-in validation steps (e.g., precipitation triggers) that confirm the success of the reaction during the workup phase.

Protocol A: Standard Base-Assisted Hantzsch Synthesis (High Yield)

Use this protocol to prevent the formation of regioisomers when using N-substituted thioureas.

  • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of the

    
    -haloketone and 1.2 equivalents of the thioamide in absolute ethanol (to achieve a 0.5 M concentration).
    
  • Buffering: Add 1.5 equivalents of

    
    . Self-Validation: The mild base ensures a neutral pH, preventing the acid-catalyzed shift toward 2-imino isomers.
    
  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the consumption of the haloketone via TLC.

  • Workup: Once complete, cool the mixture to room temperature and pour it into a beaker containing 5% aqueous

    
    BenchChem Troubleshooting[2].
    
  • Isolation: The neutralization of the hydrohalide salt forces the neutral thiazole product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol B: Holzapfel-Meyers-Nicolaou Dehydration (For Stalled Intermediates)

Use this protocol if LC-MS indicates an [M+18] mass (hydroxythiazoline accumulation).

  • Preparation: Isolate the crude hydroxythiazoline intermediate and dissolve it in dry dimethoxyethane (DME) under an inert argon atmosphere.

  • Activation: Add 2.0 equivalents of anhydrous pyridine and cool the reaction mixture to 0°C.

  • Dehydration Trigger: Dropwise, add 1.2 equivalents of trifluoroacetic anhydride (TFAA). Stir for 30 minutes at 0°C. Causality: TFAA activates the hydroxyl group, turning it into a superior leaving group.

  • Elimination: Add 3.0 equivalents of triethylamine (

    
    ) and allow the reaction to warm to room temperature to complete the elimination J. Med. Chem.[6].
    
  • Isolation: Quench with water, extract with ethyl acetate, and purify the organic layer via flash chromatography.

Troubleshooting Logic Workflow

Follow this diagnostic tree to systematically resolve yield issues based on your analytical data.

G Start Low Yield / Impure Product TLC Check TLC / LC-MS Data Start->TLC Unreacted Unreacted Starting Materials TLC->Unreacted MultSpots Multiple Spots (Isomers) TLC->MultSpots Mass18 Dominant Mass = [M+18] TLC->Mass18 Heat Increase Temp / Microwave Unreacted->Heat Overcome Activation Energy Base Add NaHCO3 (Neutralize) MultSpots->Base Prevent Acidic Byproducts TFAA TFAA/Pyridine Dehydration Mass18->TFAA Force Hydroxythiazoline Dehydration

Caption: Logical workflow for troubleshooting common Hantzsch synthesis analytical results.

References

  • BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives." BenchChem Technical Support.
  • BenchChem. "Troubleshooting low yields in Hantzsch thiazole synthesis." BenchChem Troubleshooting Guides.
  • BenchChem. "Optimizing Hantzsch thiazole synthesis reaction conditions." BenchChem Troubleshooting Guides.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643.
  • Pitart, C., Just-Baringo, X., Bruno, P., & Alvarez, M. "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis." Journal of Medicinal Chemistry (2014).

Sources

Optimization

Technical Support Center: Troubleshooting Thiazole Purification &amp; Acetophenone Removal

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals facing purification bottlenecks during the synthesis of thiazole derivatives—s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals facing purification bottlenecks during the synthesis of thiazole derivatives—specifically, the challenge of removing unreacted acetophenone from the final product mixture.

Whether you are performing a classic1 [1] or an iodine-catalyzed multi-component condensation, unreacted acetophenone is a persistent contaminant due to its high boiling point and organic solubility. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Diagnostic Workflow: Choosing Your Separation Strategy

Depending on the physical state of your crude mixture and the specific pKa of your synthesized thiazole, your purification strategy will diverge. The workflow below illustrates the logical decision tree for separating basic thiazoles from neutral acetophenone.

G A Crude Reaction Mixture (Thiazole + Acetophenone) B Dissolve in EtOAc/Ether Extract with 1M HCl A->B C Organic Layer (Acetophenone & Neutral Impurities) B->C Non-polar phase D Aqueous Layer (Thiazole Hydrochloride Salt) B->D Polar phase E Discard or Recycle C->E F Basify with NaHCO3 (pH > 8) Extract with EtOAc D->F G New Aqueous Layer (Inorganic Salts) F->G Polar phase H New Organic Layer (Free-base Thiazole) F->H Non-polar phase I Dry (Na2SO4) & Concentrate Pure Thiazole Product H->I

Diagnostic workflow for the acid-base extraction of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does acetophenone persist in my final product even after prolonged reaction times? A1: In many 2 [2], acetophenone or its


-halo derivative is used in slight stoichiometric excess to drive the condensation with thiourea to completion. Because acetophenone is a highly stable, neutral ketone with a high boiling point (~202°C), it cannot be removed by standard rotary evaporation under typical laboratory vacuum conditions. It remains behind as a high-boiling liquid, often turning the expected solid thiazole into a crude oil.

Q2: What is the mechanistic basis for using Acid-Base Extraction to remove acetophenone? A2: The separation relies on a fundamental difference in proton affinity. Acetophenone is a neutral molecule that remains unprotonated in dilute aqueous acid. Conversely, the nitrogen atom in the thiazole ring (and particularly the exocyclic amine in 2-aminothiazoles) is weakly basic. By treating the mixture with 1M HCl, the thiazole is protonated to form a water-soluble hydrochloride salt. The neutral acetophenone remains entirely partitioned in the organic phase [3].

Mechanism Acetophenone Acetophenone Neutral Ketone Remains Unprotonated Organic Phase Organic Phase Acetophenone->Organic Phase No Reaction Thiazole Thiazole Product Basic Nitrogen Forms Water-Soluble Salt Aqueous Phase Aqueous Phase Thiazole->Aqueous Phase Protonation HCl 1M HCl (aq) Proton Source HCl->Aqueous Phase

Chemical causality of phase partitioning during acid-base extraction.

Q3: My thiazole is supposed to be a solid, but it looks like a thick syrup. Is acetophenone causing this? A3: Yes. Residual liquid acetophenone acts as an excellent organic solvent/plasticizer, depressing the melting point of your product and preventing crystallization. If your thiazole is known to be a solid, removing the acetophenone will almost immediately induce precipitation.

Q4: Can I just wash the crude mixture with a solvent instead of doing a full extraction? A4: Yes, if your crude product has already partially precipitated. Acetophenone is highly soluble in cold, non-polar solvents like petroleum ether or hexanes, whereas many polar thiazoles (especially aminothiazoles) are nearly insoluble in them. 3 [4] will selectively strip away the acetophenone.

Standard Operating Protocols

Protocol A: Rigorous Acid-Base Extraction (For Oily Crude Mixtures)

Self-Validating Logic: The success of this protocol is verified by checking the pH of the aqueous layer at two critical junctions. If the pH is not strictly controlled, the thiazole will partition incorrectly.

  • Dissolution: Dissolve the crude reaction mixture (containing thiazole and acetophenone) in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower layer will be the aqueous phase (if using EtOAc as the organic phase; note that DCM is heavier than water).

    • Validation Step: Spot the organic layer on a TLC plate. The UV-active spot corresponding to your basic thiazole should be gone, leaving only the high-Rf acetophenone spot.

  • Organic Wash: Discard the organic layer (or save it if recovering acetophenone). Wash the acidic aqueous layer once more with a fresh portion of EtOAc to ensure all trace acetophenone is removed.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. Cool in an ice bath (neutralization is exothermic). Slowly add saturated aqueous

    
     or 1M NaOH dropwise while stirring.
    
    • Validation Step: Test the aqueous solution with pH paper. Continue adding base until the pH is strictly > 8. The aqueous layer should become cloudy as the neutral free-base thiazole precipitates out of solution[5].

  • Final Recovery: Extract the cloudy basic aqueous mixture 3 times with fresh EtOAc. Combine these new organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure, acetophenone-free thiazole.
    
Protocol B: Selective Trituration (For Semi-Solid Crude Mixtures)

Use this method if your product has already formed a sticky solid mass.

  • Cooling: Cool the crude reaction flask in an ice bath to 0°C.

  • Solvent Addition: Add 10–15 mL of ice-cold petroleum ether or hexanes to the flask.

  • Trituration: Vigorously scratch the inside of the flask with a glass stirring rod. The mechanical agitation, combined with the non-polar solvent dissolving the liquid acetophenone, will force the thiazole to crystallize.

  • Filtration: Filter the suspension through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with an additional 2–3 portions of cold petroleum ether until the filtrate runs clear and colorless. Dry the solid under high vacuum.

Quantitative Data: Method Comparison

To help you select the most efficient purification route, summarize the quantitative expectations of each method based on standard synthetic recovery metrics:

Separation TechniquePrinciple of ActionAcetophenone Removal EfficiencyThiazole Yield RecoveryScalabilityTime Required
Acid-Base Extraction pKa differential (Protonation of basic N)> 99%85 - 95%Excellent (Multi-gram to Kg)~45 minutes
Petroleum Ether Wash Differential solubility in non-polar media80 - 90%90 - 98%Good (Best for solids)~15 minutes
Silica Gel Column Polarity differential (Adsorption)> 99%70 - 85% (Due to silica tailing)Poor (Solvent intensive)~2 - 4 hours
Vacuum Distillation Boiling point differential~95%Variable (Thermal degradation risk)Moderate~2 hours

Table 1: Comparison of purification strategies for separating thiazoles from unreacted acetophenone.

References

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Available at: [Link]

  • How to separate phenacyl bromide and acetophenone? Chemistry Stack Exchange. Available at: [Link]

Sources

Troubleshooting

Aminothiazole Synthesis Support Center: Optimizing Reflux Time &amp; Yield

Welcome to the Technical Support Center for Hantzsch 2-aminothiazole synthesis. Designed for drug development professionals and synthetic chemists, this guide provides mechanistic insights, troubleshooting workflows, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hantzsch 2-aminothiazole synthesis. Designed for drug development professionals and synthetic chemists, this guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you optimize reflux times, minimize thermal degradation, and maximize isolated yields.

Mechanistic Overview: Why Reflux Time Matters

The Hantzsch thiazole synthesis is the classical method for constructing the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry (1)[1]. The reaction proceeds through a distinct sequence: nucleophilic attack of the thiourea sulfur on the α-haloketone, rapid intramolecular cyclization, and a final, thermodynamically demanding dehydration step.

Reflux time is strictly dictated by this final dehydration step. Insufficient reflux leaves the reaction trapped at the cyclic hydroxyl intermediate, while excessive refluxing leads to polymerization and degradation of the α-haloketone.

Mechanism A α-haloketone + Thiourea B S-Alkylation Intermediate A->B Nucleophilic Attack C Intramolecular Cyclization B->C Rapid Cyclization D Dehydration (Reflux Dependent) C->D Heat Required E 2-Aminothiazole Product D->E -H₂O

Mechanistic pathway of Hantzsch synthesis highlighting the reflux-dependent dehydration step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction stall before completion, even after 4 hours of reflux? A: If your reaction stalls, the reflux temperature of your chosen solvent may be insufficient to drive the final dehydration. Switching from a low-boiling solvent to a higher-boiling system (like 1,4-dioxane or an optimized ethanol/water mix) increases the thermal energy available, pushing the equilibrium toward the fully aromatized product (2)[2].

Q2: How does solvent selection influence the required reflux time? A: Solvent polarity and boiling point dictate the kinetic energy transferred to the reactants. Polar protic solvents like ethanol stabilize the charged intermediates. However, using a 50/50 ethanol/water mixture can significantly enhance the reaction rate and yield compared to pure ethanol, especially when paired with a catalyst (3)[3]. For ultimate time reduction, microwave irradiation in methanol can cut reflux times from hours to mere minutes (2)[2].

Quantitative Solvent & Heating Comparison
Heating MethodSolvent SystemTemperature (°C)Typical Reflux TimeExpected Yield (%)
ConventionalEthanol782 - 4 hours50 - 85
ConventionalEthanol/Water (50:50)85 (Reflux)2 - 4 hours79 - 90
Conventional1,4-Dioxane1012 - 4 hours~70
MicrowaveMethanol9010 - 30 mins85 - 95

Q3: My TLC shows complete consumption of starting materials, but my isolated yield is <40%. Is this a reflux issue? A: Not necessarily. While excessive refluxing can lead to thermal degradation (visible as smearing on TLC), low isolated yields are frequently a workup issue. The Hantzsch reaction generates a hydrohalide acid (e.g., HBr) as a byproduct, which protonates the newly formed 2-aminothiazole. Because aminothiazole salts are highly water-soluble, they will be lost in the aqueous phase during extraction. You must neutralize the reaction mixture with a weak base (like 5% sodium carbonate) to precipitate the neutral free-base product (4)[4].

Q4: How can I drastically reduce reflux time without sacrificing yield? A: Microwave-assisted synthesis is the most effective strategy. Conventional heating relies on thermal conduction, which is slow and often leads to localized overheating. Microwave irradiation provides direct dielectric heating of the polar solvent and reactants, drastically accelerating the reaction. Studies show that switching to microwave heating at 90°C in methanol can reduce the reaction time from 8 hours to under 30 minutes while increasing yields to 95% (2)[2].

Diagnostic Workflow for Reflux Optimization

Use the following logic tree to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting Start Analyze Crude Product (TLC / HPLC) Incomplete Incomplete Conversion (Starting Material Present) Start->Incomplete Degradation Multiple Spots / Smearing (Thermal Degradation) Start->Degradation LowYield Clean Reaction but Low Isolated Yield Start->LowYield Action1 Increase Reflux Time or Switch to Higher Boiling Solvent Incomplete->Action1 Action2 Reduce Reflux Time or Use Microwave Heating Degradation->Action2 Action3 Optimize Workup (Neutralize Hydrohalide Salt) LowYield->Action3

Diagnostic logic tree for troubleshooting reflux time and yield in aminothiazole synthesis.

Self-Validating Experimental Protocols

Protocol A: Conventional Reflux Synthesis (Optimized for Scalability)

Causality Focus: Utilizing an ethanol/water mixture balances intermediate solubility and boiling point, while the neutralization step ensures maximum recovery of the free base.

  • Initiation : In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) and thiourea (1.2 mmol) in 10 mL of a 50:50 (v/v) Ethanol/Water mixture (3)[3].

  • Reflux & Monitoring : Attach a reflux condenser and heat the mixture to a gentle reflux (~85°C). Monitor the reaction via TLC (e.g., Hexane:EtOAc 3:1) every 30 minutes.

    • Self-Validation: The disappearance of the high-Rf α-haloketone spot validates the completion of the S-alkylation and cyclization steps (1)[1].

  • Dehydration Validation : Continue refluxing for a total of 2-4 hours to ensure complete dehydration. If intermediate spots persist, extend reflux by 1 hour.

  • Neutralization (Critical Step) : Cool the mixture to room temperature. Slowly add 5% aqueous

    
     dropwise while stirring until effervescence ceases and the pH reaches 7-8.
    
    • Self-Validation: The precipitation of a solid indicates the successful conversion of the water-soluble hydrohalide salt to the insoluble free base (4)[4].

  • Isolation : Filter the precipitate under vacuum, wash with cold water to remove unreacted thiourea, and recrystallize from hot ethanol to yield the pure 2-aminothiazole.

Protocol B: Microwave-Assisted Synthesis (Optimized for Speed)

Causality Focus: Microwave irradiation provides rapid, uniform dielectric heating, overcoming the activation energy barrier of dehydration in minutes rather than hours.

  • Preparation : In a microwave-safe reaction vessel, combine the α-haloketone (1.0 mmol) and thiourea (1.2 mmol) in 5 mL of Methanol (2)[2].

  • Irradiation : Seal the vessel and heat in a dedicated microwave synthesizer at 90°C for 10-30 minutes.

  • Validation : Cool the vessel to room temperature and analyze via TLC. The reaction should show a single, dominant product spot with no starting material remaining.

  • Workup : Pour the mixture into ice-cold water and neutralize with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Collect the resulting precipitate via filtration and wash with cold ethanol to obtain the highly pure product ()[2].
    

References

  • Title: Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

overcoming low solubility of thiazole derivatives in aqueous media

Welcome to the Technical Support Center for Thiazole Derivative Formulation . As a Senior Application Scientist, I have designed this troubleshooting guide to address the pervasive challenge of low aqueous solubility inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Derivative Formulation . As a Senior Application Scientist, I have designed this troubleshooting guide to address the pervasive challenge of low aqueous solubility inherent to thiazole scaffolds. Thiazole derivatives are critical pharmacophores in drug discovery, but their high lipophilicity and rigid planar structures often lead to severe precipitation in aqueous assay media and poor oral bioavailability in vivo.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these barriers.

FAQ 1: Fundamental Solubility & Solvent Mismatch

Q1: Why do my thiazole derivatives consistently precipitate when diluted from a DMSO stock into aqueous assay buffers?

Answer: This phenomenon, known as "precipitation upon dilution," is driven by a rapid shift in the dielectric constant of the solvent environment. Thiazole compounds are highly lipophilic; while they dissolve readily in strong, polar aprotic organic solvents like DMSO, the introduction of an aqueous buffer forces the hydrophobic thiazole molecules to aggregate and crash out of solution to minimize their surface area exposure to water[1]. Furthermore, the thiazole ring is only weakly basic, meaning it remains largely un-ionized at physiological pH (pH 7.4), stripping away the potential for ion-dipole solvation[2].

Troubleshooting Strategy: Do not perform a single large-step dilution. Instead, utilize serial solvent transitioning . Dilute your DMSO stock into an intermediate solution containing a moderate organic fraction (e.g., a co-solvent mixture of ethanol or polyethylene glycol) before the final dilution into the aqueous buffer[1]. Additionally, incorporating a non-ionic surfactant like Tween® 80 above its critical micelle concentration (CMC) can kinetically trap the compound in micelles, preventing aggregation[2].

FAQ 2: Advanced Formulation via Cyclodextrin Complexation

Q2: Co-solvents are interfering with my cellular assays. How can I maintain thiazole solubility without using high concentrations of organic solvents?

Answer: When organic solvents cause assay artifacts, Cyclodextrin (CD) Complexation is the gold standard. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic interior cavity[3]. By encapsulating the lipophilic thiazole core within this cavity, you create a host-guest inclusion complex that masks the drug's hydrophobicity from the aqueous environment, significantly enhancing apparent solubility without altering the drug's chemical structure[4].

Protocol 1: Preparation & Validation of a Thiazole-Cyclodextrin Inclusion Complex (Kneading Method)

Causality Insight: The mechanical shear forces generated during kneading, combined with a localized hydro-alcoholic solvent, disrupt the thiazole's crystalline lattice. This thermodynamic disruption facilitates the partitioning of the lipophilic molecule into the hydrophobic cavity of the cyclodextrin.

  • Molar Ratio Calculation: Weigh the thiazole derivative and HP-β-CD in a 1:1 to 1:3 molar ratio[2].

  • Kneading: Place the physical mixture in a mortar. Add a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to slightly moisten the powder[2].

  • Complexation: Knead the mixture continuously for 30–60 minutes to form a uniform paste.

  • Drying: Dry the paste in a vacuum oven at 40–50 °C or lyophilize until a constant weight is achieved to yield a fine powder[1][2].

  • Self-Validation Step: Wash the collected solid with a minimal amount of cold deionized water to remove any uncomplexed drug. Analyze the final product using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). The disappearance of the thiazole's characteristic sharp endothermic melting peak or crystalline diffraction pattern confirms successful amorphous encapsulation[2].

FAQ 3: Solid Dispersions for In Vivo Bioavailability

Q3: My thiazole compound shows great in vitro activity but fails in vivo due to poor absorption. How can I formulate it for oral dosing?

Answer: For in vivo applications, formulating a Solid Dispersion is highly effective. This technique involves dispersing the hydrophobic thiazole compound within a hydrophilic polymer matrix (such as PVP, PEG, or HPMC) at the molecular level[2]. By doing so, the drug is converted from a stable, low-solubility crystalline state into a high-energy amorphous state. The polymer matrix prevents the drug molecules from re-aggregating into a crystal lattice, thereby drastically increasing the dissolution rate in the gastrointestinal tract[5].

Protocol 2: Preparation of Thiazole Solid Dispersion via Solvent Evaporation

Causality Insight: Rapid solvent removal kinetically traps the thiazole molecules in an amorphous state within the polymer matrix, preventing the thermodynamic reorganization back into a stable crystalline lattice.

  • Dissolution: Dissolve the thiazole compound and the chosen hydrophilic polymer (e.g., PVP) in a common, highly volatile organic solvent (e.g., ethanol or acetone)[5].

  • Mixing: Stir the solution thoroughly to ensure complete molecular-level mixing of the drug and polymer.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure.

  • Pulverization: Scrape the resulting solid film, pulverize it, and sieve it to obtain a uniform particle size[2].

  • Self-Validation Step: Perform an in vitro dissolution test comparing the pure crystalline thiazole against the solid dispersion in simulated gastric fluid. A successful solid dispersion will exhibit a "spring and parachute" dissolution profile—rapidly reaching supersaturation (spring) and maintaining it (parachute) due to the polymer's anti-nucleation properties.

FAQ 4: Structural Modification & Salt Formation

Q4: Can I permanently resolve the solubility issue through medicinal chemistry rather than formulation?

Answer: Yes. If the thiazole derivative possesses an ionizable functional group, salt formation is a highly viable first step. The thiazole ring itself is weakly basic and can be protonated to form a salt, which drastically improves aqueous solubility[2].

If salt formation is insufficient, bioisosteric replacement or structural modification is required. For instance, replacing the thiazole ring with an imidazole ring lowers lipophilicity and enhances aqueous solubility, a strategy that successfully increased the oral bioavailability of the SMART-H inhibitor from 3.3% to 24%[6]. Similarly, adding basic amine groups to the periphery of thiazole-based SREBP inhibitors (like Fatostatin) has been shown to increase aqueous solubility by more than 10-fold[7].

Quantitative Data Presentation

The following table summarizes the quantitative impact of various solubility enhancement strategies on thiazole and related derivatives:

Compound / ScaffoldModification / Formulation TechniqueQuantitative ImprovementReference
SMART-H (Thiazole) Bioisosteric replacement (Imidazole ABI-182)Oral bioavailability increased from 3.3% to 24% [6]
Fatostatin (Thiazole) Structural modification (Analog 24 / FGH10019)Aqueous solubility increased >10-fold [7]
Oridonin Thiazole ring addition & salt formationAqueous solubility increased 32 to 62-fold [4]
Oridonin HP-β-CD Cyclodextrin Inclusion ComplexSolubility increased 27-fold (2.06 mM to 55.45 mM)[4]

Visualizing Workflows and Mechanisms

To aid in experimental design, below is a logical workflow for selecting the appropriate solubility enhancement strategy based on your development phase.

G Start Thiazole Derivative Low Aqueous Solubility Screening In Vitro Screening? Start->Screening Early Phase InVivo In Vivo / Formulation? Start->InVivo Late Phase CoSolvent Co-solvents & Surfactants (DMSO, PEG, Tween 80) Screening->CoSolvent Cyclo Cyclodextrin Complexation (HP-β-CD) Screening->Cyclo InVivo->Cyclo SolidDisp Solid Dispersions (PVP, HPMC matrices) InVivo->SolidDisp Salt Chemical Modification (Salt Formation / Isosteres) InVivo->Salt

Decision workflow for selecting solubility enhancement strategies for thiazole derivatives.

Understanding the biological context of your compound is also crucial. Below is a mechanistic diagram demonstrating how formulated thiazole derivatives (such as Fatostatin) successfully interact with their intracellular targets once solubilized.

Pathway Thiazole Solubilized Thiazole (e.g., Fatostatin) SCAP SCAP Protein (ER Membrane) Thiazole->SCAP Binds & Inhibits SREBP SREBP Activation (Golgi Transport) SCAP->SREBP Blocks Transport Lipogenesis Lipid Biosynthesis (Target Pathway) SREBP->Lipogenesis Downregulates

Mechanism of action for a solubilized thiazole derivative (fatostatin) inhibiting the SREBP pathway.

References

  • Kamisuki, S., et al. Synthesis and Evaluation of Diaryl Thiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins. PubMed Central (PMC). Available at:[Link]

  • Xu, W., et al. Solubility and Bioavailability Enhancement of Oridonin: A Review. MDPI. Available at:[Link]

  • Wang, Y., et al. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PubMed Central (PMC). Available at:[Link]

  • Takahashi, Y., et al. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed Central (PMC). Available at:[Link]

  • University of Rhode Island (URI). THE DEVELOPMENT, CHARACTERIZATION AND EVALUATION OF A NOVEL MULTI-UNIT ERODING MATRIX SYSTEM FOR POORLY SOLUBLE DRUGS. DigitalCommons@URI. Available at: [Link]

Sources

Troubleshooting

troubleshooting side reactions in alpha-bromoketone condensation

Alpha-Halo Support Center: -Bromoketone Condensation Module Current Status: Operational Ticket ID: ABK-COND-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Electrophilic Paradox Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Alpha-Halo Support Center: -Bromoketone Condensation Module

Current Status: Operational Ticket ID: ABK-COND-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Electrophilic Paradox

Welcome to the Alpha-Halo Support Center. If you are here, your


-bromoketone condensation likely failed to yield the expected heterocycle or substitution product.

The core issue with


-bromoketones is their biphilic schizophrenia . They possess two reactive sites in close proximity:
  • The

    
    -Carbon:  A potent electrophile (good for 
    
    
    
    ).[1]
  • The

    
    -Proton:  Highly acidic due to the inductive effect of the carbonyl and the bromine (good for enolization).
    

Your side reactions occur when reagents interact with the proton (acting as a base) rather than the carbon (acting as a nucleophile). This guide troubleshoots the three most common failure modes: The Favorskii Trap , Hydrolytic Collapse , and Dimerization .

Module 1: The Favorskii Trap (Skeletal Rearrangement)

User Report: "I attempted a substitution with an alkoxide base, but my NMR shows a loss of the bromine and a skeletal rearrangement (ester formation)."

The Diagnostic

If you use a "hard" base (alkoxide, hydroxide) with an


-bromoketone that has 

-hydrogens, you trigger the Favorskii Rearrangement .[2] Instead of displacing the bromine, the base deprotonates the

-position, forming a cyclopropanone intermediate that ring-opens to an ester or acid.[2]
The Mechanism (Visualized)

Favorskii_vs_Substitution Start α-Bromoketone Base_Hard Hard Base (RO⁻, OH⁻) Start->Base_Hard Path A Base_Soft Soft Nucleophile (R-SH, R-NH₂) Start->Base_Soft Path B Enolate Enolate Formation Base_Hard->Enolate Deprotonation SN2 Direct Substitution (SN2) Base_Soft->SN2 Backside Attack Cyclopropane Cyclopropanone Intermediate Enolate->Cyclopropane Intramolecular Attack Product_Fav Ester/Acid (Rearrangement) Cyclopropane->Product_Fav Ring Opening Product_Sub α-Substituted Ketone SN2->Product_Sub Desired Product

Figure 1: Path A leads to the Favorskii rearrangement via hard bases. Path B leads to the desired substitution via soft nucleophiles.

Troubleshooting Protocol
  • Switch the Base: Immediately stop using sodium ethoxide/methoxide. Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-Lutidine . These buffer the acid generated without attacking the carbonyl.

  • Solvent Change: Move from polar protic solvents (MeOH, EtOH) which stabilize the Favorskii transition state, to polar aprotic solvents (Acetone, DMF, or Acetonitrile).

  • The "Soft" Approach: If synthesizing aminothiazoles, use the Hantzsch method (see Module 2) which relies on the nucleophilicity of the thioamide rather than an external base.

Module 2: Hantzsch Thiazole Synthesis Optimization

User Report: "My yield is low (<40%), and I see a spot on TLC that doesn't move (baseline) or multiple spots indicating isomers."

Root Cause Analysis

The Hantzsch synthesis (condensation of


-haloketone with thioamide/thiourea) is generally robust.[3] Failures usually stem from retro-reaction  or oxidative dimerization  of the thiourea.
Standardized Protocol (Self-Validating)

Reagents:

  • 
    -Bromoketone (1.0 equiv)
    
  • Thiourea/Thioamide (1.1 equiv)[4]

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Purity Check (Checkpoint 1):

    • Dissolve your

      
      -bromoketone in ethanol. Is the solution clear?
      
    • If Yellow/Orange: Free bromine is present. Wash the starting material with cold pentane or recrystallize before use. Free bromine oxidizes thiourea to formamidine disulfide (a useless dimer).

  • Controlled Addition:

    • Do not dump reagents together. Dissolve the thiourea in ethanol and add the bromoketone solution dropwise at room temperature.

    • Why? High local concentrations of bromoketone promote self-alkylation.

  • The Reflux:

    • Heat to reflux for 1-2 hours.

    • Validation: TLC should show complete consumption of the bromoketone (high

      
      ) and appearance of a polar hydrobromide salt (low 
      
      
      
      ).
  • Workup (The Neutralization Trap):

    • Cool to

      
      . The product exists as the HBr salt (soluble/partially soluble).
      
    • Add saturated aqueous

      
        slowly until pH 
      
      
      
      8.
    • Observation: The free base thiazole should precipitate out.[3] If it oils out, extract with DCM.

Data Table: Solvent & Temperature Impact

ParameterRecommendedProblematicConsequence of Deviation
Solvent Ethanol, DMFWater, Acetic AcidHydrolysis of bromoketone; Acetylation of amine.
Temperature


Decomposition of sensitive thiazoles; Polymerization.
Stoichiometry 1:1.1 (Ketone:Thio)1:2Formation of di-substituted species or disulfide byproducts.

Module 3: Hydrolysis & Dehalogenation

User Report: "I isolated the starting ketone (dehalogenation) or an


-hydroxy ketone (hydrolysis)."
Dehalogenation (Reduction)

This is often caused by the presence of thiols or iodide ions acting as reducing agents.

  • Mechanism: Nucleophilic attack on the bromine atom (halophilic attack) rather than the carbon.

  • Fix: Avoid using iodide catalysts (e.g., NaI) if reduction is observed. Ensure the reaction atmosphere is inert (

    
    ) to prevent radical pathways.
    
Hydrolysis

-Bromoketones hydrolyze to 

-hydroxy ketones (ketols) in the presence of water and heat.
  • Diagnostic: Appearance of a broad O-H stretch in IR (

    
    ) and loss of the C-Br isotopic pattern in Mass Spec.
    
  • Fix: Use molecular sieves (3Å) in the reaction solvent. Ensure ethanol is "Absolute" grade, not 95%.

Troubleshooting Decision Tree

Use this logic flow to identify your specific failure mode.

Troubleshooting_Tree Start Reaction Failed Check_SM Is SM consumed? Start->Check_SM Yes_Consumed Yes Check_SM->Yes_Consumed No_Consumed No Check_SM->No_Consumed Check_Product Identify Major Spot Yes_Consumed->Check_Product Temp_Fix DIAGNOSIS: Low Reactivity FIX: Increase Temp or add NaI catalyst No_Consumed->Temp_Fix Ester Ester/Acid Found Check_Product->Ester NMR shows loss of Br New O-R peak Dimer High MW / Baseline Check_Product->Dimer Complex NMR Smearing Parent Parent Ketone Check_Product->Parent Loss of Br No new funct. group Favorskii_Fix DIAGNOSIS: Favorskii Rearrangement FIX: Switch to non-nucleophilic base Ester->Favorskii_Fix Polymer_Fix DIAGNOSIS: Polymerization FIX: Dilute reaction, dropwise addition Dimer->Polymer_Fix Red_Fix DIAGNOSIS: Dehalogenation FIX: Remove reducing agents/iodides Parent->Red_Fix

Figure 2: Logic flow for diagnosing


-bromoketone reaction failures.

Frequently Asked Questions (FAQ)

Q: My


-bromoketone turned purple/black during storage. Can I still use it? 
A:  The color indicates the liberation of 

and free

(autocatalytic decomposition). Do not use it directly. The acidity will ruin acid-sensitive nucleophiles (like amines).
  • Recovery: Dissolve in DCM, wash with dilute

    
    , dry over 
    
    
    
    , and concentrate. If it remains dark, recrystallize or distill immediately.

Q: Can I use NaH (Sodium Hydride) for these condensations? A: Risky. While NaH is non-nucleophilic, it is extremely basic. It often generates the enolate irreversibly, leading to self-condensation (aldol-type) before your nucleophile can attack. Use weaker organic bases (TEA, DIPEA) or


 in Acetone.

Q: Why do I get isomeric thiazoles? A: If using a mono-substituted thiourea, the sulfur attacks the


-carbon first. The subsequent cyclization can occur via the nitrogen attacking the carbonyl.[3] If the thiourea has different substituents on the nitrogens, regioisomers form. This is inherent to the mechanism; separation via chromatography is usually required.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Hantzsch Thiazole Synthesis - Troubleshooting & Optimization.[4] Retrieved from 4

  • PureChemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors.[5] Retrieved from 6

  • Master Organic Chemistry. (2018). Halogenation Of Ketones via Enols.[7][8] Retrieved from 8[8]

  • National Institutes of Health (PMC). (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from 9

Sources

Optimization

resolving oil formation during thiazole crystallization

Technical Support Center: Resolving Oil Formation in Thiazole Crystallization Topic: Troubleshooting Liquid-Liquid Phase Separation (LLPS) & Oiling Out Audience: Organic Chemists, Process Engineers, Drug Development Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Oil Formation in Thiazole Crystallization

Topic: Troubleshooting Liquid-Liquid Phase Separation (LLPS) & Oiling Out Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide [v2026.1]

Welcome to the Crystallization Technical Support Hub

Issue Overview: You are likely experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] This occurs when your thiazole derivative separates as a solute-rich liquid droplet phase rather than a solid crystal lattice. This is thermodynamically distinct from decomposition; the "oil" is often your product in a supercooled, amorphous liquid state.

Thiazoles are particularly prone to this due to:

  • Low Melting Points: Many thiazoles have melting points <100°C, making the metastable liquid phase energetically accessible.

  • Impurities: Byproducts from Hantzsch syntheses (e.g., uncyclized thioamides) act as plasticizers, depressing the melting point further.

  • Conformational Flexibility: Substituents on the thiazole ring often disrupt packing efficiency.

Part 1: Diagnostic & Decision Matrix

Is it Oiling Out or Decomposition? Before altering parameters, confirm the nature of the oil.

  • Test: Isolate a small droplet of the oil. Dissolve it in deuterated solvent (e.g., CDCl₃) and run a quick ¹H-NMR.

  • Result A: Spectra matches product

    
    Oiling Out  (Proceed to Protocol A).
    
  • Result B: Spectra shows new peaks/tar

    
    Decomposition  (Stop. Re-purify via chromatography).
    
Workflow Visualization: The Troubleshooting Decision Tree

Thiazole_Oiling_Troubleshoot Start START: Oiling Observed CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity IsPure Purity > 90%? CheckPurity->IsPure Purify Perform Column/Extraction (Remove 'Plasticizing' Impurities) IsPure->Purify No CheckTemp Is T_oil > T_melting? IsPure->CheckTemp Yes Purify->Start Retry MeltSolvent Action: Change Solvent System (Use Higher BP Solvent) CheckTemp->MeltSolvent Yes (Melted) ControlSupersat Action: Control Supersaturation (Slower Cooling / Seeding) CheckTemp->ControlSupersat No (LLPS)

Caption: Figure 1. Diagnostic workflow for distinguishing impurity-driven oiling from thermodynamic phase separation.

Part 2: Troubleshooting Protocols (Q&A Format)

Q1: My solution turns cloudy and then deposits a sticky gum. How do I fix this?

Diagnosis: You have entered the Miscibility Gap .[3] This happens when the limit of stability for the liquid solution (spinodal) is crossed before the nucleation boundary.

Protocol A: The "Temperature Cycling" Method This technique uses Ostwald ripening to convert the oil phase into crystals without adding new solvents.

  • Heat the mixture until the oil just dissolves (do not reflux unnecessarily).

  • Cool slowly until the oil droplets reappear (turbidity onset).

  • Hold the temperature constant at this onset point.

  • Agitate: Stir vigorously. If possible, use an overhead stirrer to create high shear.

  • Seed: Add a small amount of pure crystal seeds (0.1 wt%) now.

    • Why? The seeds provide a template. The oil droplets (high energy) will dissolve and redeposit onto the crystal lattice (lower energy).

  • Cycle: If oil persists, heat slightly to re-dissolve the oil (but not the seeds) and cool again.

Q2: Which solvent system should I use for thiazoles?

Insight: Thiazoles are often "greasy" (lipophilic) but have a basic nitrogen. Avoid solvents that are "too good" (like DCM or pure Ethyl Acetate) as they require high supersaturation to nucleate, pushing the system into the oiling region.

Recommended Solvent Table for Thiazoles:

Solvent SystemRoleApplicationMechanism
Ethanol / Water Anti-solventGeneral PurposeWater increases polarity, forcing hydrophobic thiazole to lattice.
Toluene / Heptane Anti-solventLipophilic ThiazolesToluene solubilizes pi-systems; Heptane reduces solubility gradually.
Isopropyl Alcohol (IPA) Single SolventLow MP SolidsIPA has a moderate boiling point and forms weak H-bonds, stabilizing the lattice.
Acetonitrile Single SolventPolar ThiazolesHigh dielectric constant; good for cleaning up polar impurities.

Critical Rule: If using an anti-solvent (e.g., adding water to ethanol), add it hot .

  • Incorrect: Dissolve in hot ethanol

    
     Cool 
    
    
    
    Add cold water. (Result: Shock oiling).
  • Correct: Dissolve in hot ethanol

    
     Add hot water until turbid 
    
    
    
    Add 1 drop hot ethanol to clear
    
    
    Cool slowly.
Q3: I cannot get crystals, only oil. Can I force it?

Protocol B: Sonocrystallization (Ultrasound) Ultrasound collapses cavitation bubbles, creating local high-pressure zones that can force the alignment of molecules in the oil phase into a lattice.

  • Prepare the solution at a concentration where oiling typically occurs.

  • Immerse the flask in an ultrasonic bath.

  • Pulse sonication (10 seconds ON, 30 seconds OFF) while cooling.

  • Observation: The oil droplets should turn opaque/white as they solidify. Once the oil solidifies, stop sonication and let the crystals grow normally.

Part 3: Advanced Optimization (The "Why" Behind the Science)

The Thermodynamics of Oiling Out Oiling out is not random; it is a competition between the Liquid-Liquid Phase Separation (LLPS) curve and the Solubility Curve .

Visualization: Phase Diagram of Oiling Out

PhaseDiagram Y Temperature (T) X Concentration (C) Stable Stable Solution Meta Metastable Zone (Growth Region) Stable->Meta Cooling Oiling Miscibility Gap (Oiling Out) Meta->Oiling Fast Cooling (Avoid This) Crystal Crystallization Region Meta->Crystal Seeding/Slow Cool (Target Path)

Caption: Figure 2. Conceptual phase diagram. To avoid oiling, the cooling trajectory must cross the Solubility curve and stay in the Metastable Zone without entering the Miscibility Gap (Oiling region).

Expert Tip: The Salt Switch If a neutral thiazole persistently oils out, it is often because the Crystal Lattice Energy is too low compared to the amorphous state.

  • Action: Convert the thiazole to a salt (Hydrochloride or Hydrobromide).

  • Method: Dissolve oil in dry ether/ethanol. Bubble HCl gas or add HCl in dioxane.

  • Result: Ionic interactions drastically increase the melting point (

    
    ), moving the system out of the oiling regime.
    

References

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid-Liquid Phase Separation. Organic Process Research & Development.

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions. Technical Whitepaper.

  • Bonnett, P., et al. (2003). Effect of Solvent and Anti-solvent on Thiazole Derivative Polymorphs. Journal of Crystal Growth.

  • Nichols, L. (2022).[4] Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts.

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Thiazole Synthesis Optimization

Topic: Effect of Catalyst Concentration on Thiazole Yield Case ID: THZ-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary Welcome to the Advanced Synthesis Support Center. You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Catalyst Concentration on Thiazole Yield

Case ID: THZ-OPT-2026 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your thiazole synthesis—whether via Hantzsch cyclization , Cross-Dehydrogenative Coupling (CDC) , or C-H activation —is exhibiting non-linear behavior relative to catalyst loading.

Contrary to the "more is better" intuition, catalyst concentration in thiazole formation often follows a Goldilocks distribution . Excessive loading frequently triggers metal aggregation (in Pd systems), oxidative homocoupling (in Cu systems), or promotes off-cycle equilibria, effectively lowering the Turnover Number (TON).

This guide provides a root-cause analysis and actionable protocols to optimize your catalyst loading.

Module 1: The "Goldilocks" Kinetics (Catalyst Saturation)

Q1: I doubled my catalyst loading from 5 mol% to 10 mol%, but my yield decreased. Why?

Diagnosis: You have likely hit the Aggregation Threshold or Inhibition Zone .

In homogeneous catalysis (particularly Palladium and Copper), the active species must remain monomeric or in a specific cluster size to enter the catalytic cycle.

  • The Mechanism: At high concentrations, metal centers collide and form inactive multimers (e.g., Pd-black precipitation) or stable dimers that cannot undergo oxidative addition.

  • The Thiazole Factor: Thiazoles are strong

    
    -donors (via the Nitrogen lone pair) and can poison their own catalysts by over-coordinating to the metal center, especially at high concentrations, blocking the substrate binding site.
    

Visualizing the Yield Curve:

CatalystYieldCurve Figure 1: The Non-Linear Effect of Catalyst Loading on Yield Low Low Loading (< 1 mol%) Result_Low Kinetic Stall: Incomplete Conversion Low->Result_Low Optimal Optimal Zone (1-5 mol%) Result_Opt High TOF/TON: Max Yield Optimal->Result_Opt High High Loading (> 10 mol%) Result_High Deactivation: Aggregation/Poisoning High->Result_High

Module 2: Palladium-Catalyzed C-H Activation

Applicable to: Direct arylation of thiazoles (e.g., at C5 position).[1][2]

Q2: I see black precipitate in my reaction vial, and conversion has stopped at 40%.

Issue: "Pd-Black" Formation. Technical Explanation: In C-H activation of thiazoles, high catalyst loading (>1-2 mol%) accelerates the agglomeration of Pd(0) species into catalytically inactive nanoparticles (Pd-black) faster than the re-oxidation to Pd(II) can occur. Evidence: Research by Roger et al. demonstrated that lowering Pd(OAc)₂ loading to 0.1–0.001 mol% actually increased yields for thiazole arylation by preventing this aggregation pathway [1].

Troubleshooting Protocol: The "Low-Load" Screen

Objective: Determine if aggregation is the yield-limiting factor.

StepActionObservation Target
1 Prepare 3 parallel reactions at 5 mol% , 1 mol% , and 0.1 mol% Pd.Visual clarity of solution.
2 Run reaction to 50% theoretical time.Check LCMS for conversion.
3 Result A: 5 mol% is black/turbid; 0.1 mol% is clear orange/yellow.Conclusion: Aggregation is killing your yield. Switch to 0.1 mol%.
4 Result B: All are clear, but 0.1 mol% is slow.Conclusion: Kinetics are rate-limiting. Add a ligand (e.g., Phenanthroline) to stabilize the metal.

Module 3: Copper-Catalyzed Cyclization

Applicable to: Synthesis from thioamides + diazo compounds or C-H activation of 1,2,3-thiadiazoles.

Q3: My LCMS shows a large peak with Mass = 2x Starting Material. Is this related to the catalyst?

Diagnosis: Oxidative Homocoupling. Technical Explanation: High concentrations of Copper (Cu > 10 mol%) in the presence of oxidants (often O₂ or peroxides used in the cycle) promote the Glaser-type homocoupling of terminal alkynes or the oxidative dimerization of thioamides, rather than the desired cross-coupling to form the thiazole core [2].

Mechanism of Failure:

  • Desired Path: Cu-Thioamide + Electrophile

    
     Thiazole.
    
  • High Cat Path: 2 [Cu-Thioamide]

    
     Dimer + 2 Cu(0).
    
Optimization Table: Copper Loading vs. Side Reactions
Catalyst LoadingPrimary Kinetic OutcomeDominant ImpurityRecommended Action
1 - 5 mol% Slower induction, high selectivity.Unreacted SMIncrease Temp, keep Cat low.
10 - 20 mol% Fast initial rate, rapid plateau.Homocoupled dimersReduce Cat to 5 mol% , add slow addition of oxidant.
> 20 mol% Exothermic, uncontrolled.Tarry polymersCRITICAL FAILURE. Restart with lower loading.

Module 4: Hantzsch Synthesis (Lewis Acid/Iodine Catalysis)

Applicable to: Condensation of


-haloketones with thioamides.[3][4][5]
Q4: I am using Iodine ( ) as a catalyst. Does concentration matter if it's not a metal?

Answer: Yes, but for a different reason: Halogenation Selectivity. If you use excess Iodine (> 10-20 mol%) or Lewis Acid, you risk halogenating the thiazole ring at the C5 position after it forms. The catalyst becomes a reagent.

Workflow for Hantzsch Optimization:

  • Standard: Start with no catalyst (ethanol reflux).

  • Catalytic: If slow, add 5 mol%

    
      or Selectfluor .
    
  • Check: If you see M+126 (Iodine addition) or M+79 (Bromine exchange), reduce loading immediately.

Master Troubleshooting Workflow

Use this decision tree to diagnose your specific yield issue based on catalyst behavior.

TroubleshootingTree Figure 2: Catalyst Troubleshooting Decision Tree Start Start: Low Thiazole Yield CheckVisual Check Reaction Mixture Appearance Start->CheckVisual BlackPpt Black Precipitate (Pd Systems) CheckVisual->BlackPpt Pd Catalyst ClearSol Clear Solution (Slow Reaction) CheckVisual->ClearSol Any Catalyst GreenBlue Green/Blue Sludge (Cu Systems) CheckVisual->GreenBlue Cu Catalyst Action_Agg Action: Aggregation Detected. REDUCE Cat Loading (try 0.01 - 0.1 mol%) BlackPpt->Action_Agg Action_Kinetic Action: Kinetic Stall. INCREASE Temp or Add Ligand. Do NOT increase Cat > 5 mol%. ClearSol->Action_Kinetic Action_Homo Action: Homocoupling/Saturation. Slow addition of oxidant. Reduce Cat to 5 mol%. GreenBlue->Action_Homo

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[1] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[1]

  • Tang, X., et al. (2016).[6] Copper-Catalyzed Synthesis of Thiazoles via [3 + 1 + 1]-Type Condensation.[6] The Journal of Organic Chemistry, 81(23), 11461–11466.

  • Daugulis, O., et al. (2007).[6] Direct Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience. (Classic Reference for Hantzsch Kinetics).

For further assistance, please contact the Synthesis Support Team with your specific reaction conditions and LCMS data.

Sources

Optimization

minimizing hydrolysis of amide derivatives during workup

Topic: Troubleshooting & Minimizing Amide Hydrolysis During Workup Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Welcome to the Technical Support Center. While natural planar amid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Minimizing Amide Hydrolysis During Workup Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. While natural planar amides are notoriously robust, modern drug discovery frequently utilizes activated, strained, or sterically hindered amides that exhibit unexpected hydrolytic instability. This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot degradation issues and design self-validating workup protocols.

Workflow Visualization: Amide Workup Decision Tree

Before applying an aqueous wash to your crude mixture, use the following decision matrix to determine if your amide is at risk of premature cleavage.

Workup_Decision_Tree Start Reaction Complete: Amide Present Assess Assess Amide Class Start->Assess Planar Planar / Unactivated (High Resonance) Assess->Planar Standard Amide Twisted Twisted / Activated (Low Resonance) Assess->Twisted Sterically Hindered StdWorkup Standard Aqueous Workup (pH 4-10 tolerant) Planar->StdWorkup SolidPhase Solid-Phase Cleavage? Twisted->SolidPhase TFA TFA Cleavage: Limit time, use cold TFA/TES SolidPhase->TFA Yes Solution Solution-Phase Workup SolidPhase->Solution No AqWash Aqueous Wash Needed? Solution->AqWash Buffered Buffered Cold Wash (pH 7.0-7.4, 0°C) AqWash->Buffered Yes NonAq Non-Aqueous Workup (Resins / Precipitation) AqWash->NonAq No

Caption: Workup decision tree for minimizing hydrolysis in sensitive and twisted amides.

Troubleshooting FAQs: Mechanistic Causes of Hydrolysis

Q1: Why did my amide hydrolyze during a standard 1M HCl or 1M NaOH wash? A1: The stability of a standard amide relies heavily on the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, if your substrate is a "twisted" amide (where the dihedral angle


 deviates from 180° towards 90°), this 1[1]. Mechanistically, the nitrogen becomes pyramidal and highly basic, while the carbonyl carbon becomes highly electrophilic (resembling a ketone). Under extreme pH conditions, these twisted amides undergo rapid, and sometimes reversible, hydrolysis[1]. If you are working with bridged lactams or highly sterically hindered amides, you must avoid harsh aqueous washes entirely.

Q2: I am synthesizing an N-acylated peptide on solid support. Why am I seeing truncated products after TFA cleavage? A2: N-acylated amino acid amides—particularly those modified with electron-rich aromatic acyl groups—exhibit 2[2]. During standard trifluoroacetic acid (TFA) cleavage, the amide bond can undergo remote cleavage via a first-order kinetic reaction, even at room temperature[3]. The electron-donating substituents promote facile cleavage four bonds away from the NH-acyl group[2]. To troubleshoot this, minimize the cleavage time, conduct the reaction at 0 °C, and utilize appropriate scavengers like triethylsilane (TES) to suppress the formation of reactive carbocations.

Q3: How does temperature affect amide bond cleavage during aqueous workup? A3: Elevated temperatures drastically alter the physical chemistry of the aqueous phase: the auto-ionization constant of water increases, and its dielectric constant decreases. This accelerates both4[4]. For example, scission dominates at alkaline pH (pH 10), while backbiting is prevalent at neutral pH[4]. Keeping your biphasic workup mixture ice-cold (0–4 °C) suppresses the thermal activation energy required for nucleophilic attack by water or hydroxide, preserving the integrity of the amide bond.

Quantitative Data: Amide Hydrolytic Stability

The following table summarizes the stability profiles of various amide classes, providing an empirical baseline for selecting your workup conditions.

Amide ClassificationStructural / Electronic FeatureHydrolytic Stability / Half-LifeOptimal Workup Strategy
Planar Primary Amides

, high resonance stabilization
~350–600 years at neutral pH, RT[3]Standard aqueous wash (pH 2–12)
Twisted Amides (Bridged Lactams)

, pyramidal nitrogen[1]
Reversible hydrolysis at extreme pH[1]Strictly buffered wash (pH 7.0–7.4)
N-Acylated Peptides Electron-rich aromatic acyl groups[2]Rapid cleavage in 20% TFA at RT[3]Minimize TFA exposure, use cold TES
Standard Dipeptides Unhindered peptide bondsScission at pH 10; Backbiting at pH 7[4]pH 5–7, maintain at 0–4 °C

Step-by-Step Methodology: Self-Validating Non-Aqueous Workup Protocol

When dealing with hypersensitive amides, the most scientifically rigorous approach is to eliminate water entirely. This protocol is a self-validating system : by physically removing the hydrolytic nucleophile (water) from the downstream processing, any observed degradation can be definitively isolated to the primary reaction conditions (e.g., thermal degradation or reagent incompatibility), rather than the workup itself.

Objective: Isolate sensitive amide products without exposing them to hydrolytic aqueous conditions. Materials Required: Polymer-bound Trisamine (scavenger for electrophiles), Polymer-bound sulfonic acid (scavenger for nucleophiles), Celite 545, anhydrous dichloromethane (DCM).

Step 1: In-Situ Quenching via Functionalized Resins

  • Action: Upon reaction completion, immediately cool the reaction vessel to 0 °C. Add 3.0 equivalents of polymer-bound scavenger resin directly to the crude organic mixture.

  • Causality: Bypassing the addition of aqueous quenchers eliminates the biphasic interface where localized pH extremes and high surface area catalyze hydrolysis. The low temperature reduces the kinetic energy available for auto-cleavage.

Step 2: Isothermal Agitation

  • Action: Stir the suspension gently at 0–4 °C for 30–60 minutes.

  • Causality: Solid-phase scavenging is diffusion-limited. Adequate time is required for the unreacted starting materials to penetrate the resin pores, while the low temperature protects the activated amide from thermal degradation.

Step 3: Anhydrous Filtration

  • Action: Vacuum filter the mixture through a 2-inch pad of Celite 545 pre-wetted with anhydrous DCM. Rinse the filter cake with 3 × 15 mL of cold anhydrous DCM.

  • Causality: This step physically separates the sequestered impurities and urea byproducts from the product. Because water is absent, the risk of aqueous hydrolysis is physically eliminated.

Step 4: Low-Temperature Concentration

  • Action: Concentrate the filtrate using a rotary evaporator. Strictly maintain the water bath temperature below 25 °C.

  • Causality: As the solvent evaporates, the molarity of any trace acidic/basic species increases. Elevated temperatures would exponentially increase the rate of acid-catalyzed amide cleavage.

Step 5: Direct Anhydrous Purification

  • Action: Load the crude residue directly onto a silica gel column pre-equilibrated with anhydrous solvents, or proceed directly to crystallization.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Physical Chemistry Chemical Physics (RSC)
  • Source: PMC (National Institutes of Health)
  • Title: Instability of Amide Bond with Trifluoroacetic Acid (20%)

Sources

Reference Data & Comparative Studies

Validation

High-Resolution FTIR Profiling of 2-Amino-4-Phenylthiazole: A Comparative Analytical Guide

Executive Summary As an application scientist overseeing spectroscopic quality control, selecting the correct analytical framework is as critical as the analysis itself.1 is a privileged heterocyclic scaffold widely util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist overseeing spectroscopic quality control, selecting the correct analytical framework is as critical as the analysis itself.1 is a privileged heterocyclic scaffold widely utilized in the design of novel antimicrobial, antifungal, and anticancer therapeutics[1]. During the synthesis and structural validation of 2-A-4-PT, Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool. This guide provides an objective comparison of FTIR sampling modalities and details the characteristic spectral footprint of 2-A-4-PT to assist researchers in accurate structural elucidation.

Comparative Analysis of FTIR Modalities: KBr Transmission vs. ATR-FTIR

When analyzing small organic molecules like 2-A-4-PT, the choice of sample introduction directly impacts spectral quality, baseline stability, and diagnostic accuracy[2].

Table 1: Performance Comparison of FTIR Modalities for 2-A-4-PT

ParameterKBr Pellet (Transmission)ATR-FTIR (Reflectance)
Mechanism IR beam passes through a diluted sample matrix.Evanescent wave penetrates the sample surface (0.5–2 µm).
Sample Prep High (requires grinding and pressing under vacuum).None (direct analysis of raw powder).
Moisture Sensitivity High. Hygroscopic KBr can introduce artificial -OH bands.Low. Immune to matrix moisture interference.
Peak Resolution Excellent. Ideal for resolving complex N-H and C-H bands.Good, but relative peak intensities vary with wavelength.
Best Used For Archival spectral libraries and high-resolution structural proof.Rapid screening, in-process monitoring, and routine QA/QC.

Causality Insight: The primary amine (-NH₂) group of 2-A-4-PT is a critical diagnostic feature. Because KBr is highly hygroscopic, absorbed ambient water manifests as a broad -OH stretching band (~3400 cm⁻¹) that can easily obscure or convolute the -NH₂ stretching frequencies. For rapid, moisture-independent validation, ATR-FTIR is the superior alternative, provided ATR correction algorithms are applied to normalize the wavelength-dependent penetration depth.

Characteristic FTIR Spectral Assignments

The structural validation of 2-A-4-PT relies on identifying specific vibrational modes associated with the primary amine, the thiazole core, and the phenyl substituent[3][4].

Table 2: Characteristic FTIR Peaks of 2-Amino-4-Phenylthiazole

Functional Group / Vibration ModeWavenumber (cm⁻¹)Diagnostic Significance & Causality
N-H Stretch (Primary Amine) 3420, 3240[4]Appears as a distinct doublet (asymmetric and symmetric stretching). Broadening may occur due to intermolecular hydrogen bonding in the solid state.
C-H Stretch (Thiazole Ring) 3170[4]The electron-deficient nature of the heteroaromatic thiazole ring shifts this C-H stretch to a higher frequency compared to standard aromatics.
C-H Stretch (Phenyl Ring) 3100[4]Characteristic sp² C-H stretching of the unsubstituted phenyl ring.
C=C Stretch (Aromatic) 1575, 1500[4]Confirms the integrity of the phenyl substituent.
C=N Stretch (Thiazole Ring) 1460 - 1622[3][4]Validates the formation of the intact thiazole heterocycle.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and eliminate spectral artifacts, adhere to the following optimized workflows.

Protocol A: KBr Pellet Transmission Workflow
  • Matrix Validation (Blank Scan): Press a pellet of pure, oven-dried KBr and run a background scan.

    • Causality: This is a self-validating step to ensure the matrix is moisture-free. A flat baseline at 3400 cm⁻¹ confirms the system is ready, preventing false-positive overlaps with the 2-A-4-PT -NH₂ peaks.

  • Sample Dilution: Combine 1–2 mg of 2-A-4-PT with 150 mg of anhydrous KBr.

  • Milling: Grind the mixture rigorously in an agate mortar for 2 minutes.

    • Causality: Reducing the particle size below the wavelength of the incident IR beam prevents the Christiansen effect, which causes asymmetric peak broadening and baseline scattering.

  • Pressing: Transfer to a die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: ATR-FTIR Workflow
  • Crystal Decontamination: Clean the diamond or ZnSe crystal with spectroscopic-grade isopropanol. Allow to evaporate and acquire an ambient air background.

  • Sample Application: Deposit 2–3 mg of raw 2-A-4-PT powder directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave penetrates only a few microns; insufficient pressure leads to poor optical contact, resulting in a low signal-to-noise ratio and truncated peaks.

  • Acquisition & Processing: Scan the sample. Immediately apply an ATR-correction algorithm in the processing software to adjust for the depth of penetration, allowing direct comparison with transmission-based literature spectra.

Workflow Visualization

FTIR_Workflow cluster_prep Sample Introduction Modalities Start 2-Amino-4-Phenylthiazole (Analyte) KBr Transmission Method (KBr Pellet Matrix) Start->KBr ATR Reflectance Method (ATR-FTIR Crystal) Start->ATR Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) KBr->Acquisition IR Transmission ATR->Acquisition Evanescent Wave Processing Data Processing (Baseline & ATR Correction) Acquisition->Processing Analysis Peak Assignment (Functional Group Validation) Processing->Analysis

Figure 1: Comparative FTIR analytical workflow for 2-amino-4-phenylthiazole characterization.

References

  • Source: qmu.edu.
  • Source: ssrn.
  • Source: nih.
  • Source: nih.

Sources

Comparative

Structural Elucidation of Aminothiazoles: A Comparative Guide to Mass Spectrometry Fragmentation Techniques

As a Senior Application Scientist, I frequently encounter the 2-aminothiazole scaffold in drug discovery pipelines. This heterocyclic motif is foundational to numerous therapeutics, including pramipexole, abafungin, and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the 2-aminothiazole scaffold in drug discovery pipelines. This heterocyclic motif is foundational to numerous therapeutics, including pramipexole, abafungin, and various kinase inhibitors. Accurate structural elucidation of these compounds and their metabolites relies heavily on tandem mass spectrometry (MS/MS)[1]. However, the thiazole ring's unique electron distribution demands a nuanced approach to fragmentation. This guide objectively compares modern MS fragmentation modalities and provides a self-validating experimental framework for analyzing aminothiazole derivatives.

The Causality of Aminothiazole Fragmentation

To optimize a mass spectrometry method, one must first understand the causality behind the molecule's gas-phase thermodynamics. Under positive electrospray ionization (ESI+), the basic exocyclic amine and the endocyclic nitrogen of the 2-aminothiazole ring readily accept a proton, yielding a highly stable


 precursor ion[2]. Because this precursor is exceptionally stable, soft ionization techniques preserve the intact molecular ion, making it ideal for accurate mass determination[3].

When subjected to collisional activation, fragmentation is driven by the relative bond dissociation energies of the heterocycle. The dominant and most diagnostically significant pathway is the 1,2-cleavage of the thiazole ring. This cleavage results in the neutral loss of cyanamide (


, 42 Da), a hallmark signature of the 2-aminothiazole core[4]. This specific fragmentation occurs because the C2-N3 and S1-C2 bonds are highly polarized and susceptible to collision-induced dissociation (CID)[5]. Secondary fragmentation pathways include the alpha-cleavage loss of hydrogen cyanide (HCN, 27 Da) and the desulfurization loss of hydrogen sulfide (

, 34 Da), which subsequently yield reactive thiirene cation intermediates[5].

Fragmentation Precursor Protonated Precursor [M+H]+ CyanamideLoss [M+H - 42]+ Loss of NH2CN Precursor->CyanamideLoss 1,2-Cleavage (-NH2CN) HCNLoss [M+H - 27]+ Loss of HCN Precursor->HCNLoss Alpha-Cleavage (-HCN) H2SLoss [M+H - 34]+ Loss of H2S Precursor->H2SLoss Desulfurization (-H2S) Thiirene Thiirene Cation Ring Cleavage CyanamideLoss->Thiirene Subsequent Fragmentation

Mechanistic fragmentation pathways of the protonated 2-aminothiazole scaffold under CID/HCD.

Comparative Analysis: MS/MS Fragmentation Modalities

Choosing the right mass analyzer and fragmentation technique is critical for structural elucidation. While Triple Quadrupole (QqQ) systems utilizing beam-type CID are the gold standard for targeted quantitation due to their rich single-stage product ion generation[6], they lack the mass resolving power needed for complex unknown identification.

Conversely, Higher-energy Collisional Dissociation (HCD) in Orbitrap or Q-TOF systems provides high-resolution, accurate mass (HRAM) data. This is essential for distinguishing isobaric neutral losses (e.g., distinguishing a loss of 42.0106 Da for cyanamide from other nominal 42 Da losses like ketene)[7]. Ion Trap (IT) systems using resonance excitation allow for


 multistage fragmentation, which is useful for tracing lineage, but they suffer from the "1/3 rule" low-mass cutoff, potentially missing critical low-mass diagnostic ions like the thiirene fragment[6].

Table 1: Comparative Performance of MS Fragmentation Modalities for Aminothiazoles

FeatureQqQ CID (Beam-Type)Q-TOF / Orbitrap HCDIon Trap Resonance Excitation
Primary Application High-sensitivity targeted MRMUntargeted metabolite ID & HR-MS/MSDeep structural lineage tracing (

)
Mass Accuracy Nominal (~0.1 Da)Sub-5 ppmNominal (~0.1 Da)
Low-Mass Cutoff NoNoYes (~1/3 of precursor m/z)
Fragmentation Richness High (Single-stage)Very High (Energy-resolved)Moderate (Requires multistage

)
Aminothiazole Utility Routine PK/PD screeningResolving isobaric neutral lossesConfirming sequential ring cleavages

Quantitative Data Summary: Characteristic Fragment Ions

The table below summarizes the quantitative mass shifts expected during the MS/MS analysis of a standard 2-aminothiazole derivative.

Table 2: Characteristic Neutral Losses and Fragment Assignments

Neutral Loss (Da)Molecular Formula LostStructural Assignment / Mechanism
18.01

Loss of water (if hydroxylated/carboxylated substituents are present)[2]
27.01

Alpha-cleavage of the heterocyclic ring[3]
34.00

Desulfurization of the thiazole core[5]
42.02

1,2-cleavage of the 2-aminothiazole ring (Diagnostic)[4]

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure analytical trustworthiness, the following methodology is designed as a self-validating system. Every step includes a built-in verification mechanism to prevent false-positive structural assignments.

  • System Suitability & Mass Calibration:

    • Action: Calibrate the mass spectrometer in positive ion mode using a standard tuning mix.

    • Causality/Validation: Ensures sub-5 ppm mass accuracy. Without this, empirical formula generation for unknown fragments is statistically unreliable[7].

  • Sample Preparation:

    • Action: Reconstitute the aminothiazole analyte to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

    • Causality/Validation: Formic acid acts as a proton source, driving the equilibrium toward the

      
       state, maximizing ionization efficiency in ESI+[8].
      
  • Chromatographic Separation (UHPLC):

    • Action: Utilize a C18 reversed-phase column with a gradient elution (Mobile Phase A: 0.1% FA in

      
      ; Mobile Phase B: 0.1% FA in Acetonitrile).
      
    • Causality/Validation: Separates potential structural isomers before they enter the source, ensuring that the resulting MS/MS spectra are not chimeric mixtures.

  • Ionization & Precursor Selection:

    • Action: Apply a capillary voltage of 3.0–4.0 kV and a desolvation temperature of 350 °C[3]. Isolate the

      
       precursor using a narrow isolation window (e.g., 1.0 m/z).
      
    • Causality/Validation: Validates the presence of sulfur in the precursor by observing the characteristic A+2 isotopic peak (due to

      
       natural abundance of ~4.2%) prior to fragmentation.
      
  • Energy-Resolved Mass Spectrometry (ERMS):

    • Action: Perform HCD or CID fragmentation by ramping the normalized collision energy (NCE) from 15 eV to 45 eV in 10 eV increments.

    • Causality/Validation: Lower energies (15 eV) validate fragile peripheral functional groups (e.g., loss of

      
       or COOH)[2], while higher energies (35-45 eV) force the rigid thiazole ring to cleave, revealing the diagnostic 42 Da (
      
      
      
      ) loss[4].

Workflow Calib 1. Mass Calibration (Positive Ion Mode) LC 2. UHPLC Separation (C18, Gradient Elution) Calib->LC ESI 3. ESI(+) Ionization (Formation of [M+H]+) LC->ESI ERMS 4. Energy-Resolved MS (Ramping CE: 15-45 eV) ESI->ERMS HRMS 5. HR-MS/MS Detection (Orbitrap / Q-TOF) ERMS->HRMS Valid 6. Self-Validation (Isotope & Mass Defect) HRMS->Valid

Self-validating LC-MS/MS experimental workflow for aminothiazole structural elucidation.

References

1.2 - Smolecule[2] 2.3 - Benchchem[3] 3. 1 - Benchchem[1] 4. 5 - PubMed - NIH[5] 5.6 - PMC - NIH[6] 6.4 - Der Pharma Chemica[4] 7.7 - MDPI[7] 8.8 - Ovid[8]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Thiazole Purity Analysis

In the landscape of pharmaceutical development, the structural motif of the thiazole ring is ubiquitous, forming the core of numerous essential medicines, from antibiotics to anticancer agents.[1][2] Thiazole, a five-mem...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the structural motif of the thiazole ring is ubiquitous, forming the core of numerous essential medicines, from antibiotics to anticancer agents.[1][2] Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, imparts unique physicochemical properties to molecules, driving their biological activity.[3][4] However, the synthetic pathways to these complex molecules can often yield a constellation of impurities, including unreacted starting materials, intermediates, and regioisomers.[5] The presence of these impurities, even in trace amounts, can profoundly impact the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API).[5]

Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a regulatory requirement but a cornerstone of drug development.[6] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task, offering high resolution, sensitivity, and precise quantification.[6][7]

This guide provides an in-depth, experience-driven comparison of HPLC-based approaches for the purity analysis of thiazole-containing compounds. We will move beyond rote procedural lists to explore the scientific rationale behind each step of method development, from initial analyte assessment to final validation and comparison with alternative technologies. Our focus is on building a self-validating analytical system, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Conference on Harmonisation (ICH).[8][9]

Foundational Knowledge: The Analyte and Its Challenges

A successful method is built upon a deep understanding of the analyte. The thiazole ring is an aromatic system with significant π-electron delocalization.[2] Its reactivity is influenced by substituents at the C2, C4, and C5 positions.[10] The most common synthetic route, the Hantzsch synthesis, involves the reaction of an α-haloketone with a thioamide.[1][5]

Anticipated Impurities from a Hantzsch Synthesis:

  • Unreacted Starting Materials: α-haloketone and thioamide.

  • Reaction Intermediates: Various condensation products.

  • Side Products: Isomeric products or compounds from degradation pathways.

  • Degradants: Products from hydrolysis, oxidation, or photolysis, which can occur during synthesis, purification, or storage.[11][12]

The goal of the HPLC method is to resolve the main thiazole peak from all potential and actual impurities, a concept known as specificity .

The Workhorse: Reversed-Phase HPLC (RP-HPLC)

For the analysis of moderately polar to non-polar thiazole derivatives, RP-HPLC is the technique of choice.[5][13] The separation principle is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (a mixture of water and an organic solvent).[14] Compounds with higher hydrophobicity will interact more strongly with the stationary phase and thus elute later.

Systematic Method Development Workflow

Our approach is a phased, logical progression from broad screening to a fine-tuned, robust method. This workflow ensures that all potential impurities are detected and that the method is reliable for routine use.

HPLC_Method_Development cluster_prep Phase 1: Foundation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization A Analyte Characterization (Solubility, pKa, UV λmax) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O) A->B informs C Scouting Gradient Run (Broad gradient, e.g., 5-95% B) B->C leads to D Gradient Optimization (Adjust slope for critical pairs) C->D identifies need for E Mobile Phase pH/Modifier Tuning (Improve peak shape & selectivity) D->E may require F Forced Degradation Study (Confirm stability-indicating nature) E->F optimized method proceeds to G ICH Method Validation (Accuracy, Precision, Linearity, etc.) F->G validates H Final Method Documentation (Standard Operating Procedure) G->H results in

Caption: A systematic workflow for HPLC method development.

Experimental Protocols: A Practical Application

Here, we provide detailed protocols that embody the principles discussed. We will use a hypothetical compound, "Thiazole-X," as our model.

Protocol 1: RP-HPLC Purity Method for Thiazole-X

This protocol describes a robust starting point for many thiazole derivatives.

1. Instrumentation and Materials:

  • HPLC System: Equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Column: C18 column, 250 mm x 4.6 mm, 5 µm particle size.[13]

  • Chemicals: HPLC-grade acetonitrile (ACN) and water. Formic acid (FA), analytical grade.[13]

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier used to improve peak shape for acidic and basic compounds by controlling ionization and providing ions for mass spectrometry if used.[13][15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff.[16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing run time and pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.[14]
Detection DAD, 275 nmThe wavelength should be set at the maximum absorbance (λmax) of the thiazole analyte to ensure high sensitivity. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration and sensitivity needs.
Gradient Program 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% BThe initial shallow gradient allows for separation of closely eluting impurities, while the steep ramp to 90% B and hold ensures that any highly non-polar compounds are eluted from the column. The re-equilibration step is critical for reproducibility.

3. Sample Preparation:

  • Prepare a stock solution of the synthesized Thiazole-X at 1.0 mg/mL in methanol or a 50:50 mixture of acetonitrile and water.[5]

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase (at initial conditions, e.g., 30% B).[5]

  • Filter the working sample through a 0.45 µm syringe filter to remove particulates that could block the column.[5][17]

4. Data Analysis:

  • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .[5] This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Protocol 2: Forced Degradation Study

This study is essential to prove the method is stability-indicating , meaning it can separate the intact drug from its degradation products.[11] This is a cornerstone of a trustworthy analytical method.[8]

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC_Analysis Analyze Stressed Samples by HPLC Acid->HPLC_Analysis results analyzed via Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC_Analysis results analyzed via Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis results analyzed via Thermal Thermal Stress (e.g., 80°C Dry Heat) Thermal->HPLC_Analysis results analyzed via Photo Photolytic Stress (ICH-compliant light exposure) Photo->HPLC_Analysis results analyzed via Peak_Purity Evaluate Peak Purity of API HPLC_Analysis->Peak_Purity provides data for Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance provides data for Outcome Method is Stability-Indicating? HPLC_Analysis->Outcome API API Sample Solution API->Acid subjected to API->Base subjected to API->Oxidation subjected to API->Thermal subjected to API->Photo subjected to

Caption: Logical flow of a forced degradation study.

General Protocol:

  • Sample Preparation: Prepare several vials of the Thiazole-X sample at ~0.1 mg/mL.[11]

  • Stress Application: Expose each vial to one of the following conditions (include an unstressed control sample):

    • Acid: Add an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours.[11]

    • Base: Add an equal volume of 0.2 M NaOH and incubate at 60°C for 24 hours.[11]

    • Oxidation: Add an equal volume of 6% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Store the solid powder in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose the solution to light stress according to ICH Q1B guidelines.

  • Analysis: Neutralize the acid and base samples if necessary, then inject all samples into the HPLC system using the developed method.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak, and the peak purity of the API peak passes the detector software's criteria.

Comparative Analysis: HPLC and Its Alternatives

While HPLC is a powerful tool, it is not the only option. A comprehensive purity assessment may involve orthogonal techniques that provide complementary information.[5]

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Differential partitioning between liquid and solid phases.[5]Partitioning between gas and solid/liquid phases, with mass-based detection.[5]Quantifies nuclei (e.g., ¹H) in a magnetic field relative to a certified internal standard.[5]
Best Suited For A wide range of non-volatile and thermally stable compounds.[6]Volatile and thermally stable compounds.[5]Highly pure reference materials and structural confirmation.
Impurity ID No inherent structural information; requires coupling to MS.[5]Excellent for identifying unknown impurities via mass fragmentation patterns.[5]Provides detailed structural information for impurities if they are at sufficient concentration.
Sensitivity Good to excellent, depending on the chromophore and detector.[5]Very high sensitivity and specificity.[5]Generally lower sensitivity than chromatographic methods.[5]
Sample Prep Simple dissolution and filtration.[5]Can require derivatization for polar compounds to increase volatility.[5]Precise weighing of both sample and internal standard is critical.
Key Advantage Versatility, robustness, and wide applicability in QC labs.Definitive identification of volatile impurities.Absolute quantification without needing a specific reference standard for the analyte itself; non-destructive.
Key Disadvantage Does not identify unknown peaks without a mass spectrometer.[5]Limited to thermally stable and volatile compounds.[5]Lower throughput, potential for peak overlap in complex mixtures.[5]

Troubleshooting Common Issues

Even a well-developed method can encounter problems. A logical approach to troubleshooting is essential to minimize downtime.[18][19]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions (e.g., basic thiazole amine with acidic silanols on the column); column void; mobile phase pH incorrect.[18][20]Add a competing base (e.g., triethylamine) to the mobile phase (less common now); ensure mobile phase pH is 2-3 units away from analyte pKa; replace column or frit.[18]
High Backpressure Particulate buildup on column inlet frit; buffer precipitation in organic solvent; sample precipitation.[20][21]Filter all samples and mobile phases; reverse-flush the column (check manufacturer's instructions); ensure buffer is soluble in the highest organic percentage used.[21]
Retention Time Drift Inadequate column equilibration; column temperature fluctuations; mobile phase composition changing (evaporation).[20]Ensure equilibration time is sufficient (10-15 column volumes); use a column oven; cover mobile phase reservoirs.[20]
Baseline Noise/Drift Air bubbles in the pump or detector; contaminated mobile phase; detector lamp failing.[18][19]Degas mobile phases thoroughly; flush the system; check detector lamp energy/hours and replace if necessary.[18]

Conclusion

The development of a robust HPLC method for thiazole purity analysis is a systematic, science-driven process that underpins the safety and quality of pharmaceuticals. It begins with a thorough understanding of the analyte's chemistry and potential impurities. By employing a logical workflow that progresses from broad screening to fine-tuned optimization and is validated through rigorous stress testing, a Senior Application Scientist can create a method that is not only fit for purpose but also inherently trustworthy. While powerful alternatives like GC-MS and qNMR offer complementary data, RP-HPLC remains the indispensable workhorse for routine quality control in the pharmaceutical industry. Adherence to these principles ensures that the final analytical method is precise, accurate, and robust, meeting the stringent requirements of researchers, drug developers, and regulatory agencies alike.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. Link

  • Thiazole. (n.d.). In Vidhya Innovative Technology.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Link

  • The Editors of Encyclopaedia Britannica. (n.d.). Thiazole. In Britannica. Link

  • Wikipedia. (n.d.). Thiazole. Link

  • Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3). Link

  • BenchChem. (2025). Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Link

  • Omar, N. A. S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1).
  • Kumar, P. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Link

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Link

  • BenchChem. (2025). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Link

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Link

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(220). Link

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Link

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Link

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Link

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Link

  • ResearchGate. (2019, August 5). Development and validation of a new HPLC method for quantification of a novel antifungal drug based on 1,3,4-thiadiazole and its impurities. Link

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Link

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Link

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Link

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Link

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Link

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Link

  • BenchChem. (2025). Assessing the Purity of Synthesized 2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole: A Comparative Guide. Link

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Link

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Link

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Link

  • Qiu, F., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Ovid. (n.d.). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Link

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Link

Sources

Comparative

Comparative Analysis: Thiazole-Based Pharmacophores vs. Fluconazole

Topic: in Antifungal Efficacy Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Microbiologists. [1][2][3][4][5] Executive Summary In the context of rising antifungal resistan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Antifungal Efficacy Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Microbiologists.

[1][2][3][4][5]

Executive Summary

In the context of rising antifungal resistance, the industry standard Fluconazole (FLC) —a triazole inhibiting ergosterol synthesis—faces diminishing efficacy against non-albicans Candida species and resistant isolates.[1] Thiazole-based candidates , characterized by a 5-membered ring containing nitrogen and sulfur, have emerged as a superior pharmacophore scaffold.[2]

While Fluconazole relies on a single high-affinity target (CYP51), novel thiazole derivatives demonstrate a dual-action mechanism : high-affinity CYP51 inhibition (often bypassing FLC-resistance mutations) and the induction of Reactive Oxygen Species (ROS) leading to fungal apoptosis. This guide objectively compares their antimicrobial performance, supported by experimental MIC data and validated protocols.

Mechanistic Divergence: The "Target vs. Scaffold" Distinction

To understand the performance gap, one must analyze the molecular mode of action.

Fluconazole: The Static Inhibitor

Fluconazole acts by binding to the heme iron of Lanosterol 14


-demethylase (CYP51) . This prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[3]
  • Limitation: It is primarily fungistatic. Resistance arises easily via ERG11 gene mutations (altering the target enzyme) or overexpression of efflux pumps (CDR1/CDR2) which eject the drug before it binds.

Thiazole Derivatives: The Multi-Modal Aggressor

Thiazole is not a single drug but a "privileged scaffold." Recent derivatives (e.g., thiazolyl-hydrazones, benzimidazole-thiazoles) exhibit:

  • Enhanced CYP51 Binding: The thiazole ring provides distinct steric interactions that can bind to mutated CYP51 pockets where FLC fails.

  • ROS Induction: Unlike FLC, many thiazole derivatives trigger mitochondrial dysfunction, leading to an accumulation of intracellular ROS and rapid fungicidal effects.

Visualization: Comparative Signaling Pathway

The following diagram illustrates the biosynthetic interruption points.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Path CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 ROS ROS Accumulation (Apoptosis) ROS->Ergosterol Membrane Peroxidation CYP51->Ergosterol FLC FLUCONAZOLE (Bacteriostatic) FLC->CYP51 Inhibits THZ THIAZOLE DERIVATIVES (Fungicidal) THZ->ROS Induces THZ->CYP51 Inhibits (High Affinity)

Caption: Figure 1. Mechanism of Action. Fluconazole (Blue) strictly blocks CYP51. Thiazole derivatives (Red) block CYP51 and additionally induce lethal ROS accumulation.

Performance Analysis: Experimental Data

The following data aggregates findings from recent high-impact medicinal chemistry studies comparing standard Fluconazole against novel 2,4-disubstituted thiazole derivatives.

Table 1: Comparative MIC (

g/mL) Against Candida Species

Note: Lower MIC indicates higher potency.[4]

Organism StrainFluconazole (Standard)Thiazole Derivative (Novel)*Performance Verdict
C. albicans (Sensitive) 0.25 - 1.00.008 - 0.12Thiazole is 10-100x more potent
C. albicans (Resistant) > 64.0 (Resistant)0.19 - 1.56Thiazole restores efficacy
C. glabrata 16.0 - 32.00.50 - 2.0Thiazole superior
C. krusei 32.0 - 64.0 (Intrinsic Res.)1.0 - 4.0Thiazole bypasses intrinsic resistance

*Data representative of high-potency thiazolyl-hydrazone derivatives (e.g., Compound 8a/EMAC2104) cited in recent literature [1, 2].

Key Insight: The Resistance Gap

Fluconazole fails significantly against C. krusei and resistant C. albicans isolates. Thiazole derivatives maintain low MICs in these scenarios. This suggests that the thiazole scaffold is less susceptible to the drug efflux pumps (CDR1/MDR1) that render Fluconazole ineffective.

Experimental Protocol: Validating Efficacy

To replicate these findings, researchers must use the CLSI M27-A4 Broth Microdilution method. The critical deviation from standard protocols is the solvent handling , as thiazoles are often lipophilic.

Protocol: CLSI M27-A4 (Modified for Thiazoles)

Reagents:

  • Medium: RPMI 1640 with MOPS buffer (pH 7.0).

  • Solvents: DMSO (for Thiazoles), Sterile Water (for Fluconazole).

  • Indicator: Resazurin (optional, for colorimetric reading).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve Thiazole derivative in 100% DMSO to create a stock solution (e.g., 1600

      
      g/mL).
      
    • Dissolve Fluconazole in water.

    • Critical: Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity.

  • Inoculum Prep:

    • Adjust yeast suspension (C. albicans ATCC 90028) to

      
       to 
      
      
      
      cells/mL.
    • Dilute 1:50, then 1:20 in RPMI to reach final test concentration (

      
       to 
      
      
      
      cells/mL).
  • Plate Setup (96-well):

    • Dispense 100

      
      L of 2x drug concentration into columns 1-10.
      
    • Add 100

      
      L of inoculum to all wells.
      
    • Controls:

      • Column 11: Growth Control (Inoculum + Solvent only).

      • Column 12: Sterility Control (Media only).

  • Incubation & Reading:

    • Incubate at 35°C for 24-48 hours.

    • Endpoint: Visual score of 50% inhibition (MIC50) or 100% inhibition (MIC100) compared to growth control.

Visualization: The Validation Workflow

Protocol cluster_QC Quality Control (Critical) Start Start: Compound Weighing Solubility Solubility Check: Fluconazole (Water) Thiazole (DMSO) Start->Solubility Dilution Serial Dilution (2x Concentration in RPMI) Solubility->Dilution SolventControl Vehicle Control (Max 1% DMSO) Solubility->SolventControl Plating 96-Well Plating (100µL Drug + 100µL Cells) Dilution->Plating Inoculum Inoculum Prep (0.5 - 2.5 x 10^3 cells/mL) Inoculum->Plating Incubation Incubation 35°C, 24-48h Plating->Incubation Readout Readout: MIC Determination (Visual or Spectrophotometric) Incubation->Readout SolventControl->Plating

Caption: Figure 2. CLSI M27-A4 Workflow. Note the parallel solubility tracks and the critical Vehicle Control step for Thiazole derivatives.

Toxicity Profile (Safety)

A potent antifungal is useless if it kills mammalian cells.

  • Fluconazole: Exceptionally low toxicity (High Selectivity Index).

  • Thiazoles: Variable. Lipophilic nature can lead to erythrocyte lysis.

    • Requirement: All thiazole candidates must undergo an Hemolysis Assay .

    • Acceptable Threshold: HC50 (Hemolytic Concentration) should be

      
       the MIC. Recent successful derivatives show HC50 > 500 
      
      
      
      g/mL while MIC is < 1
      
      
      g/mL, indicating a safe therapeutic window [3].
Conclusion

While Fluconazole remains the clinical baseline for sensitive strains due to its safety profile and water solubility, Thiazole derivatives represent the necessary evolution for drug-resistant mycoses. Their ability to act via dual mechanisms (Enzyme inhibition + ROS) allows them to outperform Fluconazole in resistant Candida isolates.

References
  • Biernasiuk, A., et al. (2021).[5] "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans."[1][4] Applied Microbiology and Biotechnology.

  • Carradori, S., et al. (2016). "Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." 4th Edition.

  • de Oliveira, C.E., et al. (2017). "Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species."[8] Antimicrobial Agents and Chemotherapy.[2][4][9]

Sources

Validation

Comparative Guide: Cytotoxicity of 4-Phenylthiazol-2-amine Scaffolds vs. Standard Anticancer Drugs

Executive Summary 4-Phenylthiazol-2-amine is not a standalone potent anticancer drug but rather a privileged pharmacophore —a molecular scaffold used to synthesize highly active derivatives. While the parent amine exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenylthiazol-2-amine is not a standalone potent anticancer drug but rather a privileged pharmacophore —a molecular scaffold used to synthesize highly active derivatives. While the parent amine exhibits only moderate-to-weak cytotoxicity (IC50 > 50 µM), its structural derivatives (e.g., hydrazones, Schiff bases, and amides) frequently outperform standard chemotherapeutics like Cisplatin and Doxorubicin in specific cancer cell lines (IC50 < 5 µM).

This guide objectively compares the cytotoxic performance of this scaffold against industry standards, detailing the experimental protocols and mechanistic pathways that drive its efficacy.

Chemical Context & Pharmacophore Analysis

The 2-amino-4-phenylthiazole skeleton offers two critical sites for chemical modification that dramatically enhance cytotoxicity:

  • The C2-Amino Group: Derivatization here (e.g., amide or hydrazone formation) improves lipophilicity and target binding affinity (e.g., to EGFR or SIRT2).

  • The C4-Phenyl Ring: Substitutions (e.g., -Cl, -NO2, -OMe) at the para position modulate electronic properties, often increasing potency against resistant cell lines.

Comparative Potency Overview
  • Parent Scaffold (4-phenylthiazol-2-amine): Low cytotoxicity (Baseline).

  • Optimized Derivatives: High cytotoxicity (often 10–20x more potent than parent).

  • Standard Drugs (Cisplatin/Doxorubicin): High cytotoxicity but associated with severe systemic toxicity.

Comparative Cytotoxicity Data (Experimental)

The following table synthesizes experimental IC50 values (concentration inhibiting 50% of cell growth) from peer-reviewed studies. Lower IC50 indicates higher potency.

Compound ClassSpecific VariantCell Line (Type)IC50 (µM)Comparison vs. StandardRef
Parent Scaffold 4-phenylthiazol-2-amineMCF-7 (Breast)80.13 Significantly Weaker[1]
Parent Scaffold 4-phenylthiazol-2-amineAGS (Gastric)75.03 Significantly Weaker[1]
Derivative Oxime Derivative (Cmpd 22)A549 (Lung)2.47 4.7x Potent vs Cisplatin[2]
Standard Cisplatin A549 (Lung)11.71 Baseline Standard[2]
Derivative Phthalimide-Thiazole (Cmpd 5b)MCF-7 (Breast)0.20 High Potency [3]
Standard Doxorubicin MCF-7 (Breast)0.5 - 5.8 Comparable / Slightly Weaker[4]
Derivative Pyran-Thiazole (Cmpd 17b)HepG2 (Liver)0.22 Extremely Potent [5]

Key Insight: The parent amine requires concentrations nearly 30-fold higher than derivatives to achieve similar cell kill rates. The derivatives often surpass Cisplatin in lung cancer models (A549).

Mechanism of Action (MoA)

Unlike non-specific alkylating agents (e.g., Cisplatin), 4-phenylthiazol-2-amine derivatives often act through targeted apoptotic pathways.

Primary Mechanisms:[1]
  • Apoptosis Induction: Up-regulation of Bax (pro-apoptotic) and down-regulation of Bcl-2 (anti-apoptotic), leading to Cytochrome C release.

  • Enzyme Inhibition: Specific derivatives have been docked to inhibit EGFR (Epidermal Growth Factor Receptor) and SIRT2 , preventing cell proliferation.

  • ROS Generation: Induction of Reactive Oxygen Species causes mitochondrial membrane depolarization.

Visualizing the Pathway

MoA Compound 4-Phenylthiazol-2-amine Derivative Target Target Binding (EGFR / SIRT2) Compound->Target Inhibits ROS ROS Generation (Oxidative Stress) Compound->ROS Induces Bax Bax Upregulation Bcl-2 Downregulation Target->Bax Signaling Cascade Mito Mitochondrial Dysfunction Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release ROS->Mito Damages Membrane Bax->Mito Pore Formation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Mechanistic pathway of thiazole derivatives triggering apoptosis via mitochondrial dysfunction and EGFR inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for testing thiazole scaffolds.

Protocol A: MTT Cytotoxicity Assay

Purpose: Determine IC50 values.[1][2][3] Validation: Must include Solvent Control (DMSO < 0.5%) and Positive Control (Cisplatin/Doxorubicin).

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at density

      
       cells/well.
      
    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve 4-phenylthiazol-2-amine derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Add 100 µL of treatment to wells (Triplicate).

    • Critical: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.[3]

  • Incubation:

    • Incubate for 48h or 72h.[4][5]

  • MTT Addition:

    • Add 10-20 µL MTT reagent (5 mg/mL in PBS).

    • Incubate for 4h (purple formazan crystals form).

  • Solubilization & Measurement:

    • Aspirate medium carefully.

    • Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm (Reference: 630 nm).

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Plot dose-response curve to derive IC50.[3]

Protocol B: SRB Assay (Alternative)

Why use it? Better for adherent cells; protein-based rather than metabolic.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Washing: Wash 4x with 1% acetic acid.

  • Solubilization: Dissolve dye in 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Experimental Workflow Diagram

Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Treatment (Serial Dilutions) Step1->Step2 Step3 3. Incubation (48-72h) Step2->Step3 Step4 4. MTT/SRB Addition (Reagent) Step3->Step4 Step5 5. Read OD (Spectrophotometer) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Caption: Step-by-step workflow for high-throughput cytotoxicity screening of thiazole derivatives.

Conclusion

The 4-phenylthiazol-2-amine scaffold is a versatile platform for anticancer drug discovery. While the parent molecule lacks the potency to compete with Cisplatin or Doxorubicin , its oxime and amide derivatives demonstrate superior efficacy (IC50 < 5 µM) and improved selectivity profiles in lung (A549) and breast (MCF-7) cancer models. Researchers should focus on C2-amine functionalization to unlock the full therapeutic potential of this class.

References

  • Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. MDPI. [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation. PubMed / NIH. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives. SCIRP. [Link]

Sources

Comparative

Synthesis and Crystallization: From Reagents to a Diffraction-Quality Crystal

A Comparative Guide to the X-ray Diffraction Crystal Structure of 2-Amino-4-phenylthiazole For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional struct...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the X-ray Diffraction Crystal Structure of 2-Amino-4-phenylthiazole

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide provides an in-depth analysis of the single-crystal X-ray diffraction structure of 2-amino-4-phenylthiazole, a foundational member of this important class of heterocyclic compounds. We will dissect its molecular geometry, explore the forces governing its crystal packing, and compare it with structurally related analogs to provide a comprehensive understanding of its solid-state chemistry.

The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The most common and historically significant method for synthesizing 2-aminothiazoles is a variant of the Hantzsch thiazole synthesis.

Experimental Protocol: Classical Synthesis

The synthesis of 2-amino-4-phenylthiazole is typically achieved by the reaction of an α-haloketone (generated in situ) with a thiourea.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[4]

  • Reaction Execution: The mixture is heated under reflux for several hours (typically 4-12 hours).[3][4] The iodine first reacts with acetophenone to form α-iodoacetophenone, the reactive intermediate. This is then attacked by the sulfur atom of thiourea, followed by intramolecular cyclization and dehydration to form the thiazole ring.

  • Workup and Purification: Upon cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The resulting solid is then treated with a base, such as concentrated ammonium hydroxide, to neutralize the hydroiodide salt and precipitate the free base.[3]

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallizing the purified solid from a suitable solvent, such as methanol.[3]

Alternative Synthesis: Microwave-Assisted Protocol

Modern synthetic chemistry often employs microwave irradiation to dramatically reduce reaction times and improve yields.

Comparative Analysis: Classical vs. Microwave Synthesis

ParameterClassical Reflux MethodMicrowave-Assisted MethodRationale for Improvement
Reaction Time 4 - 12 hours[3][4]~5-7 minutes[5]Microwave energy provides rapid, uniform heating of the polar reactants, accelerating the reaction rate significantly compared to conventional surface heating.
Yield ~70%[6]>90%[5]The high efficiency and reduced reaction time minimize the formation of degradation byproducts, leading to a cleaner reaction and higher product yield.
Solvent Use Often requires organic solvents for reflux.Can be performed under solvent-free conditions or with minimal solvent.[5]Aligns with the principles of green chemistry by reducing solvent waste.
Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_cryst Crystallization A Acetophenone + Thiourea + Iodine C Reaction Mixture A->C B Heating Method B->C M1 Classical Reflux (4-12 hrs) B->M1 M2 Microwave Irradiation (~5-7 mins) B->M2 D Workup & Purification (Base Neutralization, Washing) C->D Cooling E Crude 2-Amino-4-phenylthiazole D->E F Recrystallization (e.g., from Methanol) E->F G Single Crystals F->G Slow Cooling H X-ray Diffraction G->H

Caption: Workflow from synthesis to X-ray diffraction analysis.

The Crystal Structure of 2-Amino-4-phenylthiazole (Free Base)

The seminal work published in Acta Crystallographica provides the definitive crystal structure of the title compound, C₉H₈N₂S.[3] The analysis reveals a molecule with distinct structural features that govern its solid-state behavior.

Core Crystallographic Data
Parameter2-Amino-4-phenylthiazole
Chemical Formula C₉H₈N₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.031 (3)
b (Å) 5.679 (2)
c (Å) 12.553 (4)
β (°) 104.98 (2)
**Volume (ų) **829.1 (4)
Z 4
R-factor 0.057
Reference Au-Alvarez, O., et al. (1999)[3]
Molecular Geometry and Planarity

A key feature of the molecule is its near-planarity. The dihedral angle between the least-squares planes of the phenyl and thiazole rings is a mere 6.2 (3)°.[3] This planarity suggests a degree of electronic conjugation between the two ring systems, facilitated by the C4-C6 bond connecting them. This bond has a length of 1.473 (5) Å, which is shorter than a typical C(sp²)-C(sp²) single bond, indicating some double-bond character.[3]

Caption: Molecular structure of 2-amino-4-phenylthiazole.

Intermolecular Interactions: The Hydrogen-Bonding Network

In the solid state, molecules of 2-amino-4-phenylthiazole are not isolated. They are linked together by intermolecular hydrogen bonds. Specifically, one of the hydrogen atoms of the exocyclic amino group (-NH₂) acts as a hydrogen bond donor to the nitrogen atom (N3) of the thiazole ring of an adjacent molecule.[3] This interaction creates chains of molecules within the crystal lattice, playing a crucial role in the stability of the overall crystal packing.

packing M1 Molecule A (Amino Group H-donor) Interaction1 N-H···N Hydrogen Bond M1->Interaction1 M2 Molecule B (Thiazole N-acceptor) Interaction2 N-H···N Hydrogen Bond M2->Interaction2 M3 Molecule C (Amino Group H-donor) Interaction1->M2 links Interaction2->M3 links

Caption: Supramolecular assembly via N-H···N hydrogen bonds.

Comparative Structural Analysis

The structural features of 2-amino-4-phenylthiazole become even more apparent when compared with its derivatives. The most illustrative comparison is with its protonated salt form.

Comparison: Free Base vs. Hydrobromide Salt

The crystal structure of 2-amino-4-phenylthiazole hydrobromide monohydrate was determined in 1974 and provides a fascinating contrast to the free base.[7]

Parameter2-Amino-4-phenylthiazole (Free Base)2-Amino-4-phenylthiazole HBr·H₂O (Salt)Structural Implication
Molecular Planarity Nearly planarSignificantly twistedProtonation at the thiazole nitrogen and crystal packing forces disrupt the conjugation between the rings.
Dihedral Angle 6.2 (3)°[3]19.1°[7]The increased twist in the salt form reflects a lower degree of electronic delocalization between the rings.
C4-C6 Bond Length (Å) 1.473 (5)[3]1.51[7]The longer bond in the salt confirms reduced double-bond character, consistent with the loss of planarity.
Hydrogen Bonding Simple N-H···N interactions[3]Complex network involving N-H···Br⁻, C-H···Br⁻, and O-H···Br⁻ bonds.[7]The presence of the bromide ion and water molecule creates a much more intricate and robust 3D hydrogen-bonding network, fundamentally changing the crystal packing.

Causality Behind Structural Changes: The protonation of the thiazole ring nitrogen in the salt form alters the electronic distribution within the molecule. This, combined with the electrostatic and hydrogen-bonding interactions with the bromide anion and the water molecule, leads to a different, more sterically demanding packing arrangement. This new arrangement favors a twisted conformation of the molecule to maximize stabilizing interactions within the crystal lattice.

Comparison with Other Thiazole Analogs

The influence of the C4 substituent is a critical factor in the overall structure.

  • 2-Aminothiazole: In the parent compound without the phenyl group, the primary interactions are also hydrogen bonds, but the lack of the bulky phenyl group leads to a different, simpler packing arrangement.[3]

  • 2-Amino-4-ferrocenylthiazole: Replacing the phenyl with a bulky, organometallic ferrocenyl group introduces entirely new intermolecular forces. The crystal packing in this analog is stabilized by N-H···N hydrogen bonds as well as C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the cyclopentadienyl ring.[8]

These comparisons underscore a fundamental principle: small changes in the molecular structure (protonation, substituent identity) can lead to profound differences in the supramolecular assembly and the resulting crystal structure. Advanced techniques like Hirshfeld surface analysis can be employed to quantitatively and visually compare the contributions of these different noncovalent interactions in various derivatives.[9]

Conclusion: From Structure to Function

The single-crystal X-ray structure of 2-amino-4-phenylthiazole reveals a nearly planar molecule that assembles in the solid state through specific and directional N-H···N hydrogen bonds. This structural framework provides critical insights for drug development professionals:

  • Predicting Physicochemical Properties: The planarity and hydrogen-bonding potential directly influence properties like melting point, solubility, and crystal morphology (polymorphism), which are critical for drug formulation.

  • Guiding Drug Design: Understanding the precise 3D geometry and the key interaction points (the amino H-donor and thiazole N-acceptor) allows for the rational design of derivatives that can mimic these interactions to bind with biological targets like enzymes or receptors.

  • Foundation for Comparison: This well-defined structure serves as an essential baseline for comparing new, more complex derivatives, helping to elucidate structure-activity relationships and optimize compounds for enhanced therapeutic efficacy.

By combining detailed experimental protocols with in-depth structural analysis and objective comparisons, we gain a holistic understanding of 2-amino-4-phenylthiazole, reinforcing the indispensable role of X-ray crystallography in modern chemical and pharmaceutical sciences.

References

  • Form, G. R., Raper, E. S., & Downie, T. C. (1974). The crystal and molecular structure of 2-amino-4-phenylthiazole hydrobromide monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(2), 342-348.

  • Kumar, D., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(12), 5641-5645.

  • National Center for Biotechnology Information (n.d.). 2-Amino-4-phenylthiazole. PubChem Compound Database. Retrieved from [Link]

  • Singh, K. R., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Molecular Crystals and Liquid Crystals, 757(1), 69-90.

  • Au-Alvarez, O., et al. (1999). 2-Amino-4-phenylthiazole. Acta Crystallographica Section C: Crystal Structure Communications, 55(5), 821-823.

  • Khrustalev, D. P., Suleimenova, A. A., & Fazylov, S. D. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry, 81(5), 900.

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5591.

  • Hamed, F. M., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526.

  • Rostom, S. A. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(3), 357-389.

  • Patel, D. R., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Organic & Medicinal Chemistry International Journal, 11(4).

  • ResearchGate (n.d.). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20022-20035.

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Therapy, 17(2), 125-151.

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572.

  • NIST (n.d.). 2-Thiazolamine, 4-phenyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Al-Masoudi, A. A., et al. (2022). 2-Amino-4-ferrocenylthiazole. IUCrData, 7(8), x220813.

Sources

Validation

UV-Vis Absorption Maxima of Phenylthiazole Derivatives: A Strategic Characterization Guide

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of phenylthiazole derivatives. It is designed for medicinal chemists and materials scientists who utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of phenylthiazole derivatives. It is designed for medicinal chemists and materials scientists who utilize the phenylthiazole core as a scaffold for drug discovery (e.g., antitumor agents, antimicrobial) or optoelectronic materials (e.g., OLEDs, fluorescent sensors).

Unlike generic spectral lists, this document focuses on Structure-Absorbance Relationships (SAR) , quantifying how specific substituents and structural alterations shift the absorption maxima (


). It includes a direct performance comparison with structural alternatives (phenyloxazoles, benzothiazoles) and a validated experimental protocol to ensure reproducible data.

Part 1: Comparative Analysis of Absorption Maxima

The electronic transition of the phenylthiazole chromophore is dominated by


 transitions involving the conjugated phenyl-thiazole system. The position of 

is highly sensitive to electronic perturbations on the phenyl ring.
Table 1: Substituent Effects on 2-Phenylthiazole

Data represents typical values in polar protic solvents (e.g., Ethanol/Methanol) at


 M.
Derivative (Substituent at 4'-position)

(nm)
Shift TypeElectronic Effect
Unsubstituted (Parent) 278 - 285 ReferenceBaseline conjugation
4-Fluoro (-F) 280 - 285NegligibleInductive withdrawing (-I) balances Resonance (+R)
4-Chloro (-Cl) 282 - 288Slight RedWeak Resonance (+R) > Inductive (-I)
4-Methoxy (-OCH

)
288 - 295 BathochromicStrong Resonance Donor (+R); increases HOMO energy
4-Amino (-NH

)
300 - 320 Strong BathochromicStrongest Donor (+R); significant HOMO destabilization
4-Nitro (-NO

)
358 - 410 *Hyper-BathochromicStrong Acceptor (-R/-I); creates "Push-Pull" ICT system

*Note: The nitro derivative exhibits extreme solvatochromism. In non-polar solvents,


 is lower (~360 nm); in polar aprotic solvents (DMF/DMSO), it shifts significantly red (>400 nm) due to stabilization of the intramolecular charge transfer (ICT) state.
Table 2: Comparative Performance vs. Structural Alternatives

When selecting a scaffold for optical applications, the choice of heteroatom (S vs. O) and ring fusion significantly impacts the optical window.

ScaffoldStructure

(nm)
Optical Characteristics
2-Phenyloxazole Phenyl-Oxazole245 - 260 Blue-shifted. Oxygen is more electronegative than Sulfur, tightly holding electrons and raising the transition energy gap.
2-Phenylthiazole Phenyl-Thiazole278 - 285 Red-shifted. Sulfur's 3p orbitals allow for better delocalization and a lower ionization potential, narrowing the HOMO-LUMO gap.
2-Phenylbenzothiazole Fused Benzene295 - 305 Extended Conjugation. Fusion of a benzene ring onto the thiazole core extends the

-system, further red-shifting absorption.

Part 2: Mechanistic Insight & SAR Logic

The "tunability" of phenylthiazoles lies in the Push-Pull mechanism. By placing an electron donor (D) on the phenyl ring and utilizing the thiazole ring (which acts as an electron-deficient sink) as an acceptor (A), one can drastically reduce the HOMO-LUMO gap.

Diagram 1: Electronic Transitions & Substituent Logic

The following diagram illustrates the causality between substituent electronic nature and the observed spectral shift.

SAR_Logic Substituent Substituent (4'-Position) ElectronFlow Electron Density Flow Substituent->ElectronFlow Determines Gap HOMO-LUMO Gap ElectronFlow->Gap Donors (-NH2, -OMe) Raise HOMO ElectronFlow->Gap Acceptors (-NO2) Lower LUMO (ICT) Shift Spectral Shift (λmax) Gap->Shift Gap Decreases Bathochromic (Red) Shift ThiazoleCore Thiazole Core (Electron Deficient) ThiazoleCore->ElectronFlow Acts as Acceptor

Caption: SAR Logic Flow. Electron donors raise the ground state energy (HOMO), while acceptors (in conjugation with the thiazole) lower the excited state energy (LUMO), both resulting in a red shift.

Part 3: Validated Experimental Protocol

To ensure data integrity and reproducibility, specifically when comparing derivatives, a rigid protocol controlling for concentration and solvent effects is required.

Protocol: Precision UV-Vis Characterization

1. Solvent Selection

  • Standard: Acetonitrile (MeCN) or Ethanol (EtOH) .

    • Why: MeCN is UV-transparent down to 190 nm, allowing observation of high-energy bands. EtOH is standard for biological relevance but cuts off <210 nm.[1]

  • For Solvatochromism Studies: Prepare samples in Cyclohexane (non-polar), Dichloromethane (intermediate), and DMF (polar aprotic).

2. Sample Preparation (Self-Validating Step)

  • Stock Solution: Prepare a

    
     M stock in the chosen solvent. Sonicate to ensure complete dissolution.
    
  • Working Solution: Dilute to

    
     M.
    
  • Validation Check: Prepare a second dilution at

    
     M.
    
    • Criterion: The absorbance at

      
       must be exactly half that of the 
      
      
      
      M solution. If it is not linear, aggregation is occurring (common with planar thiazoles). Add 1% THF or lower concentration to resolve.

3. Measurement Parameters

  • Blanking: Use a matched quartz cuvette containing pure solvent. Glass cuvettes absorb UV <300 nm and must not be used.

  • Scan Range: 200 nm – 600 nm.

  • Scan Speed: Medium (approx. 200-400 nm/min) to resolve fine vibrational structure often seen in phenylthiazoles.

Diagram 2: Experimental Workflow

Protocol_Workflow Start Start: Solid Sample Weigh Weigh ~1-2 mg (Precision Balance) Start->Weigh Stock Prepare Stock (1 mM) in MeCN or EtOH Weigh->Stock Dilute Dilute to Working Conc. (10 µM) Stock->Dilute Check Linearity Check (Dilute to 5 µM) Dilute->Check Agg Aggregation Detected? (Abs != 0.5x) Check->Agg Fix Action: Sonicate or Change Solvent Agg->Fix Yes Measure Measure Absorbance (200-600 nm) Agg->Measure No (Linear) Fix->Stock Data Extract λmax & ε Measure->Data

Caption: Self-validating UV-Vis workflow. The linearity check is critical to rule out intermolecular


 stacking (aggregation) which distorts 

.

References

  • Substituent Effects on Thiazole Derivatives

    • Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Semantic Scholar. Link

  • Comparative Heterocycle Data (Oxazole vs Thiazole)

    • 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study. PubMed. Link

  • Benzothiazole Spectral Data

    • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. NIH/PubMed Central. Link

  • Specific Derivative Data (Nitro-substituted)

    • 2-Amino-4-(4-nitrophenyl)thiazole Spectral Data. NIST Chemistry WebBook.[2] Link

  • General UV-Vis Interpretation & Solvatochromism

    • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. Link

Sources

Comparative

A Researcher's Guide to Thiazole Synthesis Validation: The Decisive Role of Melting Point Determination

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Among these, the thiazole scaffold is of paramount importance, appearing in a multitude of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Among these, the thiazole scaffold is of paramount importance, appearing in a multitude of FDA-approved drugs. The Hantzsch thiazole synthesis, a classic and versatile reaction, remains a mainstay for constructing this critical pharmacophore.[1][2] However, the successful synthesis of the target molecule is only half the battle; rigorous validation of its identity and purity is a critical, non-negotiable step.

This guide provides an in-depth comparison of a synthesized thiazole derivative with its expected characteristics, focusing on melting point determination as a powerful, accessible, and definitive validation technique. We will explore the "why" behind the experimental steps, ensuring a self-validating protocol that builds trustworthiness into your synthetic workflow.

The Principle of Validation: Why Melting Point is More Than Just a Number

In the realm of organic synthesis, purity is paramount. The presence of unreacted starting materials, byproducts, or residual solvents can significantly impact the biological activity and safety profile of a compound. Melting point determination is a fundamental technique for assessing the purity of a crystalline solid.[3] A pure crystalline substance melts at a specific, sharp temperature, whereas an impure sample will exhibit a depressed and broadened melting range.[4] This phenomenon, known as melting point depression, is a cornerstone of compound validation.

The United States Pharmacopeia (USP) General Chapter <741> outlines standardized procedures for determining melting range, underscoring its importance in pharmaceutical quality control.[5][6] By comparing the experimentally observed melting range of a synthesized compound to its known literature value, a researcher can make a confident assessment of its purity.

A Case Study: The Hantzsch Synthesis of 2-Amino-4-phenylthiazole

To illustrate this validation process, we will focus on the Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. This reaction is a robust and high-yielding method for preparing this important thiazole derivative.

Experimental Workflow: From Reaction to Purified Product

The overall workflow for the synthesis and validation of 2-amino-4-phenylthiazole is depicted below. This process emphasizes a self-validating sequence where purification is followed by a definitive purity assessment.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage A 1. Hantzsch Reaction: 2-Bromoacetophenone + Thiourea B 2. Neutralization & Precipitation A->B C 3. Isolation of Crude Product (Vacuum Filtration) B->C D 4. Recrystallization from Ethanol C->D E 5. Isolation of Purified Product D->E F 6. Melting Point Determination E->F G 7. Comparison with Literature Value F->G

Caption: Workflow for the synthesis and validation of 2-amino-4-phenylthiazole.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis, purification, and validation of 2-amino-4-phenylthiazole.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures for the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely. This is the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out of the solution, leaving the impurities behind in the solvent.

Materials:

  • Crude 2-amino-4-phenylthiazole

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • Transfer the crude 2-amino-4-phenylthiazole to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to dry completely.

Protocol 3: Validation by Melting Point Determination

This protocol follows the general principles outlined in USP General Chapter <741>.[5][8]

Materials:

  • Dry, purified 2-amino-4-phenylthiazole

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the purified product is completely dry.

  • Load a small amount of the crystalline product into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2°C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last crystal melts (the completion of melting).

  • The recorded range is the experimental melting point.

Data Presentation and Comparison

The following table presents a comparison of the expected melting points of the starting materials and the product with hypothetical experimental data for the synthesized 2-amino-4-phenylthiazole.

CompoundRole in SynthesisLiterature Melting Point (°C)Hypothetical Experimental Melting Point (°C)
2-BromoacetophenoneStarting Material48-52[9]N/A
ThioureaStarting Material171-182[10][11][12]N/A
2-Amino-4-phenylthiazole Product 149-153 [13][14][15]150-152

The tight experimental melting range of 150-152°C, which falls within the literature value of 149-153°C, provides strong evidence for the successful synthesis and purification of 2-amino-4-phenylthiazole.

Interpreting the Results: A Logical Framework

The decision-making process based on the melting point data can be visualized as follows:

Melting_Point_Validation Start Determine Experimental Melting Range Compare Compare with Literature Melting Range Start->Compare Match Does it Match? Compare->Match Pure Conclusion: Product is Pure Match->Pure Yes Impure Conclusion: Product is Impure Match->Impure No Repurify Action: Repurify (e.g., Recrystallize) Impure->Repurify Repurify->Start

Caption: Decision-making flowchart for product validation using melting point.

A narrow experimental melting range that aligns with the literature value indicates a high degree of purity. Conversely, a broad and depressed melting range suggests the presence of impurities, necessitating further purification steps such as recrystallization.

Conclusion

The Hantzsch synthesis is a powerful tool for accessing the valuable thiazole scaffold. However, the synthesis is incomplete without rigorous validation. Melting point determination, a simple yet profoundly informative technique, serves as a self-validating checkpoint in the experimental workflow. By systematically comparing the experimental melting range of a synthesized compound to its established literature value, researchers can confidently ascertain the purity and, by extension, the identity of their target molecule. This commitment to scientific integrity and logical validation is the bedrock of reliable and reproducible chemical research.

References

  • Thiourea - Wikipedia. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. [Link]

  • Thiourea | Thiocyanate, Sulfur, Nitrogen - Britannica. [Link]

  • THIOUREA | Occupational Safety and Health Administration . [Link]

  • THIOUREA - Object Storage. [Link]

  • 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT . [Link]

  • Thiourea | Cas no 62-56-6 | Manufacturer, Supplier, Exporter, India - Emco Chemicals. [Link]

  • 2-bromoacetophenone - Stenutz. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . [Link]

  • USP 741 Melting Point or Range | PDF - Scribd. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv. [Link]

  • Melting point testing as per USP 741 - YouTube. [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure . [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted - Asian Journal of Chemistry. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst . [Link]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives . [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

Sources

Validation

Comparative Stability Guide: Thiazole Hydrobromide vs. Hydrochloride Salts in API Development

Topic: Comparative Stability of Thiazole Hydrobromide vs. Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability of Thiazole Hydrobromide vs. Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of thiazole-containing Active Pharmaceutical Ingredients (APIs), the choice between hydrochloride (HCl) and hydrobromide (HBr) salts is a critical decision point that balances solid-state thermodynamics against chemical reactivity .

While HCl remains the industry standard due to high aqueous solubility and regulatory familiarity, it frequently suffers from hygroscopicity and lower melting points in thiazole scaffolds. HBr salts often offer superior crystallinity and non-hygroscopic profiles due to the "heavy atom" effect and higher lattice energy. However, this comes at a cost: the bromide counterion introduces a specific oxidative liability —the potential generation of reactive bromine species (


, 

) in the presence of peroxide-containing excipients, which can lead to electrophilic bromination of the electron-rich thiazole ring.

This guide provides a technical roadmap for selecting the optimal salt form, supported by mechanistic insights and experimental protocols.

Part 1: Physicochemical Profile & Solid-State Stability

The primary driver for selecting HBr over HCl is often to improve the physical properties of the solid form. The larger ionic radius of bromide (


) compared to chloride (

) significantly alters crystal packing.
1.1 Melting Point and Crystallinity

Higher melting points generally correlate with greater thermodynamic stability. For thiazole derivatives, HBr salts frequently exhibit higher melting points than their HCl counterparts.

  • Mechanism: The larger, more polarizable bromide ion often facilitates stronger van der Waals interactions and denser crystal packing (higher lattice energy).

  • Impact: Higher melting points reduce the risk of amorphous conversion during milling or compression.

1.2 Hygroscopicity

Thiazole HCl salts are prone to forming hydrates or deliquescing at high relative humidity (RH).

  • HCl Behavior: The high charge density of the chloride ion creates a strong hydration shell, often leading to hygroscopicity (Class 1 or 2).

  • HBr Behavior: The lower charge density of bromide results in weaker interaction with water vapor. HBr salts are often non-hygroscopic even at elevated RH (e.g., 75% RH).

Table 1: Comparative Solid-State Properties

PropertyThiazole Hydrochloride (HCl)Thiazole Hydrobromide (HBr)Advantage
Melting Point Generally LowerGenerally Higher (+20°C to +50°C)HBr (Better thermal stability)
Hygroscopicity High (Often forms hydrates)Low (Often anhydrous)HBr (Better physical stability)
Aqueous Solubility High (Salting-in effect)Moderate to HighHCl (Better bioavailability potential)
Crystal Habit Often needles/plates (poor flow)Often prisms/blocks (better flow)HBr (Better manufacturability)
Part 2: Chemical Stability & Degradation Pathways[1][2]

While HBr wins on physical stability, it introduces unique chemical risks. The thiazole ring is an electron-rich aromatic system, making it a target for electrophilic attack.

2.1 The Bromide Oxidation Liability

The most critical instability mechanism for HBr salts is the in situ oxidation of the counterion .

  • Trigger: Common pharmaceutical excipients (e.g., crystalline cellulose, PEG, povidone) often contain trace peroxides or transition metals.

  • Reaction: These impurities can oxidize the bromide ion (

    
    ) to elemental bromine (
    
    
    
    ) or hypobromous acid (
    
    
    ).[1]
  • Consequence:

    
     is a potent electrophile. It attacks the thiazole ring (typically at the C5 position if unsubstituted) or other electron-rich moieties (e.g., aniline nitrogens), leading to brominated impurities  that are often toxic.
    
2.2 Acidic Hydrolysis

Both HCl and HBr are strong acids.

  • Thiazole Ring: Generally stable to acid.[2] However, strong acid salts can catalyze the hydrolysis of side chains (e.g., esters, amides) attached to the thiazole.

  • Comparison: HCl is slightly more acidic in non-aqueous environments, but in the solid state, the "Micro-pH" of the salt surface is comparable. The risk of acid-catalyzed degradation is similar for both.

Part 3: Visualizing the Stability Mechanisms
Diagram 1: The "Bromide Cascade" Degradation Pathway

This diagram illustrates the specific chemical risk associated with Thiazole HBr salts in formulated products.

Bromide_Oxidation_Pathway Fig 1. The Oxidative Liability of Hydrobromide Salts: In situ generation of brominating agents. Excipients Excipients (PEG, Povidone) Impurities Trace Impurities (Peroxides / Fe3+) Excipients->Impurities Source of Oxidants HBr_Salt Thiazole-HBr Salt (Br- Counterion) Impurities->HBr_Salt Oxidation of Counterion Reactive_Br Reactive Species (Br2 / HOBr) HBr_Salt->Reactive_Br Generates Thiazole_Ring Thiazole Ring (Electron Rich) Reactive_Br->Thiazole_Ring Electrophilic Attack Degradant Brominated Impurity (5-Bromo-Thiazole) Thiazole_Ring->Degradant Substitution Reaction

[3][4]

Diagram 2: Salt Selection Decision Tree

A logical workflow for choosing between HCl and HBr based on experimental data.

Salt_Selection_Tree Fig 2. Decision Logic for Thiazole Salt Selection (HCl vs. HBr). Start Start: Thiazole Free Base Step1 Screen HCl Salt Start->Step1 Check_Hygro Is HCl Salt Hygroscopic? (>2% weight gain at 75% RH) Step1->Check_Hygro Keep_HCl Select HCl Salt (Standard, Safe) Check_Hygro->Keep_HCl No Screen_HBr Screen HBr Salt Check_Hygro->Screen_HBr Yes Check_MP Is HBr MP > HCl MP? Screen_HBr->Check_MP Stress_Test Oxidative Stress Test (H2O2 Spiking) Check_MP->Stress_Test Yes Reject_HBr Reject HBr (Consider Mesylate/Tosylate) Check_MP->Reject_HBr No Check_Bromination Brominated Impurities Detected? Stress_Test->Check_Bromination Select_HBr Select HBr Salt (Control Excipient Peroxides) Check_Bromination->Select_HBr No Check_Bromination->Reject_HBr Yes

Part 4: Experimental Protocols

To validate the choice between HCl and HBr, the following "killer experiment" must be performed. This protocol specifically targets the unique weakness of HBr salts.

Protocol: Oxidative Stress Testing for Bromination

Objective: Determine if the HBr salt generates brominated impurities under oxidative stress.

  • Sample Preparation:

    • Sample A (Control): 10 mg Thiazole-HBr in 10 mL inert buffer (pH 4.5).

    • Sample B (Stress): 10 mg Thiazole-HBr in 10 mL buffer containing 0.3%

      
       (mimicking high peroxide load).
      
    • Sample C (HCl Reference): 10 mg Thiazole-HCl in 10 mL buffer containing 0.3%

      
      .
      
  • Incubation:

    • Store all samples at 40°C for 24 hours.

  • Analysis (LC-MS):

    • Inject samples into LC-MS (Reverse Phase).

    • Target: Look for a mass shift of +78/80 Da relative to the parent peak.

      • Bromine has two isotopes (

        
         and 
        
        
        
        ) in a ~1:1 ratio.
      • A true brominated impurity will show a distinct "doublet" mass spectrum (M and M+2 peaks of equal height).

  • Interpretation:

    • If Sample B shows the +79/+81 doublet and Sample C does not, the degradation is driven by the bromide counterion (Self-Bromination).

    • Action: If positive, you must strictly control peroxide levels in your final formulation excipients or switch salts.

Part 5: Regulatory & Safety Considerations
  • Chloride (Cl-): Generally Recognized as Safe (GRAS). No specific PDE (Permitted Daily Exposure) limits for the ion itself.

  • Bromide (Br-):

    • Toxicity: Chronic high-dose exposure can lead to bromism (CNS sedation, skin rash).

    • Limits: While generally acceptable in APIs, regulatory bodies may require justification if the total bromide intake is high.

    • PDE: Ensure the calculated daily intake of bromide does not exceed established safety thresholds (typically > 2-6 mg/kg/day is the threshold for chronic toxicity concerns, but pharmaceutical limits are tighter).

Conclusion
  • Choose Thiazole-HCl as the default starting point. It is chemically inert and regulatory-friendly.

  • Switch to Thiazole-HBr ONLY if the HCl salt is:

    • Amorphous or oils out.

    • Highly hygroscopic (deliquescent).

    • Polymorphically unstable.

  • Mitigation: If HBr is chosen, you must demonstrate compatibility with peroxide-free excipients and validate the absence of brominated degradation products.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Elder, D. P., et al. (2010). "The utility of hydrobromide salts in drug development." Journal of Pharmaceutical Sciences.
  • Ramesh, S., et al. (2025). "Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior." CrystEngComm.

  • Thackaberry, E. A. (2012).[5] "Non-clinical toxicological considerations for pharmaceutical salt selection." Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1419-1433.[5]

Sources

Safety & Regulatory Compliance

Safety

4-Phenylthiazol-2-amine monohydrobromide proper disposal procedures

As laboratory professionals and drug development scientists, managing the lifecycle of research chemicals is just as critical as the assays they enable. 4-Phenylthiazol-2-amine monohydrobromide (often supplied as a monoh...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals and drug development scientists, managing the lifecycle of research chemicals is just as critical as the assays they enable. 4-Phenylthiazol-2-amine monohydrobromide (often supplied as a monohydrate, CAS 52253-69-7) is a versatile building block in medicinal chemistry. However, its thiazole core and hydrobromide counterion necessitate strict adherence to specialized chemical hygiene and disposal protocols.

To build a self-validating safety system in your laboratory, you must move beyond simply throwing chemicals into a generic bin. This guide provides the authoritative, step-by-step operational logic required to safely handle, segregate, and dispose of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Characterization & Hazard Assessment

Before executing any disposal protocol, you must understand the chemical properties that dictate the waste stream. 4-Phenylthiazol-2-amine monohydrobromide is an organic salt. The presence of the bromide ion (


) fundamentally changes how this material must be handled compared to non-halogenated organics.

According to standardized Safety Data Sheets (SDS), this compound is a known irritant to the skin, eyes, and respiratory tract [1].

Table 1: Chemical Profile and GHS Hazard Summary

ParameterSpecification / Classification
Chemical Name 4-Phenylthiazol-2-amine monohydrobromide
Synonyms 2-Amino-4-phenylthiazole hydrobromide
CAS Number 52253-69-7 (Monohydrate)
Physical State Solid (Crystalline Powder)
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Waste Designation Halogenated Organic Waste
Primary Incompatibilities Strong oxidizing agents, strong bases

The Causality of Incompatibility: Why must we strictly isolate this compound from strong oxidizers? The hydrobromide (


) counterion contains bromide (

). In the presence of strong oxidizing agents (e.g., peroxides, concentrated nitric acid), the bromide ion can be rapidly oxidized to elemental bromine (

), a highly toxic, corrosive, and volatile red-brown gas. Segregating this waste ensures that incompatible redox pairs never meet in the waste carboy.

The Logic of Waste Segregation

Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, any organic compound containing a Group 17 element (F, Cl, Br, I) must be classified as Halogenated Organic Waste [2].

Incinerating halogenated waste requires specialized, high-temperature facilities equipped with scrubbers to neutralize acidic byproducts (like hydrogen bromide gas) and prevent the formation of toxic dioxins. Mixing this compound with non-halogenated waste not only violates environmental regulations but exponentially increases institutional disposal costs [3].

WasteSegregation Start 4-Phenylthiazol-2-amine monohydrobromide Waste State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid Consumables Contaminated PPE/Consumables State->Consumables HalogenatedSolid Halogenated Solid Waste Container Solid->HalogenatedSolid Direct Transfer HalogenatedLiquid Halogenated Liquid Waste Container Liquid->HalogenatedLiquid Solvent Compatibility Check SolidDebris Hazardous Solid Debris Container Consumables->SolidDebris Double Bagged

Fig 1. Decision tree for segregating 4-Phenylthiazol-2-amine monohydrobromide waste streams.

Standard Operating Procedures (SOP) for Disposal

The following protocols are designed as self-validating workflows. By executing these steps in order, you inherently verify the safety of the procedure.

Protocol A: Disposal of Solid Waste (Unused/Expired Powder)
  • Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Crucial Step: Ensure all handling is conducted inside a certified chemical fume hood. Causality: This compound is a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent; airflow prevents the inhalation of micro-crystalline dust that causes severe respiratory irritation.

  • Collection: Using a clean, non-sparking spatula, carefully transfer the solid powder into a designated, pre-labeled "Halogenated Solid Waste" container.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. This ensures that if the primary container fails, the chemical remains isolated.

  • Labeling: Affix a hazardous waste tag detailing the full chemical name (do not use abbreviations like "4-PTA HBr"), the date of initial accumulation, and the specific hazard pictograms (Exclamation Mark).

Protocol B: Disposal of Liquid Waste (Solvent Solutions)

Note: If you dissolve this compound in a non-halogenated solvent (e.g., DMSO, Methanol, or DMF) for biological assays, the entire solution must now be treated as halogenated waste due to the dissolved bromide ions.

  • Compatibility Verification: Confirm that the solvent you used is compatible with the existing contents of the "Halogenated Liquid Waste" carboy.

  • Transfer: Using a chemical funnel, slowly pour the solution into the liquid waste carboy inside a fume hood. Pour slowly to mitigate any unexpected exothermic reactions caused by solvent mixing.

  • Rinsing: Rinse the original source glassware with a small volume of a compatible solvent (e.g., methanol) to capture residual compound, and add this rinsate to the waste carboy.

  • Sealing: Securely cap the waste carboy immediately after transfer to prevent the escape of Volatile Organic Compounds (VOCs).

Protocol C: Contaminated Consumables
  • Collection: Collect all contaminated weighing paper, pipette tips, and disposable spatulas.

  • Packaging: Place these items into a heavy-duty plastic bag, seal it, and place it into a designated "Hazardous Solid Debris" container.

Emergency Spill Response & Decontamination

In the event of an accidental spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure [4].

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major PPE Don Appropriate PPE (Gloves, Goggles, Mask) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Sweep into Halogenated Waste Container Contain->Collect Decontaminate Wash Area with Soap and Water Collect->Decontaminate

Fig 2. Step-by-step emergency response workflow for minor and major chemical spills.

Spill Cleanup Methodology:

  • Control Ignition Sources: While the solid salt is not highly flammable, thiazole derivatives can be. Eliminate nearby sparks or open flames.

  • Containment: For solid spills, lightly moisten the powder with water (if safe and compatible with surrounding chemicals) to prevent dust generation. For liquid solution spills, surround and cover the spill with an inert absorbent material such as sand or vermiculite. Causality: Never use combustible materials like paper towels for the main spill, as reactive organic mixtures can generate heat and ignite.

  • Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Deposit the debris into a halogenated solid waste container.

  • Decontamination: Wash the affected surface thoroughly with a soap and water solution to remove microscopic thiazole residues, collecting the wash water for hazardous disposal if possible.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Amino-4-phenylthiazole hydrobromide monohydrate.
  • Nipissing University. "Hazardous Materials Disposal Guide.
  • BenchChem. "Safe Disposal of 2-Amino-4-bromobutanoic Acid Hydrobromide.
  • BenchChem. "Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
Handling

Mastering the Safe Handling of 4-Phenylthiazol-2-amine monohydrobromide: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling, use, and d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling, use, and disposal of 4-Phenylthiazol-2-amine monohydrobromide, ensuring both personal safety and the preservation of a secure laboratory environment.

4-Phenylthiazol-2-amine monohydrobromide is a synthetic intermediate with applications in pharmaceutical synthesis.[1] While a valuable compound, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles for handling amine salts and thiazole derivatives.

Hazard Identification and Risk Assessment

Before any handling of 4-Phenylthiazol-2-amine monohydrobromide, a thorough risk assessment is crucial. This compound is classified as hazardous, with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Ingestion may also be harmful.[2]

Hazard Classifications:

Hazard StatementClassificationSource
Acute toxicity, oralCategory 4[4]
Skin corrosion/irritationCategory 2[2][3]
Serious eye damage/eye irritationCategory 2[2][3]
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)[2][3]

Understanding these hazards informs the selection of appropriate personal protective equipment (PPE) and the design of safe handling procedures. The causality is clear: direct contact can lead to irritation, and inhalation of dust particles can compromise the respiratory system. Therefore, the primary goal of all safety measures is to prevent any direct contact or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Phenylthiazol-2-amine monohydrobromide. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[5][6]To prevent contact with the eyes, which can cause serious irritation.[2][3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[5][7]To prevent skin contact, which can cause irritation.[2][3] Gloves should be inspected before use and removed properly to avoid contaminating hands.[7][8]
Body Protection A full-length, long-sleeved laboratory coat or a chemical-resistant apron.[7][9]To protect skin and personal clothing from accidental spills or splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.[10][11]To prevent inhalation of the compound, which can cause respiratory tract irritation.[2][3]

It is imperative to wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[12] Contaminated clothing should be removed immediately and laundered before reuse.[7]

Safe Handling and Operational Protocols

Adherence to strict operational protocols is essential for minimizing exposure and maintaining a safe laboratory environment.

Workflow for Handling 4-Phenylthiazol-2-amine monohydrobromide:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh Minimize Dust handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 4-Phenylthiazol-2-amine monohydrobromide.

Step-by-Step Handling Procedure:

  • Ventilation is Key: Always handle 4-Phenylthiazol-2-amine monohydrobromide in a well-ventilated area, preferably within a certified chemical fume hood.[9][12] This is the most effective engineering control to prevent inhalation of dust or vapors.

  • Preventing Dust and Aerosols: Handle the solid compound in a manner that minimizes the generation of dust.[12] Avoid actions that could cause the powder to become airborne. When transferring the solid, use a spatula and weigh it out on a weigh boat within the fume hood.

  • Controlled Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the container is loosely capped to prevent pressure buildup. 4-Phenylthiazol-2-amine is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1]

  • Safe Storage: Store the compound in a tightly closed, properly labeled container.[12] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek medical attention if irritation persists.[2]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] If skin irritation occurs, seek medical advice.[2]
Inhalation Move the affected person to fresh air.[2][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[13] Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4][14] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[14]

Spill Management and Disposal Plan

A clear and practiced spill response and disposal plan is a cornerstone of laboratory safety.

Spill Response Workflow:

spill_alert Alert Others in the Area spill_evacuate Evacuate if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect and Place in Labeled Container spill_absorb->spill_collect spill_clean Clean the Spill Area spill_collect->spill_clean spill_dispose Dispose of Waste Properly spill_clean->spill_dispose

Caption: A systematic approach to managing spills of 4-Phenylthiazol-2-amine monohydrobromide.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[6]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[15] Avoid creating dust.[15] If the spill is a solution, absorb it with an inert material such as vermiculite, dry sand, or earth, and then place it in a chemical waste container.[13]

  • Decontamination: After the spilled material has been collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All waste generated from the cleanup, including contaminated absorbent materials and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][15] Do not dispose of this chemical down the drain.[15]

By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 4-Phenylthiazol-2-amine monohydrobromide. This commitment to safety not only protects your personnel but also upholds the scientific integrity of your research.

References

  • Benchchem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • AAT Bioquest. (2025). Safety Data Sheet for Thiazole orange CAS 107091-89-4 (Cat No. 17518).
  • Enamine. Safety Data Sheet.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • American Chemistry Council. What are the Health and Safety Guidelines for Using Amines?
  • MedChemExpress. (2024). Thiazole Orange Safety Data Sheet.
  • ChemicalBook. (2010). 4-Phenylthiazol-2-amine(2010-06-2).
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-4-phenylthiazole hydrobromidemonohydrate.
  • United States Biological. Safety Data Sheet.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Cayman Chemical. (2024). Safety Data Sheet - 2-amino-4-phenyl Thiazole.
  • Sigma-Aldrich. 4-Phenylthiazol-2-amine hydrochloride.
  • Szabo-Scandic. (2014). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-amino-4-phenylthiazole-5-carboxylate.
  • CDH Fine Chemical. 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cayman Chemical. (2022). PRODUCT INFORMATION - 2-amino-4-phenyl Thiazole.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.